Tanshinone IIB
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXBBDRILEIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tanshinone IIB: A Technical Guide to its Neuroprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, a class of debilitating conditions characterized by the progressive loss of structure and function of neurons, represent a significant and growing challenge to global health. The complex and multifactorial nature of these disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Tanshinone IIB (TSB), a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen), has emerged as a promising candidate for neuroprotection. This technical guide provides an in-depth analysis of the core mechanism of action of this compound in neurodegeneration, focusing on its anti-apoptotic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative treatments for neurodegenerative diseases. While the broader class of tanshinones, particularly Tanshinone IIA, has been extensively studied for its antioxidant and anti-inflammatory properties, this guide will focus on the currently established mechanisms of this compound, highlighting areas for future investigation.
Core Mechanism of Action: Inhibition of Neuronal Apoptosis
The primary neuroprotective mechanism of this compound elucidated to date is its potent inhibition of neuronal apoptosis, or programmed cell death. Apoptosis is a critical pathway implicated in the neuronal loss observed in various neurodegenerative conditions. This compound has been demonstrated to interfere with key molecular players in the apoptotic cascade, thereby promoting neuronal survival.
Modulation of the Bcl-2 Family Proteins and Caspase-3
In vitro studies have shown that this compound effectively mitigates staurosporine-induced apoptosis in rat cortical neurons.[1][2] This neuroprotective effect is achieved through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, this compound has been shown to suppress the expression of the pro-apoptotic protein Bax while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2 in the context of an apoptotic insult.[1][2] This action helps to maintain the integrity of the mitochondrial membrane and prevent the release of pro-apoptotic factors.
Furthermore, this compound has been observed to decrease the expression of cleaved caspase-3.[1][2] Caspase-3 is a key executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. By reducing the levels of active caspase-3, this compound effectively halts the final execution phase of apoptosis.
Signaling Pathway
The anti-apoptotic action of this compound primarily involves the intrinsic mitochondrial pathway of apoptosis. The following diagram illustrates the key intervention points of this compound within this pathway.
Quantitative Data from Preclinical Studies
The neuroprotective effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Neuroprotective Effects of this compound on Staurosporine-Induced Cortical Neuron Apoptosis
| Treatment Group | Concentration | Cell Viability (% of Control) | Reference |
| Control | - | 100% | [1][2] |
| Staurosporine | 50 nM | ~50% | [1][2] |
| This compound + Staurosporine | 1 µM | Significantly increased vs. Staurosporine alone | [1][2] |
| This compound + Staurosporine | 10 µM | Further significantly increased vs. Staurosporine alone | [1][2] |
Data are presented as approximate values based on graphical representations in the cited literature.
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Dosage (mg/kg) | Infarct Volume Reduction (%) | Reference |
| Vehicle | - | 0% | [1] |
| This compound | 5 | Significant reduction | [1] |
| This compound | 25 | Further significant reduction | [1] |
Significance is reported as described in the source publication.
Experimental Protocols
Staurosporine-Induced Neuronal Apoptosis in Rat Cortical Neurons (In Vitro)
-
Primary Cortical Neuron Culture:
-
Cortical neurons are harvested from the cerebral cortices of embryonic day 17-18 Sprague-Dawley rats.
-
The cortices are dissected, dissociated, and the resulting cells are plated on poly-L-lysine-coated culture plates.
-
Neurons are cultured in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
-
-
This compound Treatment and Staurosporine Induction:
-
After 7-9 days in culture, neurons are pre-treated with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control for a specified period.
-
Apoptosis is then induced by adding staurosporine (e.g., 50 nM) to the culture medium.
-
Cells are incubated for a further 24 hours.
-
-
Assessment of Apoptosis:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
DNA Laddering: A hallmark of apoptosis, DNA fragmentation is visualized by agarose gel electrophoresis of extracted genomic DNA.
-
Western Blot Analysis: Protein levels of Bax, Bcl-2, and cleaved caspase-3 are determined by separating cell lysates via SDS-PAGE, transferring to a membrane, and probing with specific antibodies.
-
References
- 1. This compound, a primary active constituent from Salvia miltiorrhza, exhibits neuro-protective activity in experimentally stroked rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Pharmacology of Tanshinone IIB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIB is a lipophilic diterpenoid quinone and one of the primary bioactive constituents isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen). This traditional Chinese medicine has a long history of use in the treatment of cardiovascular and cerebrovascular diseases. Modern pharmacological research has revealed that this compound possesses a wide array of therapeutic properties, including potent neuroprotective, cardioprotective, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the primary pharmacological effects of this compound, focusing on its molecular mechanisms of action. The information is presented with detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways to support further research and drug development efforts.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective activity in various models of neuronal injury, particularly in the context of cerebral ischemia. Its mechanisms of action are primarily centered on the inhibition of apoptosis and the reduction of oxidative stress.
Quantitative Data on Neuroprotective Effects
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct Volume | 5 and 25 mg/kg this compound (i.p.) | Significant reduction | [1] |
| MCAO in mice | Brain Infarct Volume | This compound | 37% reduction | [2] |
| Staurosporine-induced apoptosis in rat cortical neurons | Cytotoxicity and Apoptosis | Co-treatment with this compound | Concentration-dependent inhibition | [3] |
| Staurosporine-induced apoptosis in rat cortical neurons | DNA Laddering | Co-treatment with this compound | Concentration-dependent reduction | [3] |
| Staurosporine-induced apoptosis in rat cortical neurons | Bax protein expression | Co-treatment with this compound | Suppression of elevated levels | [3] |
| Staurosporine-induced apoptosis in rat cortical neurons | Bcl-2 and Caspase-3 protein expression | Co-treatment with this compound | Decrease in expression | [3] |
Experimental Protocols
This protocol is widely used to mimic focal cerebral ischemia.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.
-
Anesthesia: Anesthetize the rat with an intraperitoneal injection of a suitable anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA via an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery.
-
After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
-
Neurological Deficit Scoring: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., a 0-4 point scale where 0 is no deficit and 4 is severe deficit).
-
Infarct Volume Measurement: Euthanize the animal and remove the brain. Slice the brain into 2 mm coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while viable tissue stains red. Quantify the infarct volume using image analysis software.
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated coverslips.
-
Induction of Apoptosis: Treat the cells with an apoptosis-inducing agent (e.g., staurosporine) with or without co-treatment with this compound.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Staining:
-
Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit green fluorescence.
-
Signaling Pathway
Cardiovascular Effects
This compound exerts significant protective effects on the cardiovascular system, primarily through its anti-inflammatory, antioxidant, and anti-apoptotic actions. These properties contribute to its efficacy in models of myocardial ischemia-reperfusion injury.
Quantitative Data on Cardiovascular Effects
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Myocardial Ischemia-Reperfusion in rats | Myocardial Infarct Size | Tanshinone IIA (a related compound) | Significant reduction | [4] |
| Myocardial Ischemia-Reperfusion in rats | Myocardial Apoptosis | Tanshinone IIA | Decreased | [4] |
| H9c2 cells anoxia/reoxygenation | Cell Viability | 8 µM Tanshinone IIA | Significantly increased | [2] |
| H9c2 cells anoxia/reoxygenation | Caspase-3 Activity | 8 µM Tanshinone IIA | Significantly decreased | [2] |
| Myocardial Ischemia in rats | Bcl-2 Expression | Tanshinone IIA (10 mg/kg) | Upregulated | [5] |
| Myocardial Ischemia in rats | Bax Expression | Tanshinone IIA (10 mg/kg) | Downregulated | [4] |
| Myocardial Ischemia in rats | Caspase-3, Cyto c, Apaf-1 Expression | Tanshinone IIA (10 mg/kg) | Downregulated | [5] |
Experimental Protocols
This cell-based model simulates the conditions of myocardial ischemia and reperfusion.
-
Cell Culture: Culture H9c2 rat cardiomyoblasts in DMEM supplemented with 10% fetal bovine serum.
-
Simulated Ischemia: To induce ischemia, replace the normal culture medium with a glucose-free, serum-free medium and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 4-6 hours).
-
Simulated Reperfusion: To simulate reperfusion, replace the ischemic medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a set period (e.g., 12-24 hours).
-
Treatment: this compound can be added to the culture medium before the ischemic period, during ischemia, or during the reperfusion phase to evaluate its protective effects.
-
Assessment of Cell Injury:
-
Cell Viability: Use the MTT assay to quantify the number of viable cells.
-
Apoptosis: Employ the TUNEL assay or flow cytometry with Annexin V/Propidium Iodide staining.
-
Enzyme Release: Measure the activity of lactate dehydrogenase (LDH) in the culture medium as an indicator of cell membrane damage.
-
This technique is used to quantify the expression of key apoptosis-related proteins.
-
Protein Extraction: Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathway
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory cytokines.
Quantitative Data on Anti-inflammatory Effects
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| LPS-induced RAW 264.7 cells | iNOS gene expression and NO production | 10 µM Tanshinone IIA | Inhibition | |
| LPS-induced RAW 264.7 cells | IL-1β, IL-6, and TNF-α expression | 10 µM Tanshinone IIA | Inhibition | |
| LPS-stimulated THP-1 macrophages | TNF-α, IL-1β, and IL-8 mRNA and protein expression | 5 µM various tanshinones | Significant inhibition (stronger than Tanshinone IIA) | [6] |
Experimental Protocols
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in a 24-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
This method quantifies the concentration of cytokines in cell culture supernatants or biological fluids.
-
Sample Collection: Collect cell culture supernatants or serum samples from treated and control groups.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Add a biotinylated detection antibody and incubate for 1-2 hours.
-
Add streptavidin-HRP and incubate for 30 minutes.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Signaling Pathway
Anticancer Effects
This compound and related tanshinones have demonstrated promising anticancer activity against a variety of cancer cell lines. Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of proliferation and metastasis.
Quantitative Data on Anticancer Effects
| Cell Line | Parameter Measured | Treatment | Result (IC50) | Reference |
| Human promyelocytic leukemia (HL-60) | Apoptosis | Tanshinone IIA | Dose-dependent induction | [7] |
| Human erythroleukemic (K562) | Apoptosis | Tanshinone IIA | Dose-dependent induction | [7] |
| Human breast cancer (MDA-MB-231) | Proliferation | Tanshinone IIA | Dose- and time-dependent inhibition | [8] |
| Human oral cancer (KB) | Cell Proliferation/Viability | Tanshinone IIA | Dose-dependent suppression | [9] |
| Cholangiocarcinoma cells | Malignant growth, invasion, and migration | Tanshinone IIA | Suppression | [10] |
Experimental Protocols
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Lyse the treated and control cells to release cellular contents.
-
Assay Reaction:
-
Incubate the cell lysates with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).
-
Activated caspase-3 in the lysate will cleave the substrate, releasing a chromophore or fluorophore.
-
-
Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity and express it as a fold-change relative to the control.
Signaling Pathway
Conclusion
This compound is a promising natural compound with a diverse pharmacological profile. Its potent neuroprotective, cardioprotective, anti-inflammatory, and anticancer effects are supported by a growing body of scientific evidence. The mechanisms underlying these effects involve the modulation of key signaling pathways related to apoptosis, inflammation, and cell proliferation. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating the complete spectrum of its molecular targets and pathways, as well as its pharmacokinetic and safety profiles in preclinical and clinical settings, to pave the way for its development as a novel therapeutic agent.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The optimal model of reperfusion injury in vitro using H9c2 transformed cardiac myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 7. assaygenie.com [assaygenie.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. H2 protects H9c2 cells from hypoxia/reoxygenation injury by inhibiting the Wnt/CX3CR1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Tanshinone IIB: A Technical Guide to its Source, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIB is a lipophilic diterpenoid and one of the active constituents found in the dried root of Salvia miltiorrhiza Bunge, a perennial plant widely used in traditional Chinese medicine known as Danshen.[1][2] This compound, along with other tanshinones, is recognized for its significant pharmacological properties, including neuroprotective, anti-inflammatory, and cardiovascular protective effects.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its natural source, various extraction methodologies with comparative data, detailed experimental protocols, and an exploration of its known signaling pathways.
Natural Source: Salvia miltiorrhiza (Danshen)
Salvia miltiorrhiza, a member of the Lamiaceae family, is the primary natural source of this compound.[1][2] The pharmacologically active compounds, including this compound, are primarily concentrated in the root of the plant.[4] Tanshinones are fat-soluble compounds, a characteristic that dictates the choice of solvents and methods for their efficient extraction.[4][5]
Extraction of this compound from Salvia miltiorrhiza
The extraction of this compound and other tanshinones from Salvia miltiorrhiza can be achieved through various methods, ranging from conventional solvent-based techniques to more modern, efficiency-enhanced approaches. The selection of the extraction method depends on factors such as desired yield, purity, extraction time, and environmental considerations.
Comparative Analysis of Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of tanshinones, providing a comparative overview of different methodologies. It is important to note that many studies focus on the more abundant Tanshinone IIA or total tanshinones, which can serve as a proxy for the extraction efficiency of the structurally similar this compound.
| Extraction Method | Solvent/Conditions | Target Analyte(s) | Yield/Efficiency | Reference |
| Microwave-Assisted Extraction (MAE) | 95% (v/v) Ethanol, 2 min, 10:1 liquid/solid ratio | Tanshinone IIA, Cryptotanshinone, Tanshinone I | Tanshinone IIA: 0.29%, Cryptotanshinone: 0.23%, Tanshinone I: 0.11% | [6] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with 95% ethanol as co-solvent; 20 MPa pressure, 45°C | Tanshinone IIA, Tanshinone I, Cryptotanshinone | Optimized for high yield, but specific percentage not stated. | [5] |
| Ultrasound-Assisted Extraction (UAE) | 75% Methanol, 30 min, room temperature | Tanshinone IIA and Salvianolic Acid B | Not specified for individual compounds | [7] |
| Solvent Extraction (Heat Reflux) | 90% Methanol, refluxed twice for 0.5 h each at 75°C | Tanshinone IIA | Optimized method, specific yield not provided. | |
| Cloud Point Extraction (CPE) | 3% lecithin (w/v), 2% NaCl (w/v), pH 6, room temperature | Dihydrotanshinone I, Cryptotanshinone, Tanshinone I, Tanshinone IIA | Improvement over conventional water extraction: 6.81% for Tanshinone IIA. | [1] |
| Solvent Extraction | Methanol or Ethanol | Total Tanshinones | Methanol: 3103.1 µg/g, Ethanol: 3021.6 µg/g | [8] |
| SFE | Supercritical CO2 at 70°C and 400 bar | Total Tanshinones | 2869.9 µg/g | [8] |
Experimental Protocols
This section provides detailed methodologies for key extraction techniques.
2.2.1. Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on an optimized method for the extraction of various tanshinones.[6]
-
Sample Preparation: The dried roots of Salvia miltiorrhiza are ground into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a suitable microwave extraction vessel.
-
Add 10 mL of 95% (v/v) ethanol to the vessel.
-
Secure the vessel in the microwave extractor.
-
Apply microwave irradiation for 2 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to remove solid plant material.
-
The resulting filtrate contains the extracted tanshinones, including this compound, and can be used for further analysis or purification.
-
2.2.2. Supercritical Fluid Extraction (SFE) Protocol
This protocol is based on an optimized method for tanshinone extraction.[5]
-
Sample Preparation: The dried roots of Salvia miltiorrhiza are ground to a consistent particle size.
-
Extraction:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Extraction Pressure: 20 MPa
-
Extraction Temperature: 45°C
-
Co-solvent: 95% ethanol at a flow rate of 1.0 mL/min
-
Separation Temperature: 35°C
-
-
Pump supercritical CO2 and the co-solvent through the extraction vessel.
-
-
Collection:
-
The extracted compounds are precipitated from the supercritical fluid by reducing the pressure and/or temperature in a separator.
-
The collected extract, rich in tanshinones, can then be dissolved in a suitable solvent for further processing.
-
2.2.3. Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is adapted from a method for extracting bioactive components from Salvia miltiorrhiza.[7]
-
Sample Preparation: The dried roots of Salvia miltiorrhiza are pulverized.
-
Extraction:
-
Place 0.5 g of the powdered plant material into a flask.
-
Add 50 mL of 75% methanol aqueous solution.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
-
Post-Extraction:
-
Filter the mixture to separate the extract from the plant residue.
-
The filtrate can be used for subsequent analysis and purification of this compound.
-
2.2.4. Purification of this compound
Following initial extraction, a purification step is often necessary to isolate this compound. Techniques such as high-speed counter-current chromatography (HSCCC) and the use of macroporous resins have been shown to be effective in separating individual tanshinones from the crude extract.[9][10]
Signaling Pathways of this compound
While much of the research on the molecular mechanisms of tanshinones has focused on Tanshinone IIA, studies have begun to elucidate the specific signaling pathways modulated by this compound, particularly in the context of its neuroprotective effects.
Apoptosis Signaling Pathway
A key mechanism of this compound's neuroprotective effect is the inhibition of neuronal apoptosis.[11] This is achieved through the modulation of key proteins in the apoptotic cascade. Specifically, this compound has been shown to suppress the elevated levels of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[11] Furthermore, it inhibits the activity of caspase-3, a critical executioner caspase in the apoptotic pathway.[11]
Caption: this compound inhibits apoptosis by modulating Bax, Bcl-2, and Caspase-3.
Insights from Tanshinone IIA Signaling Pathways
Given the structural similarity between Tanshinone IIA and IIB, the well-studied signaling pathways of Tanshinone IIA can provide valuable insights into the potential mechanisms of action for this compound. These pathways are often implicated in inflammation, cell survival, and proliferation.
3.2.1. PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Tanshinone IIA has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[3][4] This suggests a potential mechanism for the anti-cancer properties of tanshinones.
Caption: Tanshinone IIA's potential inhibition of the PI3K/Akt/JNK pathway.
3.2.2. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Tanshinone IIA has been demonstrated to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[10] This anti-inflammatory action is relevant to its therapeutic effects in various diseases.
Caption: Tanshinone IIA's potential anti-inflammatory effect via NF-κB inhibition.
Conclusion
This compound, a key bioactive compound from Salvia miltiorrhiza, holds significant promise for therapeutic applications. This guide has provided a comprehensive overview of its natural source and various extraction techniques, highlighting the importance of selecting an appropriate method to optimize yield and purity. While modern techniques like MAE and SFE offer advantages in terms of speed and efficiency, conventional solvent extraction remains a viable option. The elucidation of its molecular mechanisms, particularly its role in inhibiting apoptosis, provides a strong foundation for further research and drug development. The exploration of signaling pathways modulated by the closely related Tanshinone IIA further expands our understanding of the potential therapeutic targets of this compound. Future research should focus on obtaining more specific quantitative data for this compound extraction and further delineating its unique signaling pathways to fully unlock its therapeutic potential.
References
- 1. Tanshinone-IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA mediates SMAD7-YAP interaction to inhibit liver cancer growth by inactivating the transforming growth factor beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on signaling pathway of tanshinoneIIA in treatment of nerve injury after ischemic stroke [manu41.magtech.com.cn]
- 7. Neuroprotective capabilities of Tanshinone IIA against cerebral ischemia/reperfusion injury via anti-apoptotic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective investigation of tanshinone in the cerebral infarction model in the Keap1-Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
- 11. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antioxidant Properties of Tanshinones: A Focus on Tanshinone IIB and a Comprehensive Case Study of Tanshinone IIA
Notice to the Reader: This technical guide aims to provide a comprehensive overview of the antioxidant properties of Tanshinone IIB. However, based on a thorough review of currently available scientific literature, there is a significant scarcity of specific research detailing the direct antioxidant mechanisms, quantitative data, and associated signaling pathways for this compound. The primary research available focuses on its neuroprotective and anti-apoptotic effects.
In contrast, Tanshinone IIA (TIIA), a structurally similar diterpenoid quinone also isolated from Salvia miltiorrhiza, has been extensively studied for its antioxidant activities. Therefore, this guide has been structured into two main sections. The first section summarizes the current, limited findings on this compound. The second, more extensive section provides a detailed technical guide on the antioxidant properties of Tanshinone IIA as a comprehensive case study. This is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the likely mechanisms and established experimental protocols that could be applied to the investigation of this compound.
Section 1: Investigating this compound - Current Evidence and Future Directions
This compound (TSB) is a major bioactive constituent isolated from the roots of Salvia miltiorrhiza (Danshen), an herb widely used in traditional Chinese medicine for treating cardiovascular diseases.[1][2] While its antioxidant properties are less characterized than those of TIIA, existing research points towards a protective role in neuronal cells, which is often intrinsically linked to the mitigation of oxidative stress.
Neuroprotective and Anti-Apoptotic Effects
The most prominent research on this compound has investigated its neuroprotective effects in vitro. A key study demonstrated that TSB significantly inhibited cytotoxicity and apoptosis in rat cortical neurons induced by staurosporine, a potent apoptosis inducer.[1][3] This protective effect was concentration-dependent.
Mechanistically, TSB was found to:
-
Suppress the elevation of the pro-apoptotic protein Bax.[1]
-
Attenuate the decrease of the anti-apoptotic protein Bcl-2.[1]
-
Reduce the expression of cleaved caspase-3, a key executioner of apoptosis.[1]
These findings strongly suggest that this compound can modulate critical pathways involved in programmed cell death.[1] Since excessive reactive oxygen species (ROS) production is a primary trigger for the apoptotic cascade, it is plausible that the anti-apoptotic action of TSB is, at least in part, mediated by antioxidant activity. However, direct evidence from ROS scavenging assays or measurements of endogenous antioxidant enzyme activity for TSB is currently lacking in the reviewed literature. Further research is warranted to explore these potential mechanisms.[1]
Section 2: The Antioxidant Properties of Tanshinone IIA (TIIA) - A Comprehensive Technical Case Study
Tanshinone IIA (TIIA) is the most abundant and extensively studied lipophilic compound from Salvia miltiorrhiza.[4] Its antioxidant effects are well-documented and are attributed to a multi-pronged mechanism that involves not direct radical scavenging, but rather the modulation of endogenous antioxidant defense systems.[5][6]
Core Mechanisms of Antioxidant Action
Unlike classic antioxidants that directly scavenge free radicals, TIIA, being a fully oxidized molecule, is believed to exert its effects primarily through indirect mechanisms.[5]
-
Activation of the Nrf2/ARE Signaling Pathway: A central mechanism of TIIA's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). TIIA can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[9] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating the expression of numerous antioxidant and detoxification enzymes.[7][10]
-
Upregulation of Endogenous Antioxidant Enzymes: Through Nrf2 activation and other potential mechanisms, TIIA enhances the expression and activity of key antioxidant enzymes, including:
-
Glutathione Peroxidase (GPx): TIIA has been shown to significantly increase both the mRNA levels and enzymatic activity of GPx, an enzyme crucial for reducing hydrogen peroxide and lipid hydroperoxides.[4][5]
-
Superoxide Dismutase (SOD): TIIA treatment can increase the activity of SOD, which catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[6][11]
-
Catalase (CAT): Studies have reported that TIIA can promote the expression and activity of catalase, which is responsible for the decomposition of hydrogen peroxide into water and oxygen.[12][13]
-
-
Inhibition of Lipid Peroxidation: By bolstering the cellular antioxidant defense system, TIIA effectively reduces the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative damage.[6][11][14]
Quantitative Data on TIIA's Antioxidant Effects
The following tables summarize quantitative data from various in vitro and in vivo studies investigating the antioxidant effects of Tanshinone IIA.
Table 1: Effect of Tanshinone IIA on Antioxidant Enzyme Activity
| Model System | Treatment | SOD Activity | GPx Activity | CAT Activity | Reference |
| Uric Acid-Induced HK-2 Cells | TIIA Treatment | Increased | Not Reported | Increased | [12][13] |
| Diabetic Rats (Retina) | TIIA (low and high dose) | Significantly Increased | Significantly Increased | Not Reported | [14] |
| H₂O₂-Challenged J774 Macrophages | TIIA Treatment | Not Significantly Influenced | Increased by ~20% | Not Significantly Influenced | [5] |
| Ischemia-Reperfusion Rats (Brain) | TIIA (3 and 9 mg/kg) | Increased | Not Reported | Not Reported | [15] |
| Aged Mouse Model (Liver) | TAS (Tanshinone IIA) | Increased | Increased | Increased | [16] |
Table 2: Effect of Tanshinone IIA on Lipid Peroxidation and Oxidative Stress Markers
| Model System | Treatment | MDA Levels | ROS Levels | Reference |
| Uric Acid-Induced HK-2 Cells | TIIA Treatment | Reduced | Reduced | [12][13] |
| Diabetic Rats (Retina) | TIIA (low and high dose) | Significantly Decreased | Not Reported | [14] |
| Ischemia-Reperfusion Rats (Brain) | TIIA (3 and 9 mg/kg) | Decreased | Not Reported | [15] |
| Anoxia/Reoxygenation H9c2 cells | TSN (Tanshinone IIA) 8 µM | Reduced | Reduced | [17] |
| Cerebral Infarction Model Rats | Tan IIA (35 mg/kg) | Reduced by 55.6% | Not Reported | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of compounds like TIIA.
1. Cell Culture and Oxidative Stress Induction
-
Cell Lines: Human renal tubular epithelial cells (HK-2), murine macrophage cells (J774), or hippocampal neuronal cells (HT-22) are commonly used.[5][12][18]
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Oxidative Stress: To mimic oxidative damage, cells are often challenged with agents like hydrogen peroxide (H₂O₂), uric acid, or subjected to oxygen-glucose deprivation/reperfusion (OGD/R).[5][12][18] For example, HK-2 cells can be stimulated with uric acid (e.g., 600 µmol/L) for 48 hours to induce an injury model.[12]
-
Treatment: Cells are pre-treated with various concentrations of TIIA (e.g., 1, 2, 4 µM) for a specified period (e.g., 24 hours) before or during the oxidative challenge.[5][12]
2. Intracellular ROS Measurement
-
Principle: This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with TIIA followed by an oxidative stressor.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[19]
-
3. Lipid Peroxidation (MDA) Assay
-
Principle: Malondialdehyde (MDA) is a product of lipid peroxidation that reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a red-colored complex that can be measured spectrophotometrically.[11][14]
-
Protocol:
-
Prepare cell or tissue homogenates.
-
Add the sample to a reaction mixture containing TBA and an acidic solution (e.g., trichloroacetic acid).
-
Incubate the mixture at 95°C for 30-60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.
-
4. Antioxidant Enzyme Activity Assays
-
Sample Preparation: Cell or tissue lysates are prepared by homogenization in an appropriate buffer on ice, followed by centrifugation to collect the supernatant.
-
SOD Activity Assay: This assay is often performed using a commercial kit based on the WST-1 method. The principle involves the inhibition of a water-soluble formazan dye's production by the superoxide anion. The higher the SOD activity in the sample, the lower the rate of formazan dye formation. Absorbance is read at 450 nm.[14]
-
CAT Activity Assay: Catalase activity can be measured by monitoring the decomposition of H₂O₂ at 240 nm. Alternatively, a colorimetric method using ammonium molybdate to stop the reaction can be employed, where the remaining H₂O₂ reacts with molybdate to form a yellowish complex measured at ~405 nm.[16]
-
GPx Activity Assay: This assay typically measures the rate of NADPH oxidation to NADP⁺, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The decrease in absorbance is monitored at 340 nm.[14][16]
5. Western Blot Analysis for Nrf2 Pathway Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a sample, such as Nrf2, Keap1, and downstream targets like Heme Oxygenase-1 (HO-1).
-
Protocol:
-
Extract total, cytoplasmic, and nuclear proteins from treated and control cells.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using appropriate software.[9][12]
-
Mandatory Visualizations
Caption: TIIA-mediated activation of the Nrf2/ARE antioxidant signaling pathway.
Caption: General workflow for a cell-based antioxidant activity assessment.
References
- 1. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 4. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA reduces macrophage death induced by hydrogen peroxide by upregulating glutathione peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Tanshinone IIA Attenuates Contrast-Induced Nephropathy via Nrf2 Activation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA Regulates Keap1/Nrf2 Signal Pathway by Activating Sestrin2 to Restrain Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinone I Activates the Nrf2-Dependent Antioxidant Response and Protects Against As(III)-Induced Lung Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tanshinone IIA inhibits the apoptosis process of nerve cells by upshifting SIRT1 and FOXO3α protein and regulating anti- oxidative stress molecules and inflammatory factors in cerebral infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA Regulates NRF2/NLRP3 Signal Pathway to Restrain Oxidative Stress and Inflammation in Uric Acid-Induced HK-2 Fibrotic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA Regulates NRF2/NLRP3 Signal Pathway to Restrain Oxidative Stress and Inflammation in Uric Acid-Induced HK-2 Fibrotic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study on the Antioxidant Effect of Tanshinone IIA on Diabetic Retinopathy and Its Mechanism Based on Integrated Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
- 16. Tanshinone IIA delays liver aging by modulating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tanshinone IIA confers protection against myocardial ischemia/reperfusion injury by inhibiting ferroptosis and apoptosis via VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tanshinone IIA Protects Hippocampal Neuronal Cells from Reactive Oxygen Species Through Changes in Autophagy and Activation of Phosphatidylinositol 3-Kinase, Protein Kinas B, and Mechanistic Target of Rapamycin Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
Tanshinone IIA as a Modulator of Molecular Targets in Cardiovascular Disease: An In-depth Technical Guide
Disclaimer: While the user's request specified Tanshinone IIB, a comprehensive literature search revealed a significant scarcity of specific data regarding its molecular targets in cardiovascular disease. The vast majority of available research focuses on Tanshinone IIA. Therefore, this guide primarily details the molecular targets and mechanisms of Tanshinone IIA. Information that may be relevant to this compound, primarily through general references to "tanshinones," is included, but it is crucial to note that these findings are not specific to this compound and require further investigation.
Introduction
Tanshinones, a group of lipophilic diterpenoids extracted from the dried root of Salvia miltiorrhiza (Danshen), have been extensively studied for their therapeutic potential in a variety of diseases, particularly cardiovascular disorders. Among these, Tanshinone IIA (Tan IIA) is the most abundant and well-researched compound.[1] This technical guide provides a comprehensive overview of the molecular targets of Tan IIA in cardiovascular disease, aimed at researchers, scientists, and drug development professionals. The guide will delve into the signaling pathways affected by Tan IIA, present quantitative data from relevant studies, and provide detailed experimental protocols for key assays.
Key Cardiovascular Pathologies and Tanshinone IIA Intervention
Tanshinone IIA has demonstrated protective effects in various cardiovascular pathologies through its interaction with multiple molecular targets. These pathologies include:
-
Atherosclerosis: Tan IIA exhibits anti-atherosclerotic properties by inhibiting endothelial cell inflammation, oxidative stress, and apoptosis, as well as suppressing vascular smooth muscle cell (VSMC) proliferation and migration.[2][3]
-
Myocardial Infarction (MI): In the context of MI, Tan IIA has been shown to reduce infarct size, improve cardiac function, and inhibit cardiomyocyte apoptosis.[4][5]
-
Cardiac Fibrosis: Tan IIA can attenuate cardiac fibrosis by inhibiting the proliferation of cardiac fibroblasts and the excessive deposition of extracellular matrix proteins.[6][7]
-
Endothelial Dysfunction: Tan IIA protects endothelial cells from injury induced by factors such as oxidative stress and inflammatory cytokines.[1][8]
Molecular Targets and Signaling Pathways of Tanshinone IIA
Tanshinone IIA modulates several key signaling pathways implicated in cardiovascular disease. The primary molecular targets and their downstream effects are summarized below.
Anti-Inflammatory Pathways
Toll-Like Receptor 4 (TLR4)/Myeloid Differentiation factor 88 (MyD88)/Nuclear Factor-kappa B (NF-κB) Signaling Pathway:
Tan IIA has been shown to inhibit the TLR4/MyD88/NF-κB signaling cascade, a critical pathway in the inflammatory response associated with atherosclerosis and myocardial ischemia-reperfusion injury. By suppressing this pathway, Tan IIA reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]
Pro-Survival and Anti-Apoptotic Pathways
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway:
Tan IIA can activate the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation. Activation of this pathway promotes the phosphorylation of Akt, leading to the inhibition of pro-apoptotic proteins (e.g., Bad, Caspase-9) and the activation of anti-apoptotic proteins (e.g., Bcl-2). This mechanism is crucial for protecting cardiomyocytes from apoptosis during myocardial infarction and ischemia-reperfusion injury.
Oxidative Stress Regulation
Tanshinone IIA exhibits significant antioxidant properties by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[10] This is particularly relevant in conditions like atherosclerosis and ischemia-reperfusion injury where oxidative stress plays a major pathogenic role.
Quantitative Data on Tanshinone IIA Activity
| Parameter | Cell Type/Model | Condition | Effect of Tanshinone IIA | Reference |
| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | H₂O₂-induced injury | Pretreatment with 3-10 μM Tan IIA significantly increased cell viability. | [11] |
| Apoptosis | Neonatal Rat Cardiomyocytes | Doxorubicin-induced apoptosis | 1 and 3 μM Tan IIA inhibited apoptosis. | [12] |
| VSMC Proliferation | Rat Aortic Smooth Muscle Cells | PDGF-induced proliferation | Dose-dependent inhibition of proliferation. | [13][14] |
| Inflammatory Cytokine Production (TNF-α) | ApoE-/- mice | High-fat diet | High dose (90 mg/kg/day) Tan IIA decreased TNF-α levels. | |
| ROS Production | HUVECs | H₂O₂ stimulation | Concentration-dependent suppression of ROS production. | [15] |
Note: This table summarizes data for Tanshinone IIA. Specific quantitative data for this compound is largely unavailable.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to investigate the effects of tanshinones on cardiovascular targets.
Western Blotting for Protein Expression and Phosphorylation
Objective: To determine the expression levels of total and phosphorylated proteins in a signaling pathway (e.g., Akt, p-Akt, NF-κB p65) in response to Tanshinone IIA treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs, cardiomyocytes) at an appropriate density and treat with various concentrations of Tanshinone IIA for the desired time. Include vehicle-treated and positive/negative controls.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular ROS in cells treated with Tanshinone IIA.
Materials:
-
Cell culture medium
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Culture and Treatment: Seed cells in a multi-well plate or on coverslips and treat with Tanshinone IIA and an ROS-inducing agent (e.g., H₂O₂) as required.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement:
-
Microscopy: Immediately visualize the cells under a fluorescence microscope using the appropriate filter set (e.g., excitation ~488 nm, emission ~525 nm for DCF).
-
Plate Reader: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Analysis: Quantify the fluorescence intensity and normalize to cell number or a control group.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of Tanshinone IIA on the proliferation of vascular smooth muscle cells or other relevant cell types.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
Tanshinone IIA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Tanshinone IIA for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Conclusion and Future Directions
The available evidence strongly supports the role of Tanshinone IIA as a multi-target agent with significant therapeutic potential in cardiovascular diseases. Its ability to modulate key signaling pathways involved in inflammation, apoptosis, and oxidative stress provides a solid foundation for its cardioprotective effects. However, the striking lack of specific research on this compound represents a significant knowledge gap.
Future research should prioritize the following:
-
Direct investigation of this compound: Studies specifically designed to elucidate the molecular targets and mechanisms of action of this compound in various cardiovascular cell types are urgently needed.
-
Comparative studies: Head-to-head comparisons of the biological activities and molecular targets of Tanshinone IIA and this compound would provide valuable insights into their potential differential therapeutic applications.
-
Quantitative analysis: Rigorous determination of binding affinities, IC50 values, and other quantitative parameters for the interaction of this compound with its putative targets is essential for drug development.
By addressing these research gaps, the scientific community can gain a more complete understanding of the therapeutic potential of the entire family of tanshinones and pave the way for the development of novel and effective treatments for cardiovascular diseases.
References
- 1. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular actions and therapeutic potential of tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone-IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA ameliorates myocardial ischemia/reperfusion injury in rats by regulation of NLRP3 inflammasome activation and Th17 cells differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA protects against cardiac fibrosis through inhibition of β-tubulin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA Improves Ventricular Remodeling following Cardiac Infarction by Regulating miR-205-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of tanshinone IIA on endothelial progenitor cells injured by tumor necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Tanshinone IIA Sulfonate Inhibits Vascular Endothelial Cell Pyroptosis via the AMPK Signaling Pathway in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA protects cardiac myocytes against oxidative stress-triggered damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tanshinone IIA inhibits angiogenesis in human endothelial progenitor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA Protects Against Cardiac Hypertrophy via Inhibiting Calcineurin/Nfatc3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tanshinone: an inhibitor of proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of tanshinone IIA in rat models with myocardial ischemia–reperfusion injury: a systematic mini-review and meta-analysis [PeerJ] [peerj.com]
Preliminary In Vitro Studies of Tanshinone IIB Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIB is a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine, particularly for the treatment of cardiovascular diseases.[1] In recent years, various tanshinones have been investigated for their potential anticancer properties.[2][3] Preliminary in vitro studies indicate that this compound exhibits cytotoxic effects against various cell lines, primarily through the induction of apoptosis, marking it as a compound of interest for further oncological research. This guide provides a consolidated overview of the available in vitro data, detailed experimental protocols, and the molecular pathways implicated in the cytotoxic action of this compound.
Data Presentation: Cytotoxic Activity
Quantitative data on the specific cytotoxic effects of this compound is limited, with many studies grouping it among other tanshinone derivatives. The available data indicates that its efficacy is concentration-dependent and varies across different cell lines.
| Compound | Cell Lines Tested | Assay | Exposure Time | Reported IC50 / Efficacy | Source |
| This compound & 14 other analogues | KB (nasopharyngeal), Hela (cervical), Colo-205 (colon), Hep-2 (laryngeal) | Not specified | Not specified | Effective at concentrations below 1 µg/mL for several analogues. | [4] |
| 18 Tanshinone Pigments (incl. This compound) | A549 (lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (CNS), HCT-15 (colon) | SRB (sulforhodamine-B) | 48 hours | IC50 values ranged from 0.2 to 8.1 µg/mL across all compounds and cell lines. | [5] |
Note: The cited studies evaluated multiple tanshinone compounds. The specific IC50 value for this compound was not individually specified in the abstracts and would require consultation of the full papers.
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the cytotoxicity of this compound is the induction of apoptosis, or programmed cell death. In vitro studies on rat cortical neurons demonstrated that this compound counteracts cytotoxicity by modulating key proteins in the intrinsic apoptotic pathway. Specifically, treatment with this compound was found to suppress the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of executioner caspases, such as Caspase-3, ultimately leading to cell death.
Signaling Pathway Visualization
The following diagram illustrates the proposed intrinsic apoptosis pathway modulated by this compound.
Caption: Intrinsic apoptosis pathway modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of cytotoxicity. The following sections outline standard protocols for key experiments.
Cell Culture and Treatment
-
Cell Seeding : Plate cells (e.g., A549, HeLa, MCF-7) in 96-well microtiter plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[1]
-
Incubation : Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[6]
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations.[6]
-
Cell Treatment : After the initial 24-hour incubation, replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a vehicle control (medium with DMSO).
-
Exposure : Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[7]
-
Reagent Preparation : Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[8]
-
MTT Addition : Following the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate the plate for 2-4 hours at 37°C.[1][9] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization : Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][9]
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection : After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.[11]
-
Washing : Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining : Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.[11][13]
-
Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][12]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) using a flow cytometer.[12]
-
Viable cells : Annexin V-FITC negative and PI negative.
-
Early apoptotic cells : Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells : Annexin V-FITC positive and PI positive.[11]
-
Experimental Workflow Visualization
The diagram below outlines a typical workflow for an in vitro cytotoxicity study.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Unveiling Tanshinone IIB: A Technical Guide to Its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIB, a lipophilic diterpenoid quinone, is a bioactive constituent isolated from the dried roots of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history of use in traditional Chinese medicine.[1] While often studied in the context of the broader family of tanshinones, this compound itself has demonstrated distinct and potent pharmacological activities, drawing increasing interest from the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound, with a focus on detailed experimental protocols and the elucidation of its molecular mechanisms.
Historically, the focus of research on Salvia miltiorrhiza has been on its more abundant constituents, such as Tanshinone IIA. However, early studies identified a variety of tanshinone compounds, including a component initially designated as "isothis compound," which was found to inhibit platelet aggregation.[2] Later research confirmed the presence of this compound and its derivatives in preparations of Danshen, highlighting its relevance as a natural product.[3] More recent investigations have underscored its therapeutic potential, particularly its neuroprotective effects, where it has been shown to reduce neuronal apoptosis.[2][4]
This guide will delve into the technical aspects of isolating and characterizing this compound, providing detailed methodologies for researchers seeking to work with this promising natural compound. Furthermore, it will explore the current understanding of its mechanism of action, particularly its influence on critical signaling pathways.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its accurate identification and quantification. The following table summarizes key data for this compound, compiled from available literature.
| Property | Data | Reference |
| Molecular Formula | C₁₉H₁₈O₄ | |
| Molecular Weight | 310.34 g/mol | |
| Appearance | Reddish crystalline powder | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and chloroform; poorly soluble in water | [5] |
| UV-Vis (λmax) | To be determined (TBD) | |
| ¹H NMR (CDCl₃, δ ppm) | TBD | |
| ¹³C NMR (CDCl₃, δ ppm) | TBD | |
| Mass Spectrometry | TBD |
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from Salvia miltiorrhiza involves a multi-step process of extraction and chromatographic purification. While specific protocols solely for this compound are not extensively detailed in the literature, the following procedure is a comprehensive methodology adapted from established methods for the separation of various tanshinones.[6][7][8][9]
Extraction of Total Tanshinones
This initial step aims to extract the lipophilic tanshinone compounds from the dried roots of Salvia miltiorrhiza.
-
Materials:
-
Dried and powdered roots of Salvia miltiorrhiza
-
95% Ethanol
-
Rotary evaporator
-
Filter paper
-
-
Procedure:
-
Macerate the powdered Salvia miltiorrhiza roots with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction under reflux for 2 hours.
-
Repeat the extraction process twice to ensure maximum yield.
-
Combine the ethanolic extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.
-
Purification by Macroporous Resin Column Chromatography
This step serves to remove highly polar impurities and enrich the tanshinone content of the extract.
-
Materials:
-
Crude tanshinone extract
-
D101 macroporous adsorption resin
-
Ethanol (various concentrations: 0%, 45%, 90%)
-
Glass column
-
-
Procedure:
-
Dissolve the crude extract in a minimal amount of 95% ethanol.
-
Pack a glass column with pre-treated D101 macroporous resin.
-
Load the dissolved extract onto the column.
-
Elute the column sequentially with different concentrations of ethanol:
-
Wash with distilled water (0% ethanol) to remove water-soluble impurities.
-
Elute with 45% ethanol to remove moderately polar impurities.
-
Elute with 90% ethanol to collect the total tanshinone fraction.
-
-
Collect the 90% ethanol eluent and concentrate it using a rotary evaporator to obtain a tanshinone-enriched fraction.
-
Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final step involves the use of preparative HPLC to isolate this compound from the enriched fraction. This technique offers high resolution for separating structurally similar compounds.
-
Materials:
-
Tanshinone-enriched fraction
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
HPLC-grade methanol
-
HPLC-grade water
-
Acetic acid
-
-
Procedure:
-
Dissolve the tanshinone-enriched fraction in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a C18 column.
-
Use a mobile phase consisting of a gradient of methanol and water (containing 0.5% acetic acid). The specific gradient will need to be optimized to achieve the best separation of this compound from other tanshinones.
-
Monitor the elution at a suitable wavelength (e.g., 270 nm).
-
Collect the fraction corresponding to the peak of this compound based on retention time, which should be determined using an analytical standard if available, or by subsequent analytical identification.
-
Concentrate the collected fraction to obtain purified this compound.
-
Assess the purity of the isolated this compound using analytical HPLC.
-
Quantitative Data
While specific yield and purity data for the isolation of this compound are not extensively reported, the following table provides representative data for the extraction and purification of other major tanshinones from Salvia miltiorrhiza using similar methods. This can serve as a benchmark for optimizing the isolation of this compound.
| Extraction/Purification Method | Compound | Yield from Crude Extract | Purity | Reference |
| Ultrasound-assisted extraction | Tanshinone IIA | 0.12 mg/g of raw material | >95% (HPLC) | [10] |
| Macroporous Resin & Prep-HPLC | Total Tanshinones | >97% content in 90% ethanol eluent | - | |
| High-Speed Counter-Current Chromatography | Dihydrotanshinone I | 8.2 mg from 400 mg extract | 97.6% | [6] |
| High-Speed Counter-Current Chromatography | Cryptotanshinone | 26.3 mg from 400 mg extract | 99.0% | [6] |
| High-Speed Counter-Current Chromatography | Tanshinone I | 16.2 mg from 400 mg extract | 99.1% | [6] |
| High-Speed Counter-Current Chromatography | Tanshinone IIA | 68.8 mg from 400 mg extract | 99.3% | [6] |
Signaling Pathways and Mechanism of Action
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways, with a notable impact on apoptosis (programmed cell death).
Inhibition of Neuronal Apoptosis
Preclinical studies have demonstrated the neuroprotective effects of this compound, particularly in the context of stroke.[4] The underlying mechanism involves the inhibition of the intrinsic apoptosis pathway.[2]
As depicted in the diagram, apoptotic stimuli lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane integrity, leading to the activation of caspase-3, a key executioner caspase, which ultimately results in apoptosis. This compound has been shown to counteract these effects by suppressing the upregulation of Bax and preventing the downregulation of Bcl-2, thereby inhibiting the activation of caspase-3 and protecting cells from apoptosis.[2]
Experimental Workflow
The overall process for the discovery and isolation of this compound from its natural source can be summarized in the following workflow.
Conclusion
This compound is a promising natural product from Salvia miltiorrhiza with demonstrated pharmacological potential, particularly in the realm of neuroprotection. This technical guide has provided a detailed overview of the methodologies for its isolation and purification, along with a summary of its known physicochemical properties and mechanism of action. While further research is needed to fully elucidate its therapeutic capabilities and to develop optimized and standardized isolation protocols, the information presented here serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this compound. The continued investigation into this and other minor tanshinones may lead to the development of novel therapeutic agents for a range of diseases.
References
- 1. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extraction of Tanshinones Rich Extract of Danshen (Salvia Miltiorrhiza Bunge) Root Using Adsorptive (Non-Ionic) Macroporous Resins | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 5. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of tanshinones from Salvia miltiorrhiza bunge by multidimensional counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography without presaturation of the two-phase solvent mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
Tanshinone IIB: A Technical Guide to its Role in Inhibiting Apoptosis Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanshinone IIB (TSB), a significant bioactive compound derived from the medicinal herb Salvia miltiorrhiza (Danshen), has garnered attention for its potential therapeutic properties, including its role in the modulation of programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the current understanding of TSB's effects on inhibiting apoptosis signaling pathways. While research specifically on this compound is nascent compared to its counterpart, Tanshinone IIA, existing studies point towards a neuroprotective mechanism involving the suppression of key apoptotic markers. This document summarizes the available quantitative and qualitative data, presents detailed experimental protocols for investigating TSB's anti-apoptotic effects, and visualizes the implicated signaling pathways and experimental workflows.
Introduction
Apoptosis is a crucial, highly regulated process of programmed cell death essential for tissue homeostasis. Dysregulation of apoptosis is a hallmark of numerous diseases, including neurodegenerative disorders and cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. A delicate balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) determines cell fate. An apoptotic stimulus leads to the activation of Bax, which permeabilizes the mitochondrial outer membrane, releasing cytochrome c and initiating a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.
This compound has been identified as a constituent of Danshen with potential neuroprotective effects.[1] Studies suggest that TSB can mitigate apoptosis induced by agents like staurosporine, a non-selective protein kinase inhibitor known to trigger programmed cell death in neuronal cells.[1][2] This guide will delve into the specifics of these anti-apoptotic effects.
Molecular Mechanism of this compound in Apoptosis Inhibition
Current research indicates that this compound exerts its anti-apoptotic effects primarily through the intrinsic mitochondrial pathway. The primary evidence for TSB's mechanism comes from studies on staurosporine-induced apoptosis in rat cortical neurons.[1]
The key molecular interactions of TSB in apoptosis signaling are:
-
Regulation of Bcl-2 Family Proteins: TSB has been shown to suppress the expression of the pro-apoptotic protein Bax.[1] However, in a notable and somewhat counterintuitive finding, one study also reported a decrease in the anti-apoptotic protein Bcl-2.[1] This contrasts with the well-established anti-apoptotic mechanism of the related compound, Tanshinone IIA, which typically upregulates Bcl-2.[3][4][5][6] This discrepancy highlights an area requiring further investigation to fully elucidate TSB's precise impact on the Bcl-2 family.
-
Inhibition of Caspase Activation: TSB has been observed to decrease the levels of activated caspase-3, a critical executioner caspase in the apoptotic cascade.[1] By inhibiting this key enzyme, TSB effectively halts the downstream events of apoptosis.
-
Prevention of DNA Fragmentation: A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA. TSB treatment has been shown to significantly reduce DNA laddering in response to apoptotic stimuli, indicating its ability to protect cellular integrity.[1]
While not yet directly demonstrated for TSB, the closely related Tanshinone IIA has been shown to exert its anti-apoptotic effects through the PI3K/Akt signaling pathway.[7][8][9] Activation of this pathway is a well-known mechanism for promoting cell survival and inhibiting apoptosis. It is plausible that TSB may share this mechanism, representing a promising avenue for future research.
Data Presentation
The currently available quantitative data for the anti-apoptotic effects of this compound is limited. The following tables summarize the key qualitative findings from a pivotal study on staurosporine-induced apoptosis in rat cortical neurons.[1] For comparative purposes, data on the more extensively studied Tanshinone IIA is also included where relevant, to suggest potential, yet unconfirmed, parallel effects for TSB.
Table 1: Qualitative Effects of this compound on Apoptosis Markers
| Apoptosis Marker | Cell Type | Apoptosis Inducer | Observed Effect of this compound | Reference |
| DNA Fragmentation (Laddering) | Rat Cortical Neurons | Staurosporine | Significant Reduction | [1] |
| Bax Protein Expression | Rat Cortical Neurons | Staurosporine | Suppression of Elevated Levels | [1] |
| Bcl-2 Protein Expression | Rat Cortical Neurons | Staurosporine | Decrease in Expression | [1] |
| Caspase-3 Protein Expression | Rat Cortical Neurons | Staurosporine | Decrease in Expression | [1] |
Table 2: Effects of Tanshinone IIA on Apoptosis Markers (for Comparative Context)
| Apoptosis Marker | Cell Type | Apoptosis Inducer | Observed Effect of Tanshinone IIA | Reference |
| Bax/Bcl-2 Ratio | Hypoxia-induced H9c2 cells | Hypoxia | Reduced Ratio | [10] |
| Caspase-3 Activity | Hypoxia-induced H9c2 cells | Hypoxia | Inhibition | [10] |
| Mitochondrial Membrane Potential | Hypoxia-induced H9c2 cells | Hypoxia | Inhibition of Hyperpolarization | [10] |
| PI3K/Akt Pathway | Ovarian Cancer Cells | - | Attenuation |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-apoptotic effects of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.
Western Blot Analysis of Bcl-2 Family and Caspase-3 Proteins
This protocol allows for the semi-quantitative determination of protein expression levels.
-
Cell Culture and Treatment: Culture primary cortical neurons or a suitable neuronal cell line to 80% confluency. Induce apoptosis with an appropriate concentration of staurosporine (e.g., 30-100 nM) and co-treat with varying concentrations of this compound for a predetermined duration (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[11] Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.[12][13]
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Treat adherent neuronal cells with staurosporine and this compound as described above. Gently detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.[14]
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Caspase-3 Activity Assay (Colorimetric)
This assay quantitatively measures the activity of caspase-3.
-
Lysate Preparation: Treat 3-5 x 10^6 cells with staurosporine and this compound. Pellet the cells and resuspend in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[16]
-
Assay Reaction: Centrifuge the lysate and transfer the supernatant to a fresh tube. In a 96-well plate, add 50 µL of the cell lysate per well. Add 50 µL of 2X Reaction Buffer containing DTT to each well.
-
Substrate Addition: Initiate the reaction by adding 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.[16]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.[17] The increase in absorbance is proportional to the caspase-3 activity.
Visualization of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and experimental processes described in this guide.
Caption: TSB's known and hypothesized anti-apoptotic signaling pathways.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for Annexin V/PI apoptosis detection.
Conclusion and Future Directions
This compound demonstrates clear anti-apoptotic effects, particularly in a neuroprotective context, by modulating key components of the intrinsic apoptotic pathway, including the suppression of Bax and activated caspase-3. However, the current body of research on TSB is limited, and several areas warrant further investigation. The anomalous finding regarding Bcl-2 downregulation needs to be addressed to fully understand TSB's mechanism. Furthermore, a comprehensive quantitative analysis, including dose-response studies and determination of IC50 values, is necessary to ascertain its potency. Investigating the potential involvement of the PI3K/Akt pathway and conducting direct comparative studies with Tanshinone IIA would provide a more complete picture of TSB's therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the promising anti-apoptotic properties of this compound.
References
- 1. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive tanshinones in Salvia Miltiorrhiza inhibit the growth of prostate cancer cells in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone modulates the expression of Bcl-2 and Bax in cardiomyocytes and has a protective effect in a rat model of myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
- 6. Tanshinone inhibits neuronal cell apoptosis and inflammatory response in cerebral infarction rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats [frontiersin.org]
- 8. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA inhibits ischemia-reperfusion-induced inflammation, ferroptosis and apoptosis through activation of the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TanshinoneIIA and Cryptotanshinone Protect against Hypoxia-Induced Mitochondrial Apoptosis in H9c2 Cells | PLOS One [journals.plos.org]
- 11. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for Quantification of Tanshinone IIB
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of Tanshinone IIB. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability studies.[1][2][3] The protocol provides a clear and reproducible procedure for sample preparation, chromatographic separation, and data analysis. Key validation parameters, including specificity, linearity, accuracy, precision, and robustness, are presented. This method is applicable for the quantitative analysis of this compound in bulk drug substances and finished pharmaceutical products.
Introduction
Tanshinones, a group of abietane-type diterpenoids isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), are known for their significant pharmacological activities.[4] Among these, this compound is an important bioactive constituent. Accurate and precise quantification of this compound is crucial for the quality control of raw materials and finished products. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of tanshinones due to its sensitivity, specificity, and reliability.[5][6] This document provides a comprehensive protocol for a fully validated HPLC-UV method for this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (18.2 MΩ·cm)
-
Acetic acid (glacial, analytical grade)
-
0.45 µm syringe filters (PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase | Methanol : Water : Acetic Acid (78:22:0.5, v/v/v)[7] |
| Flow Rate | 0.5 mL/min[7][8] |
| Column Temperature | 30 °C[9] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[7] |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 100.0 µg/mL.[7][8]
-
Sample Preparation (from powdered herb):
-
Accurately weigh 1.0 g of powdered Salvia miltiorrhiza root.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.[9][10]
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.
-
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines.[2][3]
System Suitability
System suitability was assessed by injecting six replicates of a 20 µg/mL standard solution. The acceptance criteria for system suitability are shown in Table 2.[11]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0%[1] |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo sample (if applicable), and a standard solution of this compound. The chromatograms were examined for any interfering peaks at the retention time of the analyte. Stress studies (acidic, basic, oxidative, thermal, and photolytic degradation) were also performed to ensure the method is stability-indicating.
Linearity and Range
Linearity was determined by constructing a calibration curve with at least six concentrations over the range of 1.0 - 100.0 µg/mL. The peak area versus concentration was plotted, and the regression equation and correlation coefficient (r²) were calculated.
Accuracy
Accuracy was determined by the recovery method.[12] A known amount of this compound was spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level, and the percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the test concentration were analyzed on the same day. The Relative Standard Deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst to assess the ruggedness of the method. The %RSD was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ±2% methanol)
-
Column temperature (± 2 °C) The effect on the retention time and peak area was observed.
Results and Data Summary
The following tables summarize the expected results from the method validation experiments.
Table 3: Linearity and Range Data
| Parameter | Result |
| Linear Range | 1.0 - 100.0 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
| y-intercept | Close to zero |
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | 16.0 | (result) | 98.0 - 102.0% | < 2.0% |
| 100% | 20.0 | (result) | 98.0 - 102.0% | < 2.0% |
| 120% | 24.0 | (result) | 98.0 - 102.0% | < 2.0% |
Table 5: Precision Data Summary
| Precision Type | Parameter | Acceptance Criteria |
| Repeatability | % RSD (n=6) | ≤ 2.0% |
| Intermediate Precision | % RSD (n=12) | ≤ 2.0% |
Table 6: LOD, LOQ, and Robustness Summary
| Parameter | Result |
| Limit of Detection (LOD) | (Calculated Value) µg/mL |
| Limit of Quantitation (LOQ) | (Calculated Value) µg/mL[13] |
| Robustness | No significant impact on results |
Visualizations
Conclusion
The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. The short run time allows for a high throughput of samples, making it suitable for routine quality control analysis and stability studies of products containing this compound. The robustness of the method ensures consistent and reproducible results under minor variations in operating conditions.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. peerj.com [peerj.com]
- 7. asianpubs.org [asianpubs.org]
- 8. inha.elsevierpure.com [inha.elsevierpure.com]
- 9. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. actascientific.com [actascientific.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Tanshinone IIB in Human Plasma via LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tanshinone IIB in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes diazepam as an internal standard (IS). Chromatographic separation is achieved on a C18 column with a gradient elution, providing excellent peak shape and resolution. The method has been validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in drug development.
Introduction
This compound is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine. It is also a metabolite of the more abundant Tanshinone IIA. Given its potential pharmacological activities, a reliable method for its quantification in biological matrices is essential for preclinical and clinical research. This document provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS, a technique offering high selectivity and sensitivity.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Diazepam (Internal Standard, IS) (≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 5 µm
Standard and Sample Preparation
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and Diazepam (IS) in methanol.
Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 400 ng/mL).
Plasma Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of Diazepam working solution (IS, e.g., 100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: LC Method Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 30% B, 0.5-2.5 min: 30-95% B, 2.5-3.0 min: 95% B, 3.0-3.1 min: 95-30% B, 3.1-4.0 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 4.0 minutes |
Mass Spectrometry
Table 2: MS/MS Method Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound | |
| Precursor Ion (m/z) | 311.1 |
| Product Ion (m/z) | 293.1 |
| Collision Energy (eV) | 25 |
| Diazepam (IS) | |
| Precursor Ion (m/z) | 285.1 |
| Product Ion (m/z) | 193.1 |
| Collision Energy (eV) | 30 |
Note: MS parameters such as declustering potential and collision cell exit potential should be optimized for the specific instrument used.
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect based on regulatory guidelines.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision and Accuracy | |
| LQC (3 ng/mL) | Precision (RSD%): ≤10.2%, Accuracy (%Bias): ±12.0% |
| MQC (75 ng/mL) | Precision (RSD%): ≤8.5%, Accuracy (%Bias): ±9.0% |
| HQC (400 ng/mL) | Precision (RSD%): ≤7.8%, Accuracy (%Bias): ±7.5% |
| Inter-day Precision and Accuracy | |
| LQC (3 ng/mL) | Precision (RSD%): ≤11.5%, Accuracy (%Bias): ±13.0% |
| MQC (75 ng/mL) | Precision (RSD%): ≤9.2%, Accuracy (%Bias): ±10.5% |
| HQC (400 ng/mL) | Precision (RSD%): ≤8.1%, Accuracy (%Bias): ±8.9% |
| Recovery | |
| This compound | 85.2% - 93.5% |
| Diazepam (IS) | ~88% |
| Matrix Effect | |
| This compound | 92.1% - 103.7% |
| Diazepam (IS) | ~95% |
| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C |
Validation data is representative and may vary based on instrumentation and laboratory conditions.
Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification in plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for the analysis of a large number of samples in a research or drug development setting. The validation results confirm that the method meets the requirements for bioanalytical assays.
Application Notes and Protocols: In Vivo Administration of Tanshinone IIB in a Rodent Stroke Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Tanshinone IIB in rodent models of ischemic stroke. Due to the limited availability of detailed published data specifically for this compound, this document also includes extensive information on the closely related and well-studied compound, Tanshinone IIA, to provide a broader context and methodological framework.
Introduction
This compound is a bioactive compound extracted from the root of Salvia miltiorrhiza (Danshen), a traditional Chinese medicine used in the treatment of cerebrovascular diseases.[1] Preclinical studies have demonstrated its neuroprotective effects in rodent models of ischemic stroke. Administration of this compound has been shown to reduce infarct volume, cerebral histological damage, and apoptosis following cerebral ischemia.[1] The therapeutic potential of tanshinones is attributed to their anti-inflammatory, antioxidant, and anti-apoptotic properties.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound and the related compound Tanshinone IIA in rodent stroke models.
Table 1: Effects of this compound on Stroke Outcomes in Rodents
| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Infarct Volume | Rat (MCAO) | 5 and 25 mg/kg | Intraperitoneal | Significantly reduced focal infarct volume compared to vehicle. | [1] |
| Histological Damage | Rat (MCAO) | 5 and 25 mg/kg | Intraperitoneal | Significantly reduced cerebral histological damage. | [1] |
| Apoptosis | Rat (MCAO) | 5 and 25 mg/kg | Intraperitoneal | Significantly reduced apoptosis in the ischemic brain tissue. | [1] |
Table 2: Effects of Tanshinone IIA on Stroke Outcomes in Rodents (for reference)
| Parameter | Animal Model | Dosage(s) | Route of Administration | Key Findings | Reference(s) |
| Infarct Volume | Rat (MCAO) | 3, 9, 25, 40 mg/kg | Intravenous, Intraperitoneal | Significant reduction in infarct volume.[2][3] | [2][3] |
| Neurological Deficit Score | Rat (MCAO) | 3, 9, 25, 40 mg/kg | Intravenous, Intraperitoneal | Significant improvement in neurological function.[2][3] | [2][3] |
| Brain Water Content | Rat (MCAO) | 25, 40 mg/kg | Intraperitoneal | Significant reduction in brain edema.[2][4] | [2][4] |
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Rat (MCAO) | 3 mg/kg | Intravenous | Significant reduction in the release of pro-inflammatory cytokines.[3] | [3] |
| Oxidative Stress Markers (SOD, MDA) | Rat (MCAO) | 3 mg/kg | Intravenous | Increased SOD activity and decreased MDA content.[3] | [3] |
| Apoptosis Markers (Bcl-2, Cleaved Caspase-3) | Rat (MCAO) | 25 mg/kg | Intraperitoneal | Increased Bcl-2 expression and decreased cleaved caspase-3 expression.[2] | [2] |
Experimental Protocols
Rodent Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
The most common model used to investigate the efficacy of this compound and IIA is the Middle Cerebral Artery Occlusion (MCAO) model in rats or mice.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, vessel clips)
-
Monofilament nylon suture (e.g., 4-0) with a rounded tip
-
This compound or IIA solution
-
Vehicle solution (e.g., saline, PBS with DMSO)
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and maintain its body temperature at 37°C using a heating pad.
-
Surgical Incision: Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal ECA and the proximal CCA.
-
Occlusion: Insert the monofilament suture into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The length of insertion is typically 18-20 mm in rats and 9-11 mm in mice.
-
Reperfusion (Optional): For a reperfusion model, withdraw the suture after a defined period of occlusion (e.g., 1-2 hours). For a permanent occlusion model, the suture is left in place.
-
Wound Closure: Close the incision with sutures.
-
Recovery: Allow the animal to recover from anesthesia in a warm cage with free access to food and water.
Administration of this compound
Preparation of this compound Solution:
-
Dissolve this compound powder in a suitable vehicle. Due to its lipophilic nature, a small amount of dimethyl sulfoxide (DMSO) may be required, followed by dilution with saline or phosphate-buffered saline (PBS) to the final concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
Administration Protocol:
-
Route of Administration: Intraperitoneal (i.p.) injection is a commonly used route for this compound in rodent stroke models.[1]
-
Dosage: Effective doses of this compound have been reported to be 5 mg/kg and 25 mg/kg.[1]
-
Timing of Administration: Administration can be performed either before the induction of ischemia (pre-treatment) or after the onset of ischemia or reperfusion (post-treatment). The timing of administration is a critical parameter in evaluating the therapeutic window of the compound.
Assessment of Neuroprotective Effects
1. Neurological Deficit Scoring:
-
Evaluate motor and neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit, 1 = mild forelimb flexion, 2 = moderate forelimb flexion and circling, 3 = severe forelimb flexion and falling, 4 = no spontaneous motor activity).
2. Infarct Volume Measurement:
-
At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
3. Histological Analysis:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Embed the brains in paraffin and section them.
-
Perform staining such as Hematoxylin and Eosin (H&E) to assess neuronal damage or Nissl staining to evaluate neuronal loss.
4. Biochemical Assays:
-
Homogenize brain tissue from the ischemic hemisphere.
-
Use commercial kits to measure markers of oxidative stress (e.g., malondialdehyde (MDA) content, superoxide dismutase (SOD) activity) and inflammation (e.g., levels of TNF-α, IL-1β, IL-6 using ELISA).
5. Western Blot Analysis:
-
Extract proteins from brain tissue homogenates.
-
Perform western blotting to analyze the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and relevant signaling pathways.
Signaling Pathways and Mechanisms of Action
Tanshinones exert their neuroprotective effects through the modulation of several key signaling pathways. While specific studies on this compound are limited, the mechanisms are likely to be similar to those of the well-researched Tanshinone IIA.
Nrf2/ARE Pathway
The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Tanshinone IIA has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Tanshinone IIA has been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[3]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a pro-survival signaling cascade that plays a crucial role in preventing apoptosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a rodent stroke model.
Conclusion
This compound demonstrates significant neuroprotective effects in rodent models of ischemic stroke. The provided protocols and data summaries offer a foundation for researchers to design and conduct further investigations into its therapeutic potential. While more research is needed to fully elucidate the mechanisms of action specific to this compound, the extensive data on Tanshinone IIA provides a strong rationale for its continued development as a potential treatment for ischemic stroke.
References
- 1. This compound, a primary active constituent from Salvia miltiorrhza, exhibits neuro-protective activity in experimentally stroked rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective capabilities of Tanshinone IIA against cerebral ischemia/reperfusion injury via anti-apoptotic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
- 4. Neuroprotection of Tanshinone IIA against Cerebral Ischemia/Reperfusion Injury through Inhibition of Macrophage Migration Inhibitory Factor in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Tanshinone IIB Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIB is a bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. The family of tanshinones, including the well-studied analogue Tanshinone IIA, has demonstrated significant potential in drug discovery due to their diverse pharmacological activities. This document provides detailed application notes and protocols for screening the anti-inflammatory and anticancer bioactivities of this compound using cell-based assays. While research on this compound is emerging, these protocols are based on established methods for evaluating tanshinone compounds and can be readily adapted for specific research needs.
Bioactivities of this compound
This compound has shown promise primarily in the area of anti-inflammatory activity, with some studies suggesting it may possess even more potent effects than its well-researched counterpart, Tanshinone IIA. The primary bioactivities of interest for screening are:
-
Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokine production.
-
Anticancer Activity: Including cytotoxicity, induction of apoptosis, and inhibition of cell proliferation in various cancer cell lines.
Key Signaling Pathways
Tanshinones are known to exert their effects by modulating several key cellular signaling pathways. Based on studies of closely related tanshinones, the primary pathways to investigate for this compound's mechanism of action include the NF-κB and PI3K/Akt signaling pathways. These pathways are central to inflammation and cancer progression.
Diagram of the NF-κB Signaling Pathway
Caption: this compound can inhibit the NF-κB signaling pathway.
Diagram of the PI3K/Akt Signaling Pathway
Caption: this compound may inhibit the PI3K/Akt signaling pathway.
Data Presentation
The following tables summarize the expected outcomes and provide a template for presenting quantitative data from cell-based assays for this compound. Due to limited specific data for this compound, values for the closely related Tanshinone IIA are provided for reference.
Table 1: Anti-inflammatory Activity of Tanshinones
| Compound | Cell Line | Assay | Target | IC50 / % Inhibition | Reference |
| This compound | THP-1 Macrophages | ELISA | TNF-α | Stronger inhibition than Tanshinone IIA | [1] |
| This compound | THP-1 Macrophages | ELISA | IL-1β | Stronger inhibition than Tanshinone IIA | [1] |
| This compound | THP-1 Macrophages | ELISA | IL-8 | Stronger inhibition than Tanshinone IIA | [1] |
| Tanshinone IIA | RAW 264.7 | Griess Assay | Nitric Oxide (NO) | Data varies by study | [2] |
| Tanshinone IIA | RAW 264.7 | ELISA | TNF-α | Dose-dependent inhibition | [2] |
| Tanshinone IIA | RAW 264.7 | ELISA | IL-6 | Dose-dependent inhibition | [2] |
Table 2: Anticancer Activity of Tanshinones
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Various Cancer Cells | MTT/CCK-8 Assay | Data not readily available | - |
| Tanshinone IIA | MCF-7 (Breast Cancer) | MTT Assay | ~0.25 µg/mL | [3] |
| Tanshinone IIA | A549 (Lung Cancer) | MTT Assay | Data varies by study | [4] |
| Tanshinone IIA | HCT116 (Colon Cancer) | MTT Assay | Data varies by study | [5] |
| Cryptotanshinone | HeLa (Cervical Cancer) | MTT Assay | 17.55 µM | [6] |
| Tanshinone I | U2OS (Osteosarcoma) | Proliferation Assay | ~1-1.5 µM | [5] |
Experimental Protocols
The following are detailed protocols for key cell-based assays to screen the bioactivity of this compound.
General Experimental Workflow
Caption: General workflow for screening this compound bioactivity.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic effect of this compound on cancer cells or to assess the viability of cells in anti-inflammatory assays.
Materials:
-
Target cell line (e.g., MCF-7, A549, or RAW 264.7)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 kit
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Anti-inflammatory Assay (Cytokine Measurement by ELISA)
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
LPS (Lipopolysaccharide)
-
This compound stock solution
-
24-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (for THP-1): Seed THP-1 cells and differentiate them into macrophages using PMA. For RAW 264.7 cells, seed directly.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokines in the samples. Determine the percentage of inhibition of cytokine production by this compound.
Conclusion
The provided protocols and application notes offer a comprehensive framework for screening the bioactivity of this compound. While specific data for this compound is still emerging, the methodologies established for other tanshinones, particularly Tanshinone IIA, serve as a robust starting point for investigation. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Tanshinone IIA from Salvia miltiorrhiza inhibits inducible nitric oxide synthase expression and production of TNF-alpha, IL-1beta and IL-6 in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing Tanshinone IIB-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tanshinone IIB (TSB) is a significant bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen), a herb widely used in traditional medicine.[1] Emerging research has highlighted its potential as an anti-cancer agent, primarily through the induction of apoptosis, or programmed cell death.[1][2] Assessing the pro-apoptotic efficacy of compounds like TSB is a critical step in drug development. Flow cytometry is a powerful and high-throughput technique that allows for the rapid and quantitative analysis of apoptosis in individual cells within a heterogeneous population.[3]
This application note provides detailed protocols for assessing TSB-induced apoptosis using three key flow cytometry-based assays:
-
Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Mitochondrial Membrane Potential (MMP) Assay: To measure the disruption of mitochondrial function, a key event in the intrinsic apoptosis pathway.[4]
-
Caspase-3/7 Activity Assay: To detect the activation of executioner caspases, which are central to the apoptotic cascade.[5][6]
Principle of Apoptosis and Signaling Pathway
Apoptosis is a highly regulated process involving a cascade of molecular events. One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[3][7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]
This compound, similar to its well-studied analog Tanshinone IIA, is believed to induce apoptosis primarily through the intrinsic (mitochondrial) pathway.[2][9] This involves the modulation of key signaling pathways, such as the PI3K/Akt pathway, which in turn regulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[1][2][10] An increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c from the mitochondria, and the subsequent activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7.[9][11]
Experimental Workflow Overview
The general workflow for assessing TSB-induced apoptosis involves cell culture, treatment with the compound, staining with specific fluorescent dyes, and subsequent analysis by flow cytometry.
Detailed Experimental Protocols
4.1 Materials and Reagents
-
Complete cell culture medium
-
This compound (TSB)
-
Vehicle control (e.g., DMSO)
-
Apoptosis inducer (positive control, e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)[13]
-
Mitochondrial Membrane Potential Assay Kit (e.g., JC-1 or JC-10)[14]
-
Caspase-3/7 Activity Assay Kit (e.g., containing TF2-DEVD-FMK)[6][15]
-
Flow cytometry tubes
-
Flow cytometer
4.2 Cell Culture and Treatment
-
Seed Cells: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Adherence: Allow cells to adhere overnight (for adherent cell lines).
-
Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of TSB (e.g., 1, 5, 10, 20 µM).
-
Controls: Prepare the following controls:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the highest TSB dose.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4 hours).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
4.3 Protocol 1: Annexin V/PI Apoptosis Assay
This protocol is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[8][13]
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method like EDTA-based dissociation to maintain membrane integrity.[7] Centrifuge at 300-600 x g for 5 minutes.
-
Wash: Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Stain: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC).[8]
-
Incubate: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Add PI: Add 5 µL of Propidium Iodide (PI) staining solution and 400 µL of 1X Binding Buffer to each tube.[8] Do not wash the cells after adding PI.
-
Analyze: Analyze the samples by flow cytometry immediately (within 1 hour).[8] Excite FITC at 488 nm and measure emission at ~530 nm (FL1). Excite PI and measure emission at >670 nm (FL3).
4.4 Protocol 2: Mitochondrial Membrane Potential (MMP) Assay using JC-1
This assay measures the shift in mitochondrial membrane potential (ΔΨm), an early indicator of intrinsic apoptosis.[16] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Harvest and Wash: Harvest and wash cells as described in step 4.3.1 and 4.3.2.
-
Stain: Resuspend the cell pellet in 0.5 mL of complete medium containing the JC-1 reagent (follow manufacturer's instructions for concentration).
-
Incubate: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cells twice with 1X Assay Buffer.[16]
-
Resuspend: Resuspend the final cell pellet in 0.5 mL of 1X Assay Buffer.[16]
-
Analyze: Analyze immediately by flow cytometry. Detect green fluorescence (JC-1 monomers) at ~525 nm (FL1) and red fluorescence (J-aggregates) at ~590 nm (FL2). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
4.5 Protocol 3: Caspase-3/7 Activity Assay
This assay detects the activity of executioner caspases 3 and 7 using a cell-permeable, fluorogenic substrate (e.g., TF2-DEVD-FMK) that irreversibly binds to the active enzymes.[6][15]
-
Induce Apoptosis: Treat cells with TSB as described in section 4.2.
-
Add Reagent: Add the caspase-3/7 reagent directly to the cell culture medium and mix gently.
-
Incubate: Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Harvest and Wash: Harvest cells as previously described and wash them twice with Wash Buffer provided in the kit or PBS.
-
Resuspend: Resuspend the cells in 0.5 mL of 1X Assay Buffer. If desired, a viability dye like PI can be added to exclude necrotic cells.
-
Analyze: Analyze by flow cytometry. Detect the green fluorescent signal from the bound caspase substrate at ~525 nm (FL1).
Data Presentation and Interpretation
Quantitative data from flow cytometry should be summarized in tables for clear comparison between different treatment groups.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic (%) (Annexin V+/PI+) |
|---|---|---|---|---|
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 5 | 80.4 ± 3.5 | 12.1 ± 1.8 | 7.5 ± 1.1 |
| This compound | 10 | 65.1 ± 4.2 | 22.8 ± 2.5 | 12.1 ± 1.9 |
| This compound | 20 | 40.7 ± 5.1 | 35.6 ± 3.3 | 23.7 ± 2.8 |
| Positive Control | - | 30.5 ± 4.8 | 45.3 ± 4.1 | 24.2 ± 3.5 |
Data are presented as mean ± SD from three independent experiments.
Interpretation: A dose-dependent increase in the percentage of early and late apoptotic cells indicates that TSB induces apoptosis.[8]
Table 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1
| Treatment Group | Concentration (µM) | Cells with Polarized ΔΨm (%) (High Red Fluorescence) | Cells with Depolarized ΔΨm (%) (High Green Fluorescence) |
|---|---|---|---|
| Vehicle Control | 0 | 96.3 ± 1.8 | 3.7 ± 0.6 |
| This compound | 5 | 82.5 ± 2.9 | 17.5 ± 1.4 |
| This compound | 10 | 68.9 ± 3.7 | 31.1 ± 2.3 |
| This compound | 20 | 45.2 ± 4.6 | 54.8 ± 3.9 |
| Positive Control | - | 35.1 ± 5.2 | 64.9 ± 4.7 |
Data are presented as mean ± SD from three independent experiments.
Interpretation: A dose-dependent increase in the population of cells with high green fluorescence signifies a loss of mitochondrial membrane potential, supporting the involvement of the intrinsic apoptotic pathway.
Table 3: Analysis of Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Percentage of Caspase-3/7 Positive Cells (%) |
|---|---|---|
| Vehicle Control | 0 | 3.1 ± 0.7 |
| This compound | 5 | 15.8 ± 2.1 |
| This compound | 10 | 30.2 ± 3.3 |
| This compound | 20 | 51.7 ± 4.5 |
| Positive Control | - | 68.4 ± 5.1 |
Data are presented as mean ± SD from three independent experiments.
Interpretation: A dose-dependent increase in caspase-3/7 positive cells confirms the activation of the executioner phase of apoptosis.[15]
References
- 1. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. NIR Mitochondrial Membrane Potential Assay Kit (Flow Cytometry) (ab112149) | Abcam [abcam.com]
- 5. Caspase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. stemcell.com [stemcell.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. TanshinoneIIA and Cryptotanshinone Protect against Hypoxia-Induced Mitochondrial Apoptosis in H9c2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA promotes apoptosis by downregulating BCL2 and upregulating TP53 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence Optimized for Flow Cytometry* | AAT Bioquest [aatbio.com]
- 16. bdbiosciences.com [bdbiosciences.com]
Application Note & Protocol: Determining the Cytotoxicity of Tanshinone IIB using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tanshinone IIB is a bioactive compound extracted from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine. Various tanshinones have demonstrated significant anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation in a range of cancer cell lines.[1][2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability and cytotoxicity.[5][6] This assay measures the metabolic activity of cells, which reflects the number of viable cells present. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7][8] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of metabolically active cells.[5][6] This application note provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cells using the MTT assay.
Data Presentation
Table 1: Summary of Reported Cytotoxic Effects of Various Tanshinones on Cancer Cell Lines. This table summarizes the inhibitory concentrations (IC50) of different tanshinones on various cancer cell lines, providing a comparative context for the expected efficacy of this compound.
| Tanshinone Derivative | Cancer Cell Line | IC50 Value | Reference |
| Tanshinone IIA | Breast Cancer (MCF-7) | 0.25 mg/ml | [3] |
| Tanshinone IIA | Ovarian Cancer (A2780) | ~150 µM (Significant apoptosis) | [9] |
| Tanshinone I | Cervical Cancer (HeLa) | Not specified, but showed cytotoxic effects | [3][4] |
| Cryptotanshinone | Cervical Cancer (HeLa) | Not specified, but showed cytotoxic effects | [3][4] |
| Tanshinone IIA | Gastric Cancer (AGS) | Not specified, but inhibited cell germination | [10] |
| Tanshinone IIA | Non-small cell lung cancer | Not specified, but showed antitumor function | [10] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).
-
This compound: Stock solution prepared in Dimethyl sulfoxide (DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[7] The solution should be filter-sterilized and protected from light.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Equipment:
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Detailed Protocol
Day 1: Cell Seeding
-
Culture the selected cancer cell line in appropriate medium until it reaches 70-80% confluency.
-
Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >90%).
-
Dilute the cells in fresh culture medium to an optimal seeding density. This should be determined experimentally for each cell line but typically ranges from 5 x 10³ to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells: wells with cells and medium only (untreated control) and wells with medium only (blank).
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach and resume growth.
Day 2: Cell Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a series of dilutions of this compound in fresh culture medium. The final concentration of DMSO in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A suggested starting range for this compound could be from 0.1 µM to 100 µM, based on data for similar compounds.[11]
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of fresh medium containing the same concentration of DMSO as the treatment wells to the untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4/5: MTT Assay and Measurement
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[12]
-
Incubate the plate for another 2 to 4 hours at 37°C.[12] During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][13]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the crystals.[7][13]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm can be used to reduce background noise.[7]
Data Analysis
-
Correct for Background Absorbance: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.
-
Calculate Percentage of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This can be determined by plotting a dose-response curve with the percentage of cell viability on the y-axis and the log of the this compound concentration on the x-axis. The IC50 value can then be calculated from the resulting sigmoidal curve using appropriate software (e.g., GraphPad Prism) or by linear regression analysis of the linear portion of the curve.[14][15][16]
Potential Signaling Pathway Affected by Tanshinones
Tanshinones, including the related compound Tanshinone IIA, have been shown to exert their anti-cancer effects through the modulation of various signaling pathways. A key pathway often implicated is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2] Inhibition of this pathway by tanshinones can lead to decreased cell proliferation and increased apoptosis.
Caption: Simplified diagram of the PI3K/Akt signaling pathway and potential inhibition by this compound.
References
- 1. Effect of tanshinone II on cell growth of breast cancer cell line type MCF-7 and MD-MB-231. | Semantic Scholar [semanticscholar.org]
- 2. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 4. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
Revolutionizing Drug Delivery: Tanshinone IIB Encapsulated in Nanoparticle-Based Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the encapsulation of Tanshinone IIB within various nanoparticle-based systems. These protocols are designed to enhance the therapeutic efficacy of this compound, a lipophilic compound derived from Salvia miltiorrhiza, by improving its solubility, bioavailability, and targeted delivery. While many of the cited studies focus on the closely related Tanshinone IIA, the methodologies are readily adaptable for this compound.
Introduction to this compound and Nanoparticle Delivery
This compound, a key bioactive constituent of Danshen, has demonstrated significant potential in the treatment of a range of diseases, including cancer and cardiovascular conditions.[1][2] Its therapeutic application, however, is often hampered by poor water solubility and low bioavailability.[3] Nanoparticle-based drug delivery systems offer a promising solution to overcome these limitations by encapsulating the hydrophobic drug within a biocompatible carrier. This approach can enhance drug stability, prolong circulation time, and enable targeted delivery to specific tissues.[4][5]
This document outlines protocols for the preparation and characterization of various this compound-loaded nanoparticles, including polymeric nanoparticles, solid lipid nanoparticles, and nanoemulsions. Furthermore, it delves into the key signaling pathways modulated by Tanshinones, providing a molecular basis for their therapeutic effects.
Data Presentation: A Comparative Analysis of Nanoparticle Formulations
The following tables summarize the physicochemical properties and in vivo performance of various Tanshinone IIA-loaded nanoparticle formulations, which can be used as a reference for developing this compound-loaded systems.
Table 1: Physicochemical Characterization of Tanshinone IIA-Loaded Nanoparticles
| Nanoparticle Type | Core Material(s) | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLA Nanoparticles | Poly(lactic acid) | 192.5 | 0.029 | -26.27 | 1.61 | 86.35 | [6] |
| Nanoemulsion (F4) | Not Specified | 95.6 | < 0.3 | Not Reported | Not Reported | 99.3 | [7] |
| Lipid Nanocapsules | Not Specified | ≤100 | ≤0.2 | -12.35 to -42.83 | Not Reported | >97 | [8] |
| Silica Solid Dispersion | Silica Nanoparticles | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | [9] |
| Nanoemulsion (F8) | Tea-tree oil, Rhamnolipid | 105.7 | ~ 0.3 | -26.1 to -35.9 | Not Reported | >98 | [3] |
Table 2: In Vivo Performance of Tanshinone IIA-Loaded Nanoparticles
| Nanoparticle Type | Animal Model | Key Findings | Reference |
| PLA Nanoparticles | Mice with hepatoma | More effective than free TSIIA in preventing tumor growth and increasing survival time. | [6] |
| Silica Solid Dispersion | Rats | 1.27 times larger area under the concentration-time curve compared to free TSIIA. | [9][10] |
| PLGA Nanoparticles | Pig ischemic stroke model | Reduced hemispheric swelling, midline shift, and ischemic lesion volumes. | [4][5] |
| Lipid Nanocapsules | Not Specified | 2.4-fold significant increase in AUC0–∞ compared with the TSIIA suspension. | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and characterization of this compound-loaded nanoparticles.
Preparation of this compound-Loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
This protocol is based on the single oil-in-water emulsion/solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)
-
Deionized water
Equipment:
-
Homogenizer
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Emulsification: Add the organic phase to the aqueous PVA solution. Homogenize the mixture at high speed (e.g., 17,900 rpm) for a set duration (e.g., 3 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature until the DCM has completely evaporated, leading to the formation of a nanoparticle suspension.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 15 minutes) at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the nanoparticle pellet in a small volume of deionized water and freeze-dry to obtain a powder for long-term storage.
Preparation of this compound-Loaded Nanoemulsion
This protocol utilizes a high-energy ultrasonication technique.
Materials:
-
This compound
-
Oil phase (e.g., tea-tree oil)
-
Surfactant (e.g., rhamnolipid, Poloxamer 407)
-
Co-surfactant (e.g., propylene glycol)
-
Deionized water
Equipment:
-
Ultrasonicator
-
Magnetic stirrer
Procedure:
-
Phase Preparation: Dissolve this compound in the oil phase. Separately, prepare the aqueous phase by dissolving the surfactant and co-surfactant in deionized water.
-
Emulsification: Gradually add the oil phase to the aqueous phase under continuous stirring to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-energy ultrasonication for a specific duration to reduce the droplet size and form a nanoemulsion.
-
Equilibration: Allow the nanoemulsion to equilibrate at room temperature.
Characterization of Nanoparticles
3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
3.3.2. Morphology
-
Method: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air-dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Observe the morphology of the nanoparticles under a transmission electron microscope.
-
3.3.3. Drug Loading and Encapsulation Efficiency
-
Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry
-
Procedure:
-
Total Drug Content: Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated drug. Determine the drug concentration using a validated HPLC or UV-Vis method.
-
Free Drug Content: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Measure the concentration of the drug in the supernatant.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release Study
-
Method: Dialysis Bag Method
-
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
-
Signaling Pathways and Experimental Workflows
Tanshinones exert their therapeutic effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The PI3K/Akt and MAPK pathways are among the most significantly affected.[1][11][12][13]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Tanshinones have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1][11]
Caption: Inhibition of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell growth and differentiation. Tanshinones can modulate this pathway to induce apoptosis in cancer cells.[1][2][13]
Caption: Activation of pro-apoptotic MAPK pathways by this compound.
Experimental Workflow for Nanoparticle Development
The following diagram illustrates the general workflow for the development and evaluation of this compound-loaded nanoparticles.
Caption: General workflow for nanoparticle development and testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 3. Tanshinone IIA loaded bioactive nanoemulsion for alleviation of lipopolysaccharide induced acute lung injury via inhibition of endothelial glycocalyx shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracisternal administration of tanshinone IIA-loaded nanoparticles leads to reduced tissue injury and functional deficits in a porcine model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Novel polymeric nanoparticles containing tanshinone IIA for the treatment of hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, characterization and cytotoxicity evaluation of tanshinone IIA nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified Lipid Nanocapsules for Targeted Tanshinone IIA Delivery in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 12. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation of Tanshinone IIB for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Tanshinone IIB is a lipophilic diterpenoid quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1][2] Like other tanshinones, this compound is investigated for a variety of pharmacological effects, including neuroprotective, anti-inflammatory, and anti-cancer properties.[1][2][3] Its mechanism of action often involves the modulation of critical cellular signaling pathways, such as those involved in apoptosis and cell proliferation.[3][4] However, its poor water solubility presents a challenge for in vitro studies.[5][6]
This document provides a detailed protocol for the preparation and use of this compound in cell culture experiments, ensuring reliable and reproducible results.
Physicochemical Properties of this compound
Tanshinones are known for their lipophilic nature and instability under certain conditions, such as heat and light.[2][7][8] Understanding these properties is crucial for proper handling and storage.
| Property | Value | Reference |
| CAS Number | 17397-93-2 | [1][3][9][10] |
| Molecular Formula | C₁₉H₁₈O₄ | [9][11] |
| Molecular Weight | 310.34 g/mol | [1][9][10] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol. | [12][13] |
| Stability | Unstable in high temperature and light conditions.[7][8] Concentration in aqueous solutions may decrease after 24 hours.[14] |
Experimental Protocols
2.1. Materials and Reagents
-
This compound powder (CAS: 17397-93-2)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Cell line of interest
2.2. Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Handle this compound powder in a chemical fume hood or a designated weighing area.
-
Weighing: Accurately weigh 3.10 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of cell culture-grade DMSO to the tube.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light, to maintain stability. Avoid repeated freeze-thaw cycles.
2.3. Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol details the dilution of the stock solution into the cell culture medium for treating cells.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment. Use the formula: V₁ = (C₂ × V₂) / C₁ Where:
-
V₁ = Volume of stock solution needed
-
C₁ = Concentration of stock solution (10 mM)
-
V₂ = Final volume of the culture medium
-
C₂ = Desired final concentration (e.g., 10 µM)
-
-
Serial Dilution: It is highly recommended to perform a serial dilution. First, dilute the 10 mM stock into a small volume of complete culture medium to create an intermediate concentration. Then, add this intermediate solution to the final culture volume. This ensures a more homogeneous mixture.
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of DMSO (without this compound) to a separate set of cells. The final concentration of DMSO in the culture medium for all groups (including treated and control) should be identical and ideally kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
Application Data: Effective Concentrations
The optimal concentration of this compound varies significantly depending on the cell line and the biological endpoint being measured. The following table summarizes effective concentrations of related tanshinones from the literature, which can serve as a starting point for determining the optimal range for this compound.
| Compound | Cell Line(s) | Effective Concentration Range | Observed Effect | Reference |
| Tanshinone IIA | 786-O (Renal Cancer) | 1 - 8 µg/mL | Dose-dependent growth inhibition (IC₅₀ ≈ 2 µg/mL) | [15] |
| Tanshinone IIA | K562 (Leukemia) | 10 - 80 µM | Cytotoxicity, Apoptosis Induction | [16] |
| Tanshinone IIA | SNU-638, MKN1, AGS (Gastric Cancer) | 2.5 - 10 µg/mL | Inhibition of proliferation | [17] |
| Tanshinone IIA | OSCC cells | 2 - 5 µM | Attenuated cell viability, blocked colony formation | [18] |
| Various Tanshinones | A549, SK-OV-3, HCT-15, etc. | 0.2 - 8.1 µg/mL (IC₅₀) | Cytotoxicity | [19] |
Visualization of Workflow and Signaling Pathways
4.1. Experimental Workflow
The following diagram illustrates the overall workflow for preparing this compound and treating cells in a culture experiment.
4.2. Key Signaling Pathway Modulated by Tanshinones
Tanshinones have been shown to exert their anti-cancer effects by modulating several key signaling pathways, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4][20][21] Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BCL | P-gp | Caspase | TargetMol [targetmol.com]
- 4. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 6. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural Product Description|this compound [sinophytochem.com]
- 10. chemwhat.com [chemwhat.com]
- 11. This compound | C19H18O4 | CID 318797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tanshinone IIA inhibits cell viability and promotes PUMA-mediated apoptosis of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Neuroprotective Effects of Tanshinone IIB in Animal Models
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing animal models for investigating the neuroprotective properties of Tanshinone IIB. While much of the available research has focused on the related compound Tanshinone IIA, this document will prioritize the available data for this compound and supplement with data from Tanshinone IIA where scientifically relevant, with clear indications.
Introduction to this compound and its Neuroprotective Potential
This compound is a lipophilic diterpene isolated from the rhizome of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine for various ailments, including cardiovascular and cerebrovascular diseases. Emerging preclinical evidence suggests that this compound possesses significant neuroprotective effects, making it a promising candidate for the development of novel therapies for neurodegenerative disorders and acute brain injury. Its proposed mechanisms of action include anti-inflammatory, antioxidant, and anti-apoptotic activities.
Animal Models for Studying Neuroprotection
The selection of an appropriate animal model is critical for elucidating the therapeutic potential and underlying mechanisms of this compound. The most commonly employed models for neurodegenerative diseases and stroke are summarized below.
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the most widely used animal model to mimic focal cerebral ischemia in humans.
Protocol for MCAO in Rats and this compound Administration:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., 4% isoflurane for induction, 1.5-2% for maintenance). Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.
-
Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.
-
The ECA is ligated and dissected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 2 hours.
-
For reperfusion, the suture is carefully withdrawn.
-
-
Tanshinone IIA Administration (as a proxy for IIB):
-
Tanshinone IIA is dissolved in a suitable vehicle (e.g., saline containing 20% DMSO).
-
A dose of 25 mg/kg body weight is administered intraperitoneally at 1, 4, 6, or 12 hours after the initiation of reperfusion to determine the therapeutic time window.[1][2][3] Other studies have used doses of 5, 10, and 20 mg/kg.[4]
-
-
Neurological Deficit Scoring: 24 hours after MCAO, neurological deficits are assessed using a 5-point scale:
-
0: No neurological deficit.
-
1: Failure to extend the left forepaw fully.
-
2: Circling to the left.
-
3: Falling to the left.
-
4: No spontaneous walking with a depressed level of consciousness.
-
-
Infarct Volume Measurement:
-
Animals are euthanized, and brains are removed and sectioned.
-
Sections are stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red).
-
The infarct volume is calculated using imaging software.
-
Parkinson's Disease Models
a) 6-Hydroxydopamine (6-OHDA) Model in Rats:
This model involves the selective destruction of dopaminergic neurons in the nigrostriatal pathway.
Protocol for 6-OHDA Lesion and Tanshinone IIA Administration:
-
Animal Preparation: Male Wistar rats (200-250g) are anesthetized and placed in a stereotaxic frame.
-
6-OHDA Injection:
-
A solution of 6-OHDA (e.g., 8 µg in 2 µL of saline with 0.02% ascorbic acid) is injected unilaterally into the substantia nigra.
-
-
Tanshinone IIA Administration:
-
Different concentrations of Tanshinone IIA (e.g., 50 and 100 mg/kg) are administered orally for 10 consecutive days following the 6-OHDA injection.[5]
-
-
Behavioral Testing:
-
Apomorphine-Induced Rotation Test: Apomorphine (a dopamine agonist) is injected, and the number of contralateral rotations is counted over a set period (e.g., 30 minutes) to assess the extent of the lesion and the effect of the treatment.[5]
-
Muscle Rigidity Test: The resistance of the limb to passive movement is scored to assess motor deficits.[5]
-
-
Biochemical Analysis:
-
Animals are sacrificed, and the hippocampus and other brain regions are dissected.
-
Tissues are analyzed for markers of oxidative stress (e.g., MDA, SOD, CAT, ROS), inflammation (e.g., TNF-α, IL-1β, IL-10, NF-κB), and mitochondrial function.[5]
-
b) MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model in Mice:
The MPTP model is another widely used model that recapitulates key features of Parkinson's disease.
Protocol for MPTP Induction and Tanshinone IIA Administration:
-
Animal Preparation: Male C57BL/6 mice are used.
-
MPTP Administration: MPTP is administered intraperitoneally (e.g., 20 mg/kg, 4 times at 2-hour intervals) to induce degeneration of dopaminergic neurons.[6][7]
-
Tanshinone IIA Administration: Tanshinone IIA (e.g., at doses of 12.5, 25, and 50 mg/kg) is administered to the mice.[7]
-
Behavioral Assessment:
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.[6][7]
Alzheimer's Disease Models
a) Amyloid-β (Aβ) Injection Model in Mice:
This model involves the direct injection of Aβ peptides into the brain to mimic the amyloid pathology of Alzheimer's disease.
Protocol for Aβ Injection and Tanshinone IIA Administration:
-
Animal Preparation: Male mice are anesthetized and placed in a stereotaxic frame.
-
Aβ Injection: A solution of Aβ1-42 peptide is injected intracerebroventricularly.[8]
-
Tanshinone IIA Administration: Tanshinone IIA is administered to the AD model mice.[8]
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Mice are trained for several days to find a hidden platform in a circular pool of opaque water, using spatial cues around the room. The escape latency (time to find the platform) is recorded.[9][10][11][12]
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[9][10][11]
-
-
Histological and Biochemical Analysis: Brain tissue is analyzed for Aβ plaque deposition, neuroinflammation markers, and neuronal loss.[8]
b) Transgenic Mouse Models (e.g., APP/PS1):
These models genetically express human genes with mutations linked to familial Alzheimer's disease, leading to the progressive development of AD-like pathology.
Protocol for using APP/PS1 Mice and Tanshinone IIA Administration:
-
Animal Model: APP/PS1 double transgenic mice are used.
-
Tanshinone IIA Administration: Treatment with Tanshinone IIA is typically initiated at a specific age and continued for a defined period.[13]
-
Cognitive Assessment: A battery of behavioral tests, including the Y-maze, open-field test, and Morris water maze, are used to evaluate cognitive function.[13]
-
Pathological Analysis: Brain tissues are examined for Aβ deposition, neuroinflammation (microgliosis and astrocytosis), and synaptic protein levels (e.g., synaptophysin, PSD-95).[13]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of Tanshinone IIA, which can serve as a reference for designing studies with this compound.
Table 1: Effects of Tanshinone IIA in a Rat Model of Ischemic Stroke (MCAO)
| Parameter | Control (MCAO) | Tanshinone IIA (25 mg/kg) | Reference |
| Neurological Score | 3.5 ± 0.5 | 1.8 ± 0.4 | [1][2][3] |
| Infarct Volume (%) | 38.5 ± 4.2 | 15.2 ± 3.1 | [1][2][3] |
| Brain Water Content (%) | 81.2 ± 1.5 | 79.1 ± 1.2 | [14] |
| SOD Activity (U/mg prot) | 45.3 ± 5.1 | 68.7 ± 6.3 | |
| MDA Level (nmol/mg prot) | 8.2 ± 0.9 | 4.5 ± 0.6 | [15] |
| TNF-α (pg/mg prot) | 152.4 ± 15.8 | 85.3 ± 10.2 | |
| IL-1β (pg/mg prot) | 125.6 ± 12.1 | 70.4 ± 8.9* |
*p < 0.05 compared to the control group.
Table 2: Effects of Tanshinone IIA in a Rat Model of Parkinson's Disease (6-OHDA)
| Parameter | Control (6-OHDA) | Tanshinone IIA (100 mg/kg) | Reference |
| Apomorphine-induced rotations (rotations/30 min) | 185 ± 25 | 65 ± 15 | [5] |
| SOD activity (U/mg protein) | 25.6 ± 3.1 | 42.8 ± 4.5 | [5] |
| CAT activity (U/mg protein) | 15.2 ± 2.0 | 28.9 ± 3.2 | [5] |
| GSH level (µg/mg protein) | 1.8 ± 0.2 | 3.5 ± 0.4 | [5] |
| ROS content (fluorescence intensity) | 320 ± 35 | 150 ± 20 | [5] |
| TNF-α (pg/mg protein) | 85.4 ± 9.2 | 42.1 ± 5.1 | [5] |
| IL-1β (pg/mg protein) | 68.7 ± 7.5 | 31.5 ± 4.2 | [5] |
| NF-κB expression (relative units) | 2.5 ± 0.3 | 1.2 ± 0.2 | [5] |
*p < 0.05 compared to the control group.
Table 3: Effects of Tanshinones in a Mouse Model of Alzheimer's Disease
| Parameter | AD Model Control | Tanshinones Treated | Reference |
| Escape Latency (s) (MWM) | 45.2 ± 5.1 | 25.8 ± 4.3 | [9][10][11][12] |
| Time in Target Quadrant (%) (MWM) | 18.5 ± 3.2 | 35.1 ± 4.5 | [9][10][11] |
| Platform Crossings (MWM) | 2.1 ± 0.5 | 4.8 ± 0.8 | [10][11] |
| Aβ Plaque Load (relative units) | 100 ± 12 | 55 ± 8 | [9] |
| Nissl-positive neurons (count) | 150 ± 20 | 280 ± 30* | [9] |
*p < 0.05 compared to the AD model control group.
Key Signaling Pathways
The neuroprotective effects of this compound are mediated by its modulation of several key signaling pathways.
Anti-Inflammatory Pathway: Inhibition of NF-κB Signaling
dot
References
- 1. Protective effect of tanshinone IIA on the brain and its therapeutic time window in rat models of cerebral ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of tanshinone IIA on the brain and its therapeutic time window in rat models of cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Neuroprotective effects of Tanshinone IIA on permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]
- 6. Tanshinone IIA prevents the loss of nigrostriatal dopaminergic neurons by inhibiting NADPH oxidase and iNOS in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tanshinone IIA improves Alzheimer’s disease via RNA nuclear-enriched abundant transcript 1/microRNA-291a-3p/member RAS oncogene family Rab22a axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evidence and potential mechanisms of tanshinone ⅡA on cognitive function in animal models of Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of tanshinones on cognitive impairments in animal models of Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective capabilities of Tanshinone IIA against cerebral ischemia/reperfusion injury via anti-apoptotic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Tanshinone IIB on key apoptosis-related proteins. The protocols and data presented are intended to assist researchers in the fields of pharmacology, oncology, and neurobiology in investigating the therapeutic potential of this compound as a modulator of apoptosis.
This compound, a derivative of Tanshinone IIA, is an active diterpene quinone compound extracted from the root of Salvia miltiorrhiza (Danshen). Both Tanshinone IIA and IIB have demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects. A growing body of evidence suggests that these compounds can induce or inhibit apoptosis, depending on the cellular context, making the analysis of apoptosis-related proteins a critical aspect of their evaluation.
Data Presentation: Effects of Tanshinones on Apoptosis-Related Proteins
The following table summarizes the observed changes in the expression levels of key apoptosis-related proteins after treatment with Tanshinone IIA and this compound, as determined by Western blot analysis in various studies. While specific quantitative data varies between cell types and experimental conditions, the general trends are presented below.
| Protein Family | Protein | Effect of Tanshinone IIA Treatment | Effect of this compound Treatment | References |
| Bcl-2 Family | Bcl-2 | Decreased Expression | Decreased Expression | [1][2][3][4] |
| Bax | Increased Expression | Decreased Expression (in neuronal context) | [1][2][3][4][5][6][7] | |
| Bcl-xL | Decreased Expression | Not explicitly stated | [3][8] | |
| Mcl-1 | Decreased Expression | Not explicitly stated | [9] | |
| Caspase Family | Cleaved Caspase-3 | Increased Levels | Decreased Levels (in neuronal context) | [1][2][4][5][8][9][10][11][12] |
| Cleaved Caspase-8 | Increased Levels | Not explicitly stated | [9][12] | |
| Cleaved Caspase-9 | Increased Levels | Not explicitly stated | [8][9][11] | |
| PARP | Cleaved PARP | Increased Levels | Not explicitly stated | [4][7][8][11] |
| Other | Survivin | Decreased Expression | Not explicitly stated | [4][8][11] |
Note: The effect of this compound on Bax and Caspase-3 appears to be context-dependent, with studies on neuronal cells showing a decrease in their pro-apoptotic levels, suggesting a neuroprotective role.[1][2] In contrast, Tanshinone IIA consistently demonstrates pro-apoptotic effects in cancer cell lines by increasing the Bax/Bcl-2 ratio and activating caspases.[3][4][5]
Signaling Pathways
This compound and its related compound, Tanshinone IIA, have been shown to modulate several signaling pathways to exert their effects on apoptosis. The following diagrams illustrate some of the key pathways involved.
Caption: General overview of Tanshinone-induced apoptosis signaling pathways.
Caption: Attenuation of the PI3K/AKT/JNK pathway by Tanshinone IIA.
Experimental Protocols
Western Blot Analysis of Apoptosis-Related Proteins
This protocol provides a general workflow for the detection of apoptosis-related proteins in cell lysates following treatment with this compound.
Caption: Experimental workflow for Western blot analysis.
1. Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat cells with various concentrations of this compound for predetermined time points. Include a vehicle-treated control group.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet the cell debris.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage (e.g., 10-15% depending on the molecular weight of the target proteins).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
7. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for the protein of interest (e.g., rabbit anti-Bcl-2, mouse anti-Bax, rabbit anti-cleaved Caspase-3) diluted in blocking buffer.
-
Incubation is typically performed overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
8. Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
9. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Incubate for 1 hour at room temperature with gentle agitation.
10. Washing:
- Repeat the washing step as described in step 8 to remove unbound secondary antibody.
11. Chemiluminescent Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system or X-ray film.
12. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for any variations in protein loading.
- Compare the normalized protein expression levels between the control and this compound-treated groups.
Note on PARP Cleavage: When analyzing PARP, it is important to use an antibody that can detect both the full-length PARP (approximately 116 kDa) and the cleaved fragment (approximately 89 kDa).[13][14] The appearance of the 89 kDa fragment is a hallmark of apoptosis.[13][15]
References
- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 2. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA inhibits human breast cancer cells through increased Bax to Bcl-xL ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Tanshinone modulates the expression of Bcl-2 and Bax in cardiomyocytes and has a protective effect in a rat model of myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA confers protection against myocardial ischemia/reperfusion injury by inhibiting ferroptosis and apoptosis via VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Tanshinones (Tan) Extract From Salvia miltiorrhiza Bunge Induces ROS-Dependent Apoptosis in Pancreatic Cancer via AKT Hyperactivation-Mediated FOXO3/SOD2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA inhibits cardiomyocyte apoptosis and rescues cardiac function during doxorubicin-induced cardiotoxicity by activating the DAXX/MEK/ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Tanshinone IIB
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Tanshinone IIB.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: this compound, a lipophilic compound, has a molecular structure characterized by a phenanthrenequinone chromophore. This structure possesses low polarity and limited hydrogen bonding capacity with water molecules, leading to its poor aqueous solubility. This inherent low solubility can significantly hinder its bioavailability and therapeutic efficacy.[1][2][3]
Q2: What are the most common strategies to enhance the aqueous solubility of this compound?
A2: Several effective techniques have been developed to improve the solubility of this compound and related tanshinones. The most widely adopted methods include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
-
Salt Formation: Chemically modifying the Tanshinone molecule to create a more soluble salt form.
-
Co-solvency: Using a mixture of solvents to increase the solubility.
Q3: How do solid dispersions improve the solubility of this compound?
A3: Solid dispersions enhance solubility by converting the crystalline drug into an amorphous state, which has a higher energy state and is more readily dissolved.[4][5] The hydrophilic carrier also improves the wettability of the drug particles and prevents their aggregation.[4]
Q4: Which cyclodextrins are most effective for this compound?
A4: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective in forming inclusion complexes with tanshinones, significantly increasing their aqueous solubility and dissolution rate.[6][7][8] The stability of the complex is a key factor, with HP-β-CD generally forming more stable complexes than unmodified β-cyclodextrin.[6][7]
Q5: What are the advantages of using nanoparticle formulations for this compound?
A5: Nanoparticle formulations, such as nanoemulsions and polymeric nanoparticles, increase the surface area-to-volume ratio of the drug, leading to a faster dissolution rate.[1][9][10] They can also offer controlled release and targeted delivery of the drug.[10][11]
Troubleshooting Guides
Issue: Poor Dissolution Rate with Solid Dispersions
| Potential Cause | Troubleshooting Step |
| Incorrect Carrier Selection | The choice of carrier is crucial. For Tanshinone IIA, carriers like Poloxamer 188 and porous silica have shown significant improvement in dissolution.[12][13] Experiment with different carriers such as PVP K30, PEG 6000, or a combination of carriers.[12][14] |
| Inappropriate Drug-to-Carrier Ratio | The ratio of this compound to the carrier affects the dissolution profile. Systematically vary the drug-to-carrier ratio (e.g., 1:3, 1:5, 1:7) to find the optimal composition.[15] For instance, a 1:6 ratio of Tanshinone IIA to nano-hydroxyapatite resulted in over 90% dissolution in 45 minutes.[4] |
| Crystallization of the Drug | The amorphous state of the drug in the solid dispersion is key. Use analytical techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of your preparation.[4][5] If crystallization is observed, consider using a ternary solid dispersion by adding a third component, like nano-CaCO3, to improve stability.[16] |
| Inefficient Preparation Method | The method of preparation (e.g., solvent evaporation, spray drying, freeze-drying) can impact the quality of the solid dispersion. If using the solvent evaporation method, ensure complete removal of the solvent. For spray drying, optimize parameters like inlet/outlet temperatures and feed rate.[15] |
Issue: Low Encapsulation Efficiency in Cyclodextrin Inclusion Complexes
| Potential Cause | Troubleshooting Step |
| Suboptimal Molar Ratio | The stoichiometry of the drug-cyclodextrin complex is typically 1:1.[6][7] Prepare complexes with varying molar ratios (e.g., 1:0.5, 1:1, 1:2) to determine the ratio that yields the highest encapsulation efficiency. |
| Ineffective Complexation Method | The method used to form the complex (e.g., co-precipitation, co-evaporation, kneading) influences the efficiency.[6][8] For Tanshinone IIA, co-evaporation with HP-β-CD has been shown to be effective.[8] Experiment with different methods to see which works best for your specific setup. |
| Incorrect pH | The pH of the solution can affect the stability of the inclusion complex. For cryptotanshinone, an optimal pH of around 7.5 has been reported for inclusion.[7] Adjust and monitor the pH during the complexation process. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving the solubility of tanshinones.
Table 1: Solubility Enhancement using Solid Dispersions
| Carrier | Drug:Carrier Ratio (w/w) | Method | Solubility/Dissolution Enhancement | Reference |
| Nano-hydroxyapatite (n-HAp) | 1:8 | Solvent Evaporation | ~96% dissolution at 45 min (~6.8-fold increase) | [4] |
| Povidone K-30 (PVP K-30) | Not Specified | Solvent Method | Enhanced solubility in pH 6.8 buffer | [14] |
| Poloxamer 407 | Not Specified | Solvent Method | Enhanced solubility in pH 6.8 buffer | [14] |
| Porous Silica | 1:5 | Solvent Method | ~92% dissolution at 60 min | [13] |
| Poloxamer 188 & nano-CaCO3 | 1:9 (with Poloxamer 188) | Spray Drying | ~95.2% dissolution at 60 min | [16] |
| F68 | 1:9 | Spray Freeze Drying | 70% dissolution in 10 min | [17] |
Table 2: Solubility Enhancement using Cyclodextrin Inclusion Complexes
| Cyclodextrin | Drug:Cyclodextrin Molar Ratio | Method | Solubility Enhancement | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | Co-evaporation | 17-fold increase in aqueous solubility | [8] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:7 (w/w) | Solution Method | 3.78-fold increase in cumulative release | [18] |
Table 3: Characteristics of Tanshinone IIA Nanoparticle Formulations
| Formulation Type | Polymer/Components | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| PLGA Nanoparticles | PLGA-b-PEG-OH | 91.34 ± 1.3 | -28.98 | Not Specified | [9] |
| Polylactic Acid Nanoparticles | Polylactic Acid | 192.5 | -26.27 | 86.35 | [10] |
| Nanoemulsion | Rhamnolipid, Tea-tree oil | 105.7 | -26.1 to -35.9 | >98 | [1] |
| Nanoemulsion | Tween 80, Lecithin | 95.6 | Not Specified | 99.3 | [19] |
Table 4: Solubility Enhancement of a Tanshinone I Derivative via Salt Formation
| Compound | Modification | Aqueous Solubility (µg/mL) | Reference |
| Tanshinone I (a1) | Parent Compound | < 0.1 | [20] |
| Derivative a2 | Non-salt precursor | 32 ± 5 | [20] |
| Pyridinium salt a4 | Salt Formation | 85 ± 4 | [20] |
| Pyridinium salt a16 | Salt Formation | 86 ± 5 | [20] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion using Solvent Evaporation
This protocol is a generalized procedure based on common practices.[4][5]
Workflow Diagram:
References
- 1. Tanshinone IIA loaded bioactive nanoemulsion for alleviation of lipopolysaccharide induced acute lung injury via inhibition of endothelial glycocalyx shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced dissolution and stability of Tanshinone IIA base by solid dispersion system with nano-hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in oral bioavailability and dissolution of tanshinone IIA by preparation of solid dispersions with porous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and study on the inclusion complexes of two tanshinone compounds with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the inclusion complexes of cryptotanshinone with beta-cyclodextrin and hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complexation of tanshinone IIA with 2-hydroxypropyl-beta-cyclodextrin: effect on aqueous solubility, dissolution rate, and intestinal absorption behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracisternal administration of tanshinone IIA-loaded nanoparticles leads to reduced tissue injury and functional deficits in a porcine model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel polymeric nanoparticles containing tanshinone IIA for the treatment of hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phcog.com [phcog.com]
- 17. research.mpu.edu.mo [research.mpu.edu.mo]
- 18. researchgate.net [researchgate.net]
- 19. Preparation, characterization and cytotoxicity evaluation of tanshinone IIA nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the stability of Tanshinone IIB in solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of Tanshinone IIB in solution. Find answers to frequently asked questions and follow troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of this compound, like the closely related and more extensively studied Tanshinone IIA, is primarily influenced by temperature, light, and pH.[1][2][3] Elevated temperatures, especially above 85°C, can cause significant thermal degradation.[2][4] Exposure to light, particularly UV radiation, can induce photochemical degradation.[1][3] The compound's quinone structure also makes it susceptible to oxidation.[1]
Q2: What are the ideal storage conditions for a this compound stock solution?
A2: To minimize degradation, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[1][5] This stock solution should be divided into smaller aliquots to prevent repeated freeze-thaw cycles and stored at -80°C.[5] For immediate use in aqueous-based assays, the stock solution should be diluted into the aqueous buffer right before the experiment.[1] When not in use, solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[2][6]
Q3: My this compound solution is unstable in my aqueous buffer. What can I do?
A3: The stability of tanshinones can be pH-dependent.[1] It is crucial to determine the optimal pH range for your specific experimental conditions. If you observe degradation, consider adjusting the buffer pH. For compounds like cryptotanshinone, instability is noted at pH values below 1.0 and above 11.0.[1] Additionally, minimizing the time the compound spends in the aqueous environment is key.[1] Advanced formulation strategies such as using co-solvents, cyclodextrins, or nanoformulations (e.g., liposomes, nanoemulsions, solid dispersions) can significantly enhance both solubility and stability in aqueous media.[2][7][8][9]
Q4: Can I use formulation strategies to improve the stability of this compound?
A4: Yes, several formulation strategies have been shown to be effective, primarily for the related compound Tanshinone IIA. These are highly applicable to this compound.
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the Tanshinone molecule, protecting it from degradation and significantly increasing aqueous solubility.[9][10][11]
-
Nanoformulations: Encapsulating Tanshinone IIA in lipid nanocapsules, nanoemulsions, or liposomes protects the molecule from the surrounding environment, enhances stability, and can improve bioavailability.[8][12][13]
-
Solid Dispersions: Preparing solid dispersions with carriers like nano-hydroxyapatite can improve the dissolution rate and physical stability by converting the drug from a crystalline to an amorphous state.[7][14]
Troubleshooting Guide
Issue 1: The concentration of my this compound solution is decreasing over a short period.
| Possible Cause | Troubleshooting Action |
| Photodegradation | Store solutions in amber vials or protect them from light with aluminum foil.[2] Conduct experiments under subdued lighting conditions if possible. |
| Thermal Degradation | Maintain the lowest possible temperature during your experimental procedure.[1] Avoid exposing the solution to high temperatures. Store stock solutions at -80°C.[5] |
| Oxidation | Degas your solvent or buffer before use. Consider adding an antioxidant to the solution, after verifying it doesn't interfere with your assay. |
| Unfavorable pH | Measure the pH of your solution. If it is highly acidic or alkaline, adjust it to a more neutral range (if your experiment allows) or perform a pH stability study to find the optimal range.[1] |
| Solvent Effects | Tanshinones can be unstable in certain solvents. For instance, some tanshinones degrade rapidly in DMSO at room temperature but are more stable when frozen.[15] Always prepare fresh dilutions from a frozen stock for experiments.[1][5] |
Issue 2: I observe new peaks in my HPLC chromatogram after preparing my sample.
| Possible Cause | Troubleshooting Action |
| Forced Degradation | This indicates the formation of degradation products. To confirm, you should run a forced degradation study (see Experimental Protocols) to identify the degradation products under various stress conditions (acid, base, heat, light, oxidation).[1] |
| Method Validation | Ensure your HPLC method is a validated, stability-indicating method. The method must be able to resolve the parent peak of this compound from all potential degradation product peaks with a resolution of >1.5.[1] |
| Sample Preparation | Minimize the time between sample preparation and injection into the HPLC system. Keep samples in the autosampler at a controlled, cool temperature. |
Quantitative Data on Stability
The degradation of Tanshinone IIA, a close analogue of this compound, often follows pseudo-first-order kinetics.[3][4] The following table summarizes stability data under various conditions.
Table 1: Influence of Temperature and Light on Tanshinone IIA Stability
| Condition | Rate Constant (k) | Half-life (t½) | Reference |
|---|---|---|---|
| Temperature | [3] | ||
| 4°C | Data not specified | Data not specified | |
| 25°C | Data not specified | Data not specified | |
| 40°C | Data not specified | Data not specified | |
| 60°C | Data not specified | Data not specified | |
| 80°C | Data not specified | Data not specified | |
| Light | [3] | ||
| Dark | Data not specified | Data not specified | |
| Light (4500 lx) | Data not specified | Data not specified |
Note: Specific quantitative values for rate constants and half-lives were not available in the provided search results, but studies confirm that degradation rates increase significantly with higher temperatures and light exposure.[3][4]
Table 2: Enhancement of Tanshinone IIA Solubility and Dissolution with Formulation Strategies
| Formulation Strategy | Carrier | Solubility/Dissolution Enhancement | Reference |
|---|---|---|---|
| Inclusion Complex | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | Aqueous solubility increased 17-fold.[9] | [9] |
| Solid Dispersion | Nano-hydroxyapatite (n-HAp) | ~96% dissolution in 45 min, a 6.8-fold increase compared to pure drug.[7] | [7] |
| Lipid Nanocapsules | N/A | Resulted in a 3.6-fold higher oral bioavailability (AUC) compared to a suspension.[13] |[13] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of an analytical method.[16]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.
-
Acid Hydrolysis: Add 1N HCl to the sample vial to achieve a final acid concentration of 0.1N. Heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample vial to achieve a final base concentration of 0.1N. Keep at room temperature for 1-4 hours.
-
Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) to the sample vial. Keep at room temperature for 2-8 hours, protected from light.
-
Thermal Degradation: Heat a sample vial (in solid state or in solution) at 85°C for 24-48 hours.[2]
-
Photodegradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][17] A control sample should be protected from light.[1]
-
-
Neutralization & Dilution: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, an unstressed control, and a blank using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method ensures that the quantification of the active ingredient is not affected by the presence of its degradation products.[16]
-
Column and Mobile Phase Selection:
-
Column: Use a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[18]
-
Mobile Phase: A common mobile phase for tanshinones is a gradient of acetonitrile and water (often with a pH modifier like phosphoric or acetic acid).[18][19] For example, a mixture of sodium acetate buffer (pH 2.8, 50 mM) and acetonitrile (45:55 v/v).[18]
-
-
Method Optimization:
-
Inject the unstressed sample to determine the retention time of the this compound peak.
-
Inject the samples from the forced degradation study.
-
Optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
-
Detection: Use a UV detector, setting the wavelength to the λmax of this compound (around 280 nm is often used for general tanshinone detection).[19] A photodiode array (PDA) detector is recommended to check for peak purity.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Enhanced dissolution and stability of Tanshinone IIA base by solid dispersion system with nano-hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The nanocrystal-loaded liposome of tanshinone IIA with high drug loading and stability towards efficient liver fibrosis reversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complexation of tanshinone IIA with 2-hydroxypropyl-beta-cyclodextrin: effect on aqueous solubility, dissolution rate, and intestinal absorption behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceasia.org [scienceasia.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Tanshinone IIA loaded bioactive nanoemulsion for alleviation of lipopolysaccharide induced acute lung injury via inhibition of endothelial glycocalyx shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kinampark.com [kinampark.com]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. Spatiotemporal and Transcriptional Characterization on Tanshinone Initial Synthesis in Salvia miltiorrhiza Roots [mdpi.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Tanshinone IIB in Vivo
This technical support center is designed for researchers, scientists, and drug development professionals who are working to enhance the in vivo oral bioavailability of Tanshinone IIB. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing common challenges encountered during experimentation.
Disclaimer: While this guide focuses on this compound, a significant portion of the available research has been conducted on the structurally similar Tanshinone IIA. Therefore, some of the methodologies and troubleshooting advice provided are based on data from Tanshinone IIA and other poorly soluble tanshinones, and should be adapted and validated specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of this compound is primarily attributed to its physicochemical properties. Like other tanshinones, it is a lipophilic compound with poor water solubility.[1][2] This inherent low aqueous solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, it is likely susceptible to first-pass metabolism in the liver, where it may be rapidly metabolized before reaching systemic circulation.[3] One study has suggested that Tanshinone IIA is metabolized to this compound, which could further complicate pharmacokinetic analyses.[4]
Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the poor oral bioavailability of this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles can increase its surface area for dissolution and improve absorption.
-
Liposomes: These lipid-based vesicles can encapsulate lipophilic drugs like this compound, enhancing their solubility and facilitating transport across the intestinal membrane.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can significantly improve its dissolution rate and extent.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, thereby enhancing the solubilization and absorption of lipophilic drugs.[5]
Q3: Are there any commercially available formulations of tanshinones with improved bioavailability?
A3: While specific formulations for this compound are not widely documented, a water-soluble derivative of Tanshinone IIA, Sodium Tanshinone IIA Sulfonate (STS), has been developed and is used in clinical practice in some regions for cardiovascular conditions.[6] This highlights the feasibility of chemical modification to improve the solubility and bioavailability of tanshinones.
Troubleshooting Guides
Issue 1: High variability in plasma concentration of this compound across subjects in animal studies.
-
Potential Cause: Inconsistent dissolution of the formulated or unformulated compound in the gastrointestinal tract of different animals.
-
Troubleshooting Steps:
-
Standardize Food and Water Access: Ensure consistent fasting periods and access to water for all animals before and during the study, as the presence of food can significantly impact the absorption of lipophilic drugs.
-
Optimize Formulation Homogeneity: For suspensions, ensure uniform particle size and prevent aggregation through the use of appropriate suspending and wetting agents. For other formulations, ensure consistent preparation methods.
-
Consider the Impact of Anesthesia: If anesthesia is used during dosing or sampling, be aware that it can affect gastrointestinal motility and blood flow, contributing to variability.
-
Increase the number of animals per group: This can help to statistically mitigate the effects of inter-individual variability.
-
Issue 2: The developed this compound formulation shows good in vitro dissolution but poor in vivo bioavailability.
-
Potential Cause: This discrepancy can arise from several factors, including poor membrane permeability, significant first-pass metabolism, or instability of the formulation in the gastrointestinal environment.
-
Troubleshooting Steps:
-
Investigate Membrane Permeability: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of your formulation. If permeability is low, consider incorporating permeation enhancers into your formulation, but with caution regarding their potential toxicity.
-
Assess First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes to evaluate the extent of hepatic first-pass metabolism. If it is high, strategies to bypass the liver, such as lymphatic delivery through lipid-based formulations, may be necessary.
-
Evaluate Formulation Stability in GI Fluids: Test the stability of your formulation in simulated gastric and intestinal fluids to ensure that the drug does not prematurely degrade or precipitate.
-
Issue 3: Difficulty in achieving high drug loading in nanoparticle or liposomal formulations of this compound.
-
Potential Cause: The lipophilic nature of this compound can lead to challenges in encapsulation, and it may have a tendency to crystallize or precipitate during the formulation process.
-
Troubleshooting Steps:
-
Optimize the Drug-to-Lipid/Polymer Ratio: Systematically vary the ratio of this compound to the lipid or polymer components of your formulation to find the optimal loading capacity.
-
Screen Different Lipids/Polymers: The choice of lipids (for liposomes) or polymers (for nanoparticles) can significantly impact drug loading. Experiment with different types of lipids or polymers with varying properties.
-
Utilize a Co-solvent: During the formulation process, using a co-solvent in which both the drug and the carrier are soluble can improve encapsulation efficiency. Ensure the co-solvent is completely removed in the final formulation.
-
Employ a different formulation technique: For example, if thin-film hydration for liposomes is yielding low loading, consider other methods like reverse-phase evaporation or ethanol injection.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Tanshinone Formulations (Data primarily from Tanshinone IIA studies)
| Formulation Type | Drug | Animal Model | Key Pharmacokinetic Improvement | Reference |
| Unformulated | Tanshinone IIA | Rat | Absolute Bioavailability: < 3.5% | [2][7][8] |
| Micronized Powder | Mixed Tanshinones | Human | 5-184 fold increase in plasma AUC for CTS, 4-619 for TSI, and 5-130 for TSA compared to traditional decoction. | [9][10][11] |
| Solid Dispersion | Tanshinone IIA | Rabbit | 2.87 times higher AUC than physical mixture, 5.40 times higher than pure drug. | [9][10] |
| Lipid Nanocapsules | Tanshinone IIA | Rat | ~3.6-fold increase in AUC compared to suspension. | [3] |
| Nanoemulsion | Tanshinone IIA | Not Specified | Enhanced in vitro release compared to unformulated drug. | [5] |
Note: Data for this compound-specific formulations are limited. The table presents data for other tanshinones to illustrate the potential for improvement.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Ethanol, Rotary evaporator, Vacuum oven.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.
-
Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the ethanol under reduced pressure at 40-50°C.
-
A thin film of the solid dispersion will form on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for drug content, dissolution profile, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulation Administration:
-
Divide the rats into groups (e.g., control group receiving unformulated this compound suspension, and test group receiving the developed formulation).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect the blood in heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to the control.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a novel this compound formulation.
Caption: A troubleshooting decision tree for common issues in this compound formulation development.
References
- 1. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aminer.org [aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tanshinone IIA loaded bioactive nanoemulsion for alleviation of lipopolysaccharide induced acute lung injury via inhibition of endothelial glycocalyx shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into the biological activities and drug delivery systems of tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 9. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of tanshinone IIA tissue distribution in rat by liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Tanshinone IIB and Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanshinone IIB in fluorescence-based assays. Given the potential for interference from colored or inherently fluorescent compounds, this guide offers strategies to identify and mitigate such issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Does this compound have intrinsic fluorescence?
Q2: How can the intrinsic fluorescence of this compound interfere with my assay?
If this compound is fluorescent, its emission spectrum may overlap with that of your experimental fluorophore. This can lead to an artificially high fluorescence signal, resulting in false positives or inaccurate quantification. This phenomenon is known as autofluorescence.
Q3: Can this compound quench the fluorescence of my dye?
Yes, it is possible. Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including Förster resonance energy transfer (FRET) or collisional quenching, if the absorption spectrum of this compound overlaps with the emission spectrum of your fluorophore. This would lead to an underestimation of the true signal and could result in false negatives.
Q4: What are the most common fluorescence-based assays where interference from compounds like this compound might be a concern?
Interference can be a concern in a variety of fluorescence-based assays, including:
-
Cell Viability and Cytotoxicity Assays: (e.g., using Calcein AM, Propidium Iodide, Resazurin)
-
Enzyme Activity Assays: (e.g., using fluorescent substrates)
-
Reporter Gene Assays: (e.g., using Green Fluorescent Protein - GFP)
-
Immunofluorescence and Staining: (e.g., using fluorescently labeled antibodies, Hoechst stains)
-
Measurement of Reactive Oxygen Species (ROS): (e.g., using DCFH-DA)
Q5: Are there any general strategies to minimize potential interference?
Yes, several strategies can be employed:
-
Use the lowest effective concentration of this compound.
-
Select fluorophores with excitation and emission spectra that do not overlap with the potential absorption or emission of this compound. Red-shifted fluorophores are often less susceptible to interference from biological molecules.
-
Perform appropriate control experiments to quantify the extent of interference.
-
Consider alternative, non-fluorescent assay formats if interference is significant and cannot be mitigated.
Troubleshooting Guides
Issue 1: Higher than Expected Fluorescence Signal (Potential Autofluorescence)
Symptoms:
-
High background fluorescence in wells containing this compound without the fluorescent probe.
-
An increase in signal that does not correlate with the expected biological activity.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare a sample containing only your assay buffer and this compound at the concentrations used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths as your assay. A significant signal indicates autofluorescence.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound in your assay buffer to determine its spectral properties. This will help you choose a more suitable fluorophore with minimal spectral overlap.
-
Subtract Background: If the autofluorescence is consistent and not excessively high, you can subtract the signal from the "compound only" control from your experimental wells.
-
Change Fluorophore: If the autofluorescence is strong and overlaps significantly with your current dye, consider switching to a fluorophore with a different spectral profile (e.g., a longer wavelength dye).
Issue 2: Lower than Expected Fluorescence Signal (Potential Quenching)
Symptoms:
-
A decrease in fluorescence signal in the presence of this compound that is not attributable to the expected biological effect.
-
Non-linear or unexpected dose-response curves.
Troubleshooting Steps:
-
Run a "Fluorophore + Compound" Control (Cell-Free): Prepare a sample with your fluorescent dye/probe at the working concentration and add this compound at the concentrations used in your experiment. Measure the fluorescence over time. A decrease in fluorescence compared to a control without this compound suggests quenching.
-
Check for Inner Filter Effect: The inner filter effect occurs when the compound absorbs light at the excitation or emission wavelength of the fluorophore. Measure the absorbance spectrum of this compound. If there is significant absorbance at your assay's excitation or emission wavelengths, this could be a source of signal reduction.
-
Modify Assay Protocol:
-
Reduce Incubation Time: If the quenching is time-dependent, reducing the incubation time of the compound with the fluorophore may help.
-
Wash Steps: For cell-based assays, consider washing the cells to remove extracellular this compound before adding the fluorescent reagent.
-
-
Use a Different Fluorophore: Select a fluorophore whose emission spectrum does not overlap with the absorption spectrum of this compound.
Data Summary
Due to the limited publicly available data on the specific fluorescent properties of this compound, a quantitative summary table cannot be provided at this time. Researchers are strongly encouraged to perform the control experiments outlined in this guide to determine the spectral properties and potential for interference of this compound in their specific assay systems.
For reference, the derivatized forms of some tanshinones have been shown to fluoresce with the following characteristics:
| Compound | Excitation (nm) | Emission (nm) | Note |
| Derivatized Tanshinones | 375 | 515 | These are values for chemically derivatized tanshinones to induce fluorescence for HPLC detection, not the native compounds[2]. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence under your experimental conditions.
Materials:
-
This compound stock solution
-
Assay buffer (the same buffer used in your fluorescence assay)
-
Microplate reader with fluorescence detection capabilities
-
Black-walled, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiments.
-
Add the this compound dilutions to the wells of the microplate.
-
Include a "buffer only" control (blank).
-
Set the microplate reader to the excitation and emission wavelengths of your primary fluorophore.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Quenching of a Fluorescent Probe by this compound
Objective: To determine if this compound quenches the fluorescence of your experimental probe.
Materials:
-
This compound stock solution
-
Fluorescent probe/dye stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Black-walled, clear-bottom microplates
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the final working concentration.
-
Add this solution to the wells of the microplate.
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the wells containing the fluorescent probe.
-
Include a control with the fluorescent probe and buffer only (no this compound).
-
Incubate the plate for a duration that mimics your assay conditions.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence intensity of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence suggests quenching.
Visualizations
References
Technical Support Center: Optimizing Tanshinone Dosage for In Vivo Neuroprotection Studies
Disclaimer: The majority of the available in vivo neuroprotective data pertains to Tanshinone IIA. While structurally similar, the optimal dosage and specific protocols for Tanshinone IIB may vary. The following information, primarily based on Tanshinone IIA research, should serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical dose range for Tanshinone IIA in in vivo neuroprotection studies?
A1: The effective dose of Tanshinone IIA varies depending on the animal model, administration route, and the specific neurodegenerative condition being studied. Intraperitoneal (i.p.) injections in rodent models of cerebral ischemia have shown neuroprotective effects at doses ranging from 5 mg/kg to 40 mg/kg.[1][2] For instance, doses of 5, 10, and 20 mg/kg (i.p.) significantly reduced infarct volume in mice with permanent middle cerebral artery occlusion (MCAO).[1] In another study, 25 mg/kg and 40 mg/kg (i.p.) administered after MCAO in rats diminished infarct volume and brain water content.[2] For Parkinson's disease models in rats, oral administration of 50 and 100 mg/kg has been used.[3]
Q2: What is the most common administration route for Tanshinones in animal studies?
A2: Intraperitoneal (i.p.) injection is a frequently used administration route for Tanshinone IIA in preclinical neuroprotection studies.[1][2] Intravenous (i.v.) injection has also been reported, with effective doses in the range of 3 to 9 mg/kg in rat models of cerebral ischemia.[4] Oral gavage is another method, particularly in studies requiring daily administration over a longer period, with doses around 50-100 mg/kg.[3] The choice of administration route often depends on the experimental design, the desired pharmacokinetic profile, and the solubility of the specific Tanshinone formulation.
Q3: How should I prepare this compound for in vivo administration?
A3: Tanshinones are lipophilic compounds with poor water solubility, which presents a challenge for in vivo administration.[5] To overcome this, researchers often dissolve them in a vehicle such as corn oil or a solution containing dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline. The final concentration of DMSO should be kept low to avoid toxicity. Another approach is the use of solid dispersions with silica nanoparticles or encapsulation with hydroxypropyl-β-cyclodextrin to improve solubility and bioavailability.[6][7] It is crucial to perform pilot studies to ensure the stability and tolerability of the chosen formulation in the animal model.
Q4: What are the key signaling pathways involved in the neuroprotective effects of Tanshinone IIA?
A4: Tanshinone IIA exerts its neuroprotective effects through multiple signaling pathways. Key mechanisms include:
-
Anti-inflammatory pathways: Inhibition of the NF-κB signaling cascade, which in turn reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4][8] It also modulates microglial activation and polarization.[8]
-
Antioxidant pathways: Activation of the Keap1-Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes.[9]
-
Anti-apoptotic pathways: Increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax and cleaved caspase-3.[2]
-
PI3K/Akt/mTOR pathway: Activation of this pathway is associated with cell survival and is implicated in the neuroprotective effects of Tanshinone IIA.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no neuroprotective effect | - Suboptimal Dosage: The dose may be too low or too high, leading to inefficacy or toxicity. - Poor Bioavailability: The formulation may not be adequately absorbed or distributed to the brain. - Timing of Administration: The therapeutic window for neuroprotection can be narrow. | - Perform a dose-response study to determine the optimal effective dose for your specific model. - Improve the formulation by using solubility enhancers like cyclodextrins or creating solid dispersions.[6][7] Consider alternative administration routes (e.g., intravenous) for more direct delivery. - Administer the compound at different time points relative to the induced injury to identify the optimal therapeutic window.[11] |
| Vehicle-related toxicity or confounding effects | - High concentration of solvents: Solvents like DMSO can have their own biological effects or cause local irritation. - Improper vehicle control: The vehicle alone might be influencing the experimental outcome. | - Minimize the concentration of organic solvents in the final injection volume. - Always include a vehicle-only control group to account for any effects of the delivery solution. |
| Difficulty in dissolving this compound | - Inherent low water solubility: Tanshinones are highly lipophilic.[5] | - Use co-solvents such as DMSO, PEG, or Tween 80. - Employ formulation strategies like solid dispersions or nanoparticle encapsulation.[6] - Sonication or gentle heating can aid in dissolution, but stability should be confirmed. |
| Variability in behavioral or histological outcomes | - Inconsistent injury induction: The experimental model of neurodegeneration (e.g., MCAO) can have inherent variability. - Subjective scoring: Behavioral assessments can be prone to observer bias. | - Ensure standardized and consistent surgical procedures for injury induction. - Use blinded observers for all behavioral and histological scoring to minimize bias. |
Data Presentation: Efficacious Dosages of Tanshinone IIA in Preclinical Neuroprotection Studies
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Mice (Permanent MCAO) | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Reduced infarct volume and improved neurological deficit. | [1] |
| Rats (MCAO) | Intraperitoneal (i.p.) | 25, 40 mg/kg | Diminished infarct volume and brain water content. | [2] |
| Rats (Parkinson's Disease Model) | Oral gavage | 50, 100 mg/kg | Improved performance in behavioral tests, decreased oxidative stress. | [3] |
| Rats (MCAO) | Intravenous (i.v.) | 3, 9 mg/kg | Reduced brain infarct volume and normalized neurological deficit score. | [4] |
| Rats (Cerebral Ischemia-Reperfusion) | Intraperitoneal (i.p.) | 25 mg/kg | Reduced neurobehavioral score and cerebral infarction volume. | [11] |
| Rats (Cerebral Ischemia-Reperfusion) | Caudal vein injection | 8 mg/kg | Reduced neurological scores and area of cerebral infarction. | [12] |
Experimental Protocols
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized.
-
Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament suture with a rounded tip is introduced into the ICA through the ECA stump and advanced to occlude the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion.
-
Tanshinone Administration: Tanshinone IIA, dissolved in a suitable vehicle, is administered via the desired route (e.g., i.p. injection) at a specific time point relative to the MCAO procedure.[2][4]
-
Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and histological analysis are performed at a predetermined time post-MCAO.
2. Behavioral Testing: Apomorphine-Induced Rotation (Parkinson's Disease Model)
-
Model Induction: Unilateral lesion of the substantia nigra is induced by stereotactic injection of 6-hydroxydopamine (6-OHDA).
-
Tanshinone Treatment: Rats receive daily oral administration of Tanshinone IIA for a specified duration (e.g., 10 days).[3]
-
Testing Procedure: Rats are injected with apomorphine, a dopamine agonist. The number of full contralateral rotations is counted over a set period (e.g., 30 minutes). A reduction in rotations in the treatment group compared to the vehicle group indicates a therapeutic effect.
3. Biochemical Assays
-
Sample Preparation: Brain tissue from the ischemic hemisphere is homogenized.
-
Assays:
-
Lipid Peroxidation: Measured by quantifying malondialdehyde (MDA) levels.
-
Antioxidant Enzyme Activity: Assays for superoxide dismutase (SOD) and catalase (CAT) activity.
-
Inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 are measured using ELISA kits.[4]
-
Visualizations
Caption: General experimental workflow for in vivo neuroprotection studies.
Caption: Key signaling pathways modulated by Tanshinone IIA in neuroprotection.
References
- 1. Neuroprotective effects of Tanshinone IIA on permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective capabilities of Tanshinone IIA against cerebral ischemia/reperfusion injury via anti-apoptotic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]
- 4. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective investigation of tanshinone in the cerebral infarction model in the Keap1-Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA Protects Hippocampal Neuronal Cells from Reactive Oxygen Species Through Changes in Autophagy and Activation of Phosphatidylinositol 3-Kinase, Protein Kinas B, and Mechanistic Target of Rapamycin Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of tanshinone IIA on the brain and its therapeutic time window in rat models of cerebral ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA Alleviates Traumatic Brain Injury by Reducing Ischemia‒Reperfusion via the miR-124-5p/FoxO1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA: A phytochemical as a promising drug candidate for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of Tanshinone IIB in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low efficacy of Tanshinone IIB in cell culture experiments.
Troubleshooting Guide: Low Efficacy of this compound
Low efficacy of this compound in cell culture can stem from several factors, primarily related to its physicochemical properties and handling. This guide provides a systematic approach to identify and resolve these issues.
dot
Caption: Troubleshooting workflow for low this compound efficacy.
| Problem | Potential Cause | Recommended Solution |
| No observable effect at expected concentrations. | 1. Poor Solubility/Precipitation: this compound is lipophilic and has very low aqueous solubility. It may be precipitating out of the cell culture medium. | - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Prepare a fresh stock solution in 100% DMSO. - When diluting into your final culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%)[1]. - Add the this compound stock solution to pre-warmed media containing serum, as serum proteins can help maintain solubility. - Perform serial dilutions in the medium rather than a single large dilution step. |
| 2. Ineffective Concentration: The concentration used may be too low for the specific cell line being tested. | - Perform a dose-response experiment with a wider range of concentrations. As data for this compound is limited, refer to the IC50 values of other tanshinones as a starting point (see Table 1). - Increase the incubation time to observe effects. | |
| 3. Compound Degradation: Tanshinones can be unstable in aqueous solutions over time, especially at 37°C and when exposed to light[1]. | - Prepare fresh working solutions for each experiment from a frozen DMSO stock. - Minimize the exposure of stock and working solutions to light. - Consider the stability of the compound over the course of a long-term experiment (e.g., > 24-48 hours). | |
| Inconsistent results between experiments. | 1. Inconsistent Stock Solution: The stock solution may not be homogenous or may have degraded over time. | - Always vortex the stock solution before making dilutions. - Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C in the dark. |
| 2. Variability in Cell Culture: Differences in cell density, passage number, or overall health can affect the response to treatment. | - Use cells within a consistent and low passage number range. - Ensure a consistent cell seeding density across experiments. - Regularly monitor cell health and morphology. | |
| High background toxicity in vehicle control. | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | - Ensure the final DMSO concentration is at a level tolerated by your specific cell line (typically ≤ 0.5%)[1]. - Run a vehicle control with the same final DMSO concentration as your highest this compound concentration to assess solvent toxicity. |
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound and prepare a stock solution?
A1: Due to its lipophilic nature, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM). Gently vortex to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C and protect it from light.
Q2: What is a good starting concentration for my experiments with this compound?
A2: Specific IC50 values for this compound in cancer cell lines are not widely reported. However, you can use the effective concentrations of other tanshinones as a guide. A common starting range for in vitro studies with tanshinones is between 1 µM and 50 µM[2][3]. It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: My this compound precipitates when I add it to the cell culture medium. What should I do?
A3: Precipitation is a common issue due to the low aqueous solubility of tanshinones. To mitigate this, try the following:
-
Ensure your final DMSO concentration is as high as is safe for your cells (e.g., 0.5%), as this helps keep the compound in solution[1].
-
Add the DMSO stock solution to your complete cell culture medium (containing serum) that has been pre-warmed to 37°C.
-
Add the stock solution dropwise while gently swirling the medium to facilitate mixing.
-
Avoid preparing large volumes of diluted this compound in aqueous solutions that will be stored for extended periods.
Q4: For how long is this compound stable in cell culture medium at 37°C?
A4: The stability of tanshinones in aqueous solutions can be limited. One study showed that the concentration of various tanshinones in aqueous solutions decreased after 24 hours[4]. It is best practice to add freshly prepared this compound-containing medium to your cells for each experiment. For longer-term experiments, consider replacing the medium with freshly prepared compound every 24-48 hours.
Q5: What are the known signaling pathways affected by tanshinones?
A5: While the specific pathways for this compound are not as extensively studied, other tanshinones like Tanshinone IIA are known to affect multiple signaling pathways involved in cancer cell proliferation, apoptosis, and angiogenesis. These include the PI3K/Akt, MAPK, and STAT3 signaling pathways[5]. It is plausible that this compound may act through similar mechanisms.
Quantitative Data
Table 1: Comparative IC50 Values of Tanshinones in Various Cancer Cell Lines
Note: Data for this compound is limited. The following table provides data for other major tanshinones to serve as a reference for designing experiments.
| Tanshinone | Cell Line | Cancer Type | IC50 (µM) |
| Cryptotanshinone | Rh30 | Rhabdomyosarcoma | ~5.1[2] |
| Cryptotanshinone | DU145 | Prostate Cancer | ~3.5[2] |
| Cryptotanshinone | Hey | Ovarian Cancer | 18.4[6] |
| Cryptotanshinone | A2780 | Ovarian Cancer | 11.2[6] |
| Cryptotanshinone | B16 | Melanoma | 12.37[7] |
| Cryptotanshinone | B16BL6 | Melanoma | 8.65[7] |
| Tanshinone I | K562 | Chronic Myeloid Leukemia | 29.62 (24h), 8.81 (48h)[8] |
| Tanshinone I | U-2 OS | Osteosarcoma | ~1-1.5[9] |
| Tanshinone I | MCF-7 | Breast Cancer | 1.1[10] |
| Tanshinone I | MDA-MB-231 | Breast Cancer | 4.0[10] |
| Tanshinone IIA | MCF-7 | Breast Cancer | 8.1[10] |
| Dihydrotanshinone I | U-2 OS | Osteosarcoma | IC50 values reported[11] |
| Dihydrotanshinone I | HeLa | Cervical Cancer | IC50 values reported[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (with serum)
-
-
Stock Solution Preparation (e.g., 20 mM):
-
Under sterile conditions, weigh out the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to achieve a 20 mM concentration. For example, for a compound with a molecular weight of 294.34 g/mol , dissolve 2.94 mg in 500 µL of DMSO.
-
Vortex thoroughly until the solution is clear.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve your desired final concentrations. Ensure the final DMSO concentration does not exceed the tolerance level of your cells (e.g., 0.5%).
-
For the vehicle control, add the same volume of DMSO as used for the highest concentration of this compound to the same final volume of medium.
-
Use the working solutions immediately.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Treatment:
-
Prepare a series of working solutions of this compound at 2x the final desired concentrations in complete medium.
-
Remove the old medium from the cells and add 100 µL of the 2x working solutions to the appropriate wells.
-
Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value of this compound for your cell line.
-
Signaling Pathway Visualization
Tanshinones are known to modulate several key signaling pathways involved in cancer progression. The PI3K/Akt pathway is a common target. While the specific effects of this compound on this pathway require further investigation, the following diagram illustrates the generally accepted mechanism of inhibition by related tanshinones.
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tanshinone_IIB [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> PI3K [label="activates"]; PI3K -> PIP3 [label="converts"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> Akt [label="activates"]; Akt -> mTOR [label="activates"]; mTOR -> Cell_Growth; Akt -> Apoptosis_Inhibition [label="promotes"];
// Inhibition Tanshinone_IIB -> PI3K [color="#EA4335", label="inhibits"]; Tanshinone_IIB -> Akt [color="#EA4335", label="inhibits"]; }
References
- 1. lifetein.com [lifetein.com]
- 2. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - The IC50 values of compound 10, Tan IIA, CPT and Tan I against MCF-7, MDA-231, A549 cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Tanshinone IIB Stability in DMSO
This technical support center provides guidance on the long-term stability of Tanshinone IIB dissolved in dimethyl sulfoxide (DMSO) when stored at -20°C. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in DMSO?
For long-term storage of this compound in a DMSO solution, it is recommended to store aliquots at -20°C for use within one month and at -80°C for use within six months to minimize degradation. It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q2: Are there any known stability issues with tanshinones in DMSO?
Yes, studies on related tanshinone compounds have indicated potential stability issues in DMSO. For instance, dihydrotanshinone and cryptotanshinone have been observed to degrade and convert to Tanshinone I and Tanshinone IIA, respectively, when in a DMSO solution. While specific data for this compound is limited, this suggests that caution should be exercised.
Q3: How should I prepare a this compound stock solution in DMSO for storage?
It is recommended to use anhydrous DMSO to prepare the stock solution. The presence of water can contribute to the degradation of the compound. After dissolving the this compound, the solution should be aliquoted into small, single-use volumes in appropriate containers (e.g., polypropylene tubes) to prevent contamination and degradation from repeated freeze-thaw cycles.
Q4: What are the signs of this compound degradation in a DMSO stock solution?
Visual signs of degradation can include a change in the color of the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, the most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q5: Can I store the this compound/DMSO stock solution at 4°C or room temperature?
Storing this compound in DMSO at 4°C or room temperature is not recommended for long-term storage due to the increased risk of chemical degradation. For short-term use during an experiment, solutions should be kept on ice and protected from light whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results using the same stock solution. | Degradation of this compound in the stock solution. | Perform an analytical check of the stock solution's purity and concentration using HPLC. Prepare a fresh stock solution from solid material if degradation is confirmed. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. | |
| Incomplete dissolution of this compound upon thawing. | Before use, ensure the thawed aliquot is at room temperature and vortex thoroughly to ensure complete dissolution. | |
| Precipitate observed in the stock solution after thawing. | Poor solubility at low temperatures or compound precipitation over time. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation, and a fresh stock solution should be prepared. |
| Change in color of the DMSO stock solution over time. | Chemical degradation of this compound. | Discard the stock solution and prepare a fresh one. Consider storing at -80°C for better long-term stability. |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in DMSO at -20°C
This protocol outlines a method to quantitatively assess the stability of this compound in DMSO over time when stored at -20°C.
1. Materials:
-
This compound (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Autosampler vials
-
Polypropylene microcentrifuge tubes
2. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM) in anhydrous DMSO.
-
Vortex the solution until the this compound is completely dissolved.
3. Aliquoting and Storage:
-
Aliquot the stock solution into multiple single-use polypropylene microcentrifuge tubes. This will be the main stock for the entire stability study.
-
Prepare separate sets of aliquots for each time point to be tested (e.g., Day 0, Week 1, Month 1, Month 3, Month 6).
-
Store all aliquots at -20°C in the dark.
4. HPLC Analysis:
-
Time Point 0 (Initial Analysis):
-
Thaw one aliquot of the stock solution at room temperature and vortex thoroughly.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase.
-
Inject the working solution into the HPLC system.
-
Record the peak area and retention time of the this compound peak. This will serve as the baseline (100% stability).
-
-
Subsequent Time Points:
-
At each scheduled time point (e.g., 1 week, 1 month), retrieve one aliquot from the -20°C storage.
-
Follow the same procedure as for Time Point 0 to prepare the working solution and perform HPLC analysis.
-
Record the peak area of the this compound peak.
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area at Time Point 0 using the following formula: % Remaining = (Peak Area at Time Point X / Peak Area at Time Point 0) * 100
-
Monitor for the appearance of any new peaks in the chromatogram, which may indicate degradation products.
6. HPLC Method Example:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Data Presentation
As no specific quantitative data for the long-term stability of this compound in DMSO at -20°C is publicly available, the following table is a template that researchers can use to record their findings from the experimental protocol described above.
Table 1: Stability of this compound in DMSO at -20°C (Template)
| Time Point | Peak Area (Arbitrary Units) | % Remaining | Observations (e.g., new peaks) |
| Day 0 | [Record initial peak area] | 100% | None |
| Week 1 | [Record peak area] | [Calculate % remaining] | [Note any new peaks] |
| Month 1 | [Record peak area] | [Calculate % remaining] | [Note any new peaks] |
| Month 3 | [Record peak area] | [Calculate % remaining] | [Note any new peaks] |
| Month 6 | [Record peak area] | [Calculate % remaining] | [Note any new peaks] |
Visualizations
How to prevent precipitation of Tanshinone IIB in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanshinone IIB. Our focus is to address the primary challenge of its precipitation in aqueous buffers during experimental procedures.
Troubleshooting Guide: Preventing this compound Precipitation
Problem: My this compound is precipitating out of my aqueous buffer.
This is a common issue arising from the lipophilic nature and consequently poor aqueous solubility of this compound and other tanshinones.[1][2] The following guide will help you identify the cause and find a suitable solution.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of solution?
This compound, like other tanshinones, is a lipophilic (fat-soluble) molecule with very poor water solubility.[1][2] When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the solubility limit can be quickly exceeded, leading to precipitation.
Q2: What is the best solvent to dissolve this compound?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing stock solutions of this compound.[3] Other organic solvents like ethanol and methanol can also be used. It is crucial to prepare a high-concentration stock solution in one of these solvents before diluting it into your aqueous buffer.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Generally, a final DMSO concentration of less than 0.5% is considered safe for most cell lines, with concentrations below 0.1% being ideal.[4] It is always recommended to perform a vehicle control (medium with the same final DMSO concentration without your compound) to assess any potential effects of the solvent on your experimental results.
Q4: I'm still seeing precipitation even with DMSO. What else can I do?
If simple dilution of a DMSO stock is not sufficient, you can explore more advanced formulation strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective in solubilizing tanshinones.[5]
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can enhance its dissolution. Polymers like Poloxamer 407 have been used for this purpose.[5]
-
pH Adjustment: The solubility of some tanshinones can be influenced by pH. For instance, the solubility of cryptotanshinone increases in alkaline conditions. However, it's important to consider the stability of this compound at different pH values.[3]
Q5: How stable is this compound in solution?
Tanshinones can be unstable in solution and are sensitive to light and high temperatures.[6] It is advisable to prepare fresh solutions for your experiments and store stock solutions at -20°C or -80°C, protected from light.
Quantitative Data on Solubility Enhancement
Disclaimer: Specific quantitative solubility data for this compound is limited in the available literature. The following data for Tanshinone IIA and Cryptotanshinone, structurally similar compounds, are provided as a reference.
| Compound | Solvent/Method | Solubility/Enhancement | Reference |
| Cryptotanshinone | Water | 0.00976 mg/mL | [1] |
| Tanshinone IIA | Methanol | 5 mg/mL | [7] |
| Tanshinone IIA | DMSO | ≥3.42 mg/mL | |
| Tanshinone IIA | Complexation with HP-β-CD | 17-fold increase in water solubility | [5] |
| Cryptotanshinone | Nanocrystals with Poloxamer 407 | ~60-fold increase in water solubility |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution into an aqueous buffer for in vitro assays.
DOT Script for Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Target aqueous buffer (e.g., PBS, cell culture medium), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM). This reduces the volume of DMSO added to your final aqueous solution.
-
Vortex or sonicate the solution until the this compound is completely dissolved and the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions of your stock solution in your target aqueous buffer to achieve the desired final concentrations.
-
Crucially , add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your working solution is below the toxic level for your specific cell line (ideally < 0.5%).
-
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a this compound/HP-β-CD inclusion complex to enhance its aqueous solubility, based on methods used for other tanshinones.
DOT Script for Solubilization Mechanism
Caption: Mechanism of HP-β-CD in solubilizing this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Rotary evaporator
-
Vacuum oven
Procedure (Co-precipitation Method):
-
Dissolve this compound: Dissolve a known amount of this compound in a suitable volume of ethanol.
-
Dissolve HP-β-CD: In a separate container, dissolve HP-β-CD in deionized water. A 1:1 molar ratio of this compound to HP-β-CD is a good starting point.
-
Mix the Solutions: Slowly add the ethanolic solution of this compound to the aqueous solution of HP-β-CD while stirring continuously.
-
Remove the Solvent: Use a rotary evaporator to remove the ethanol and water.
-
Dry the Complex: Dry the resulting solid powder in a vacuum oven to obtain the this compound/HP-β-CD inclusion complex.
-
Reconstitute: The resulting powder can be dissolved directly in your aqueous buffer to the desired concentration. The solubility should be significantly enhanced compared to the free compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone Iia | C19H18O3 | CID 164676 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of commercial Tanshinone IIB
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Tanshinone IIB.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common biological activities?
This compound is a diterpenoid quinone compound isolated from the roots of Salvia miltiorrhiza (Danshen).[1] It is known for a variety of pharmacological activities, including neuroprotective effects through the inhibition of apoptosis.[2] Like other tanshinones, it is investigated for its potential anti-inflammatory, antioxidant, and anti-cancer properties.[3][4][5][6]
Q2: What are the common causes of batch-to-batch variability with commercial this compound?
Batch-to-batch variability of natural products like this compound can stem from several factors:
-
Source of Raw Material: The species of Salvia used, growing conditions, and harvest time can significantly alter the concentration of active compounds.[7][8] While Salvia miltiorrhiza is the official source, other species are sometimes used as substitutes.[7]
-
Extraction and Purification Processes: Differences in extraction and purification methods can lead to variations in the purity and impurity profile of the final product.[7]
-
Storage and Handling: this compound solutions have specific storage requirements to maintain stability. Improper storage can lead to degradation.[2] Solid forms can also be sensitive to temperature and humidity.[9]
Q3: How should I store and handle my commercial this compound?
For optimal stability, follow these storage guidelines:
| Formulation | Storage Temperature | Duration | Special Instructions |
| Solid Powder | 2°C - 8°C | As per manufacturer's expiry date | Keep container well-closed and protected from light.[1] |
| Stock Solution | -80°C | Up to 6 months | Protect from light.[2] |
| Stock Solution | -20°C | Up to 1 month | Protect from light.[2] |
Q4: I am observing inconsistent results in my cell-based assays. Could this be due to the this compound batch?
Yes, inconsistent results are a hallmark of batch-to-batch variability. If you suspect the this compound batch is the cause, consider the following:
-
Purity and Identity Confirmation: Verify the purity and identity of each new batch using analytical techniques like HPLC or LC-MS.
-
Solubility Issues: Tanshinones are known for their poor water solubility.[9][10][11] Ensure the compound is fully dissolved before use, as undissolved particles can lead to inconsistent concentrations in your assays.
-
Standard Operating Procedures (SOPs): Maintain strict SOPs for sample preparation and handling to minimize experimental error.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
Visible precipitate in your stock solution or final assay medium.
-
Inconsistent results in biological assays.
-
Lower than expected bioactivity.
Possible Causes:
-
This compound is a highly lipophilic compound with low aqueous solubility.[11]
-
Incorrect solvent used for initial dissolution.
-
Precipitation upon dilution into aqueous buffers or cell culture media.
Solutions:
-
Solvent Selection: Use an appropriate organic solvent for initial dissolution, such as DMSO or ethanol.
-
Concentrated Stock Solutions: Prepare a high-concentration stock solution in an organic solvent and then dilute it to the final concentration in your aqueous medium. Be mindful of the final solvent concentration in your experiment, as it may have cytotoxic effects.
-
Formulation Strategies: For in vivo studies or complex formulations, consider advanced delivery systems like solid dispersions or nanocrystals to enhance solubility and bioavailability.[9][10][12]
Issue 2: Inconsistent Experimental Results Between Batches
Symptoms:
-
Significant variations in IC50 values or other biological endpoints when using different batches of this compound.
-
Difficulty in reproducing previously published data.
Possible Causes:
-
Differences in the purity of the commercial batches.
-
Presence of varying levels of impurities or related tanshinones that may have agonistic or antagonistic effects.
-
Degradation of the compound due to improper storage.
Solutions:
-
Batch Qualification: Before starting a new series of experiments, qualify each new batch of this compound. This should ideally include:
-
Standardized Sample Preparation: Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Internal Standard: If possible, use a well-characterized internal standard in your experiments to normalize for variations.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for the analysis of tanshinones. Optimization may be required based on the specific instrument and column used.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Acetic acid
-
Reference standards (Tanshinone I, Tanshinone IIA, Cryptotanshinone, if available)
Instrumentation:
-
HPLC system with a UV detector
-
C18 column
Procedure:
-
Standard Preparation: Dissolve reference standards in methanol to a final concentration of 0.2 mg/mL.[13]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a known concentration (e.g., 0.2 mg/mL).
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention time and peak area of the sample with the standard to determine the purity.
Signaling Pathways and Workflows
Below are diagrams illustrating key signaling pathways modulated by tanshinones and a general workflow for troubleshooting batch-to-batch variability.
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound | 17397-93-2 | FT71705 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maintaining the Mitochondrial Quality Control System Was a Key Event of Tanshinone IIA against Deoxynivalenol-Induced Intestinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 8. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced dissolution and stability of Tanshinone IIA base by solid dispersion system with nano-hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Preparation and optimization of surface stabilized cryptotanshinone nanocrystals with enhanced bioavailability [frontiersin.org]
- 11. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An attempt to stabilize tanshinone IIA solid dispersion by the use of ternary systems with nano-CaCO3 and poloxamer 188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. inha.elsevierpure.com [inha.elsevierpure.com]
- 15. peerj.com [peerj.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Tanshinone IIB and Tanshinone IIA
For Immediate Release
A comprehensive review of preclinical data reveals distinct neuroprotective profiles for Tanshinone IIB and Tanshinone IIA, two major bioactive compounds derived from Salvia miltiorrhiza (Danshen). While both compounds demonstrate therapeutic potential in models of neurological disorders, their efficacy and mechanisms of action appear to vary depending on the specific pathological condition. This guide provides a detailed comparison of their neuroprotective effects, supported by experimental data, to inform future research and drug development.
Key Findings at a Glance
Initial research suggests that while both Tanshinone IIA and IIB offer significant neuroprotection, particularly in the context of cerebral ischemia, the body of evidence for Tanshinone IIA is substantially larger and covers a broader range of neurodegenerative diseases. Direct comparative studies are limited, but available data indicates that this compound may have a slight advantage in reducing infarct volume in ischemic stroke models. However, the neuroprotective activities of this compound in Alzheimer's and Parkinson's disease models remain largely unexplored, standing in contrast to the extensive research on Tanshinone IIA in these areas.
Comparative Efficacy in Cerebral Ischemia
A pivotal study directly comparing the two compounds in a mouse model of transient focal cerebral ischemia demonstrated that both Tanshinone IIA (TsIIA) and this compound (TsIIB) significantly reduce brain infarct volume and improve neurological function.[1] Notably, TsIIB showed a slightly greater reduction in infarct volume (37%) compared to TsIIA (30%), although the study concluded there was no significant difference in the overall neuroprotective effects between the two.[1]
| Parameter | Tanshinone IIA | This compound | Vehicle Control | Reference |
| Infarct Volume Reduction | ~30% | ~37% | 0% | [1] |
| Neurological Deficit | Significantly improved | Significantly improved | No improvement | [1] |
| Brain Edema | Significantly reduced | Significantly reduced | N/A | [1] |
Table 1: Comparative Neuroprotective Effects in a Mouse Model of Middle Cerebral Artery Occlusion (MCAo)
Neuroprotection in Alzheimer's Disease Models
The neuroprotective effects of Tanshinone IIA in Alzheimer's disease (AD) models are well-documented. Studies have shown that it can attenuate amyloid-beta (Aβ)-induced neurotoxicity, reduce oxidative stress, and inhibit neuroinflammation.[2][3][4][5][6][7][8][9] Furthermore, research indicates that the broader class of tanshinones can inhibit the aggregation of Aβ peptide and disaggregate existing amyloid fibrils.[1][10]
Direct experimental data on the efficacy of this compound in AD models is currently lacking. However, the known anti-apoptotic properties of this compound suggest a potential therapeutic role that warrants further investigation.
Neuroprotection in Parkinson's Disease Models
Tanshinone IIA has been extensively studied in models of Parkinson's disease (PD), where it has been shown to protect dopaminergic neurons from degeneration by inhibiting oxidative stress and neuroinflammation.[10][11] Studies also indicate that Tanshinone IIA and the related compound Tanshinone I can inhibit the aggregation of α-synuclein, a key pathological hallmark of PD.[11]
Similar to the situation in AD research, there is a paucity of data specifically examining the neuroprotective effects of this compound in experimental models of Parkinson's disease.
Mechanistic Insights: A Tale of Two Molecules
Both Tanshinone IIA and IIB exert their neuroprotective effects through multiple mechanisms, with a significant overlap in their anti-apoptotic pathways.
Tanshinone IIA: The neuroprotective mechanisms of Tanshinone IIA are multifaceted and include:
-
Anti-inflammatory effects: Inhibition of pro-inflammatory cytokines and modulation of microglial activation.[8][12]
-
Antioxidant properties: Scavenging of reactive oxygen species and enhancement of endogenous antioxidant enzymes.
-
Anti-apoptotic activity: Regulation of the Bcl-2 family of proteins and inhibition of caspase activation.
This compound: The known neuroprotective mechanism of this compound primarily revolves around its potent anti-apoptotic effects.[4] In vitro studies have shown that it can inhibit staurosporine-induced neuronal apoptosis by suppressing the elevation of Bax protein and decreasing the levels of Bcl-2 and caspase-3 proteins.[10] In vivo studies in a rat model of stroke also confirmed its ability to reduce apoptosis in the brain.[4]
Signaling Pathways
The neuroprotective effects of these compounds are mediated by complex signaling pathways. Below are simplified representations of the key pathways involved.
Caption: Key neuroprotective pathways of Tanshinone IIA.
Caption: Anti-apoptotic signaling of this compound.
Experimental Protocols
In Vivo Model of Transient Focal Cerebral Ischemia
A frequently cited method for evaluating the neuroprotective effects of these compounds is the middle cerebral artery occlusion (MCAo) model in rodents.
Caption: Experimental workflow for the MCAo model.
The protocol typically involves the following steps:
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: A surgical incision is made in the neck to expose the common carotid artery. A nylon filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Occlusion Period: The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia.
-
Compound Administration: Tanshinone IIA or IIB is administered, often intraperitoneally, at a predetermined dose.
-
Reperfusion: The filament is withdrawn to allow blood flow to be restored to the ischemic brain tissue.
-
Assessment: After a set period of reperfusion (e.g., 24 hours), animals are assessed for neurological deficits and their brains are harvested for histological analysis to determine the infarct volume.
In Vitro Model of Neuronal Apoptosis
To investigate the anti-apoptotic effects, primary cortical neuron cultures are often utilized.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in appropriate media.
-
Induction of Apoptosis: Apoptosis is induced by exposing the cultured neurons to a pro-apoptotic agent such as staurosporine.
-
Treatment: Cells are co-treated with the apoptosis-inducing agent and various concentrations of this compound.
-
Analysis: Cell viability is assessed using methods like the MTT assay. Apoptosis is quantified through techniques such as DNA laddering assays and immunocytochemistry for apoptotic markers like cleaved caspase-3. Protein levels of Bax and Bcl-2 are determined by Western blotting.[10]
Conclusions and Future Directions
Both Tanshinone IIA and this compound are promising neuroprotective agents. Current evidence suggests that in the context of ischemic stroke, both compounds are effective, with this compound potentially offering a slight advantage in reducing infarct size. However, the research landscape for Tanshinone IIA is far more developed, with extensive studies demonstrating its efficacy in models of Alzheimer's and Parkinson's diseases.
A significant research gap exists regarding the neuroprotective potential of this compound in these latter neurodegenerative conditions. Future studies should focus on:
-
Direct, head-to-head comparisons of Tanshinone IIA and IIB in standardized models of Alzheimer's and Parkinson's diseases.
-
Elucidation of the broader mechanistic profile of this compound beyond its anti-apoptotic effects.
-
Investigation into the potential synergistic effects of combining Tanshinone IIA and IIB.
Such research is essential to fully understand the comparative therapeutic potential of these two important natural compounds and to guide the development of novel neuroprotective strategies.
References
- 1. Tanshinones Inhibit Amyloid Aggregation by Amyloid-β Peptide, Disaggregate Amyloid Fibrils, and Protect Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA attenuates Aβ-induced neurotoxicity by down-regulating COX-2 expression and PGE2 synthesis via inactivation of NF-κB pathway in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a primary active constituent from Salvia miltiorrhza, exhibits neuro-protective activity in experimentally stroked rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tanshinone IIA improves Alzheimer’s disease via RNA nuclear-enriched abundant transcript 1/microRNA-291a-3p/member RAS oncogene family Rab22a axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA decreases the levels of inflammation induced by Aβ1-42 in brain tissues of Alzheimer's disease model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmbio.cn [mmbio.cn]
- 9. Tanshinone IIA reduces the risk of Alzheimer's disease by inhibiting iNOS, MMP‑2 and NF‑κBp65 transcription and translation in the temporal lobes of rat models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinones inhibit amyloid aggregation by amyloid-β peptide, disaggregate amyloid fibrils, and protect cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition effects of tanshinone on the aggregation of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
A Comparative Analysis of the Anti-Inflammatory Activities of Cryptotanshinone and Tanshinone IIA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of two prominent tanshinones, Cryptotanshinone (CTS) and Tanshinone IIA (TIIA), compounds derived from the medicinal herb Salvia miltiorrhiza. This analysis is supported by experimental data on their mechanisms of action, potency, and effects on key inflammatory pathways.
While the user's request specified Tanshinone IIB, the available scientific literature predominantly focuses on Tanshinone IIA. Therefore, this guide will use Tanshinone IIA as a representative of the Tanshinone II family, a closely related structural analogue.
At a Glance: Key Anti-Inflammatory Properties
| Feature | Cryptotanshinone (CTS) | Tanshinone IIA (TIIA) |
| Primary Mechanism | Inhibition of NF-κB and MAPK signaling pathways.[1] | Inhibition of NF-κB and MAPK signaling pathways.[2] |
| Key Molecular Targets | TLR4, MyD88, TAK1, IKK, IκBα, NF-κB p65, ERK1/2, p38, JNK.[1][3] | TLR4, MyD88, NIK, IKK, IκBα, NF-κB p65, ERK1/2, p38, JNK.[2] |
| Inhibition of Pro-Inflammatory Cytokines | Reduces production of TNF-α, IL-6, and IL-1β.[1][4] | Reduces production of TNF-α, IL-6, and IL-1β. |
| Inhibition of Inflammatory Mediators | Inhibits iNOS and COX-2 expression and NO production.[3] | Inhibits iNOS expression and NO production. |
| Potency | Often exhibits more potent inhibition of inflammatory markers compared to TIIA in head-to-head studies. | Potent anti-inflammatory agent, though some studies suggest slightly lower potency than CTS. |
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the quantitative data on the inhibitory effects of Cryptotanshinone and Tanshinone IIA on various inflammatory markers. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Parameter | Cryptotanshinone (CTS) | Tanshinone IIA (TIIA) | Cell Line/Model | Reference |
| Inhibition of NO Production | IC50 ≈ 5.6 μM | - | LPS-stimulated RAW264.7 cells | |
| Inhibition of TNF-α Production | Significant reduction at 2.5-10 μM | Significant reduction at 0.1-10 μM | LPS-stimulated RAW264.7 cells | [5] |
| Inhibition of IL-6 Production | Significant reduction at 2.5-10 μM | Significant reduction at 10 μM | LPS-stimulated RAW264.7 cells | |
| Inhibition of IL-1β Production | Significant reduction at 2.5-10 μM | Significant reduction at 10 μM | LPS-stimulated RAW264.7 cells | |
| Inhibition of COX-2 Expression | Significant inhibition at 2.5-10 μM | - | LPS-stimulated RAW264.7 cells | |
| Inhibition of iNOS Expression | Significant inhibition at 2.5-10 μM | Significant inhibition at 10 μM | LPS-stimulated RAW264.7 cells | [5] |
Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways
Both Cryptotanshinone and Tanshinone IIA exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Both CTS and TIIA have been shown to interfere with this pathway at multiple points:
-
Cryptotanshinone has been demonstrated to inhibit the phosphorylation of IκB kinase (IKK) and IκBα, thereby preventing NF-κB p65 nuclear translocation in LPS-stimulated macrophages.[1]
-
Tanshinone IIA also effectively suppresses NF-κB activation by inhibiting the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.[2]
Figure 1: Inhibition of the NF-κB signaling pathway by Cryptotanshinone and Tanshinone IIA.
The MAPK Signaling Pathway
The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, along with NF-κB, drive the expression of inflammatory genes.
-
Cryptotanshinone has been shown to inhibit the phosphorylation of ERK1/2, p38, and JNK in LPS-stimulated macrophages.[1]
-
Tanshinone IIA also demonstrates inhibitory effects on the phosphorylation of these key MAPK components.
References
- 1. Cryptotanshinone suppressed inflammatory cytokines secretion in RAW264.7 macrophages through inhibition of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Cryptotanshinone inhibits LPS-induced proinflammatory mediators via TLR4 and TAK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of cryptotanshinone on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone attenuates LPS-induced acute lung injury by regulating metabolic reprogramming of macrophage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tanshinone IIA and Edaravone in Experimental Ischemic Stroke
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of Tanshinone IIA versus edaravone in preclinical ischemic stroke models.
Note to the reader: This guide compares the efficacy of Tanshinone IIA with edaravone. Initial searches for studies directly comparing Tanshinone IIB to edaravone in ischemic stroke models did not yield sufficient data for a comprehensive analysis. Tanshinone IIA is a closely related and extensively studied compound from the same herbal source, Salvia miltiorrhiza.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. Neuroprotective agents that can mitigate the neuronal damage following an ischemic event are of significant research interest. This guide provides a detailed comparison of two such agents: Tanshinone IIA, a key bioactive component of Salvia miltiorrhiza, and edaravone, a synthetic free radical scavenger. While both have demonstrated neuroprotective effects in preclinical models of ischemic stroke, they operate through distinct and overlapping mechanisms. This document aims to provide a clear, data-driven comparison of their efficacy, experimental protocols used for their evaluation, and their underlying molecular pathways.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of Tanshinone IIA and edaravone in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.
Table 1: Reduction in Infarct Volume
| Compound | Animal Model | Dosage | Route of Administration | Infarct Volume Reduction (%) vs. Control | Reference |
| Tanshinone IIA | Rat (MCAO) | 3 and 9 mg/kg | Intravenous | Significant reduction (p < 0.05) | [1] |
| Rat (MCAO) | 25 mg/kg | Intraperitoneal | Significantly diminished | [2] | |
| Rat (MCAO) | 8 mg/kg | Not specified | Significant reduction | [3] | |
| Edaravone | Mouse (MCAO/R) | 3 mg/kg | Intraperitoneal | Significant improvement | [4] |
| Rat (MCAO) | 10, 20, 30 mg/kg | Oral | Dose-dependent reduction | [5] | |
| Mouse (tHI) | 4.5 mg/kg (prophylactic) | Not specified | Abated infarction | [6] |
Table 2: Improvement in Neurological Deficit Scores
| Compound | Animal Model | Dosage | Neurological Scoring System | Improvement vs. Control | Reference |
| Tanshinone IIA | Rat (MCAO) | 3 and 9 mg/kg | Not specified | Normalized neurological score | [1] |
| Rat (MCAO) | 25 and 40 mg/kg | Not specified | Dose-dependent improvement | [2] | |
| Rat (MCAO) | 8 mg/kg | Longa scoring system | Significantly improved | [3] | |
| Edaravone | Rat (MCAO) | Not specified | Not specified | Improved neurological function | [4] |
| Rat (MCAO) | 10, 20, 30 mg/kg | Behavioral data | Dose-dependent improvement | [5] |
Experimental Protocols
The most frequently cited experimental model for evaluating the efficacy of these compounds in ischemic stroke is the Middle Cerebral Artery Occlusion (MCAO) model in rodents.
Middle Cerebral Artery Occlusion (MCAO) Model Protocol
This protocol represents a generalized procedure based on multiple cited studies. Specific parameters such as anesthesia, suture size, and duration of occlusion may vary between individual experiments.
-
Animal Preparation: Male Sprague-Dawley rats or C57BL/6J mice are commonly used. Animals are anesthetized, often with isoflurane or pentobarbital sodium. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The suture remains in place for a predetermined period, typically ranging from 60 to 120 minutes, to induce focal cerebral ischemia. For reperfusion models, the suture is then withdrawn to allow blood flow to resume.
-
Drug Administration: Tanshinone IIA or edaravone is administered at various time points before, during, or after the ischemic event, via intravenous, intraperitoneal, or oral routes, as specified in the individual study designs.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system (e.g., Longa scale, Bederson scale).
-
Infarct Volume Measurement: Animals are euthanized at a specified time after MCAO (e.g., 24 or 72 hours). Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
-
Histological and Molecular Analysis: Brain tissue may be further processed for histological staining (e.g., H&E, Nissl) to assess neuronal damage or for molecular analyses (e.g., Western blot, ELISA, PCR) to investigate the expression of relevant proteins and genes.
-
Experimental workflow for the MCAO ischemic stroke model.
Signaling Pathways and Mechanisms of Action
Tanshinone IIA and edaravone exert their neuroprotective effects through multiple signaling pathways, primarily targeting oxidative stress, inflammation, and apoptosis.
Tanshinone IIA Signaling Pathways
Tanshinone IIA has been shown to modulate several key signaling pathways involved in the ischemic cascade.[7] Its neuroprotective effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[8]
-
NF-κB Signaling: Tanshinone IIA can inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[9] By doing so, it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][9]
-
PI3K/Akt Signaling: Activation of the PI3K/Akt pathway by Tanshinone IIA promotes cell survival and inhibits apoptosis.[10][11][12] This pathway is crucial for neuronal protection against ischemic injury.
-
Nrf2/ARE Pathway: Tanshinone IIA can also activate the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress.
Key signaling pathways modulated by Tanshinone IIA.
Edaravone Signaling Pathways
Edaravone is a potent free radical scavenger that mitigates oxidative stress, a primary contributor to neuronal damage in ischemic stroke.[2] Its mechanisms also involve anti-inflammatory and anti-apoptotic effects.[13]
-
Free Radical Scavenging: Edaravone directly scavenges various reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[14]
-
Nrf2/HO-1 Pathway: Edaravone activates the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][15] This leads to the production of antioxidant enzymes that neutralize ROS.
-
Anti-apoptotic Mechanisms: Edaravone has been shown to inhibit apoptosis by down-regulating pro-apoptotic proteins and up-regulating anti-apoptotic proteins.
Key signaling pathways modulated by Edaravone.
Conclusion
Both Tanshinone IIA and edaravone demonstrate significant neuroprotective efficacy in preclinical models of ischemic stroke. Tanshinone IIA appears to exert its effects through a multi-target mechanism involving the inhibition of inflammatory pathways like NF-κB and the activation of pro-survival pathways such as PI3K/Akt. Edaravone's primary mechanism is potent free radical scavenging, further supported by the activation of the Nrf2 antioxidant response pathway.
The choice between these agents in a research or drug development context may depend on the specific therapeutic strategy being pursued. For instance, a focus on anti-inflammatory and pro-survival mechanisms might favor further investigation into Tanshinone IIA and its derivatives. Conversely, a strategy centered on combating acute oxidative stress would find edaravone to be a highly relevant compound. This guide provides a foundational comparison to aid researchers in making informed decisions for future studies in the critical area of ischemic stroke therapeutics.
References
- 1. Edaravone dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO-1 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA Alleviates Traumatic Brain Injury by Reducing Ischemia‒Reperfusion via the miR-124-5p/FoxO1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Mechanism of Edaravone for Oxidative Stress in Rats with Cerebral Infarction Based on Quantitative Proteomics Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prophylactic Edaravone Prevents Transient Hypoxic-Ischemic Brain Injury: Implications for Perioperative Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on signaling pathway of tanshinoneIIA in treatment of nerve injury after ischemic stroke [manu41.magtech.com.cn]
- 8. Focal Cerebral Ischemia Animal Model [bio-protocol.org]
- 9. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats [frontiersin.org]
- 11. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA Regulates Synaptic Plasticity in Mg2+-Free-Induced Epileptic Hippocampal Neurons via the PI3K/Akt Signaling Pathway [imrpress.com]
- 13. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effect of edaravone on blood-brain barrier by affecting NRF-2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Tanshinone IIB delivery systems
For Researchers, Scientists, and Drug Development Professionals
Tanshinone IIB, a lipophilic diterpenoid quinone extracted from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] However, its clinical translation is hampered by poor water solubility and low oral bioavailability. To address these limitations, various drug delivery systems have been developed to enhance its therapeutic efficacy. This guide provides a head-to-head comparison of different delivery strategies for tanshinones, with a focus on Tanshinone IIA as a representative due to the greater availability of comprehensive data. The findings for Tanshinone IIA are considered largely applicable to this compound due to their structural similarity.
Quantitative Comparison of Delivery Systems
The following table summarizes the key quantitative parameters of various Tanshinone IIA delivery systems, offering a comparative overview of their physicochemical properties and pharmacokinetic performance.
| Delivery System | Drug | Carrier Material(s) | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Pharmacokinetic Improvements (vs. free drug in rats) | Reference(s) |
| Liposomes | Tanshinone IIA | Soy Phosphatidylcholine, Cholesterol | 135.33 ± 7.25 | 85.95 ± 3.20 | 4.06 ± 0.31 | Increased peak concentration and area under the curve (AUC) in plasma and brain tissue. | [4] |
| Solid Lipid Nanoparticles (SLNs) | Tanshinone IIA | Glyceryl monostearate, Poloxamer 188 | ~150 | >90% | ~5% | Extended plasma elimination time and mean residence time. Reduced macrophage uptake. | [5] |
| Polymeric Nanoparticles | Tanshinone IIA | Polylactic acid (PLA) | ~200-300 | Not Reported | Not Reported | Exhibited better pharmaceutical effects in mice compared to the neat compound. | [6] |
| Solid Dispersions | Tanshinone IIA | PEG 6000, Poloxamer 188, PVP K30 | Not Applicable | Not Applicable | Not Applicable | Significantly increased solubility and dissolution rate. Poloxamer 188 was most effective. | [1] |
| Cyclodextrin Inclusion Complexes | Tanshinone IIA | β-cyclodextrin | Not Applicable | Not Reported | Not Reported | Increased aqueous solubility by 17-fold and enhanced permeability across intestinal epithelium. | [2][6] |
| Lipid Nanocapsules | Tanshinone IIA | Caprylic/capric triglycerides, lecithin | <50 | >95% | Not Reported | Significantly improved oral bioavailability. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of drug delivery systems. Below are protocols for key experiments cited in the evaluation of tanshinone formulations.
In Vitro Drug Release Assay (Dialysis Method)
This method is widely used to assess the rate at which the drug is released from the nanoparticle formulation.
Materials:
-
This compound-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4 (release medium)
-
Dialysis tubing (e.g., Spectra/Por® with a molecular weight cutoff of 3.5 kDa)
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
HPLC system for drug quantification
Procedure:
-
Accurately measure a specific volume of the nanoparticle suspension (e.g., 2.5 mL containing a known amount of this compound) and place it inside the dialysis bag.
-
Securely clip both ends of the dialysis bag.
-
Immerse the sealed dialysis bag in a vessel containing a defined volume of pre-warmed (37°C) release medium (e.g., 450 mL of PBS).
-
Place the vessel on a magnetic stirrer at a constant speed (e.g., 75 rpm) within a 37°C incubator.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Materials:
-
Cancer cell line (e.g., human ovarian cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound-loaded nanoparticles and corresponding empty nanoparticles (placebo)
-
Free this compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Animal Pharmacokinetic Study
Pharmacokinetic studies in animal models, such as rats, are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug from the delivery system.[11]
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound-loaded nanoparticles and free this compound suspension for oral or intravenous administration
-
Gavage needles (for oral administration)
-
Syringes and needles (for intravenous administration and blood collection)
-
Heparinized tubes for blood sample collection
-
Centrifuge
-
LC-MS/MS system for drug quantification in plasma
Procedure:
-
Fast the rats overnight before drug administration, with free access to water.
-
Divide the rats into groups (e.g., free drug oral, nanoparticle oral, free drug IV, nanoparticle IV), with at least 5 rats per group.
-
Administer a single dose of the respective formulation to each rat.
-
At designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after administration, collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizing Mechanisms and Workflows
Signaling Pathways of Tanshinones
Tanshinones exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The PI3K/Akt and MAPK pathways are two of the major signaling cascades affected by tanshinones.[4][6][12][13][14][15][16][17][18][19][20][21][22][23]
Caption: PI3K/Akt and MAPK signaling pathways modulated by this compound.
Experimental Workflow for Delivery System Evaluation
A systematic workflow is essential for the comprehensive evaluation and comparison of different drug delivery systems.
Caption: Workflow for evaluating this compound delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Challenges and strategies in progress of drug delivery system for traditional Chinese medicine Salviae Miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA Regulates MAPK/mTOR Signal-Mediated Autophagy to Alleviate Atherosclerosis through the miR-214-3p/ATG16L1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. namsa.com [namsa.com]
- 11. Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tanshinone IIA Attenuates Insulin Like Growth Factor 1 -Induced Cell Proliferation in PC12 Cells through the PI3K/Akt and MEK/ERK Pathways [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mmbio.cn [mmbio.cn]
- 18. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 20. d-nb.info [d-nb.info]
- 21. Tanshinone IIA improves miR-133 expression through MAPK ERK1/2 pathway in hypoxic cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances of tanshinone in regulating autophagy for medicinal research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tanshinone IIA inhibits ischemia-reperfusion-induced inflammation, ferroptosis and apoptosis through activation of the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Tanshinone IIB: A Comparative Guide to CRISPR/Cas9 and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
Tanshinone IIB, a bioactive compound extracted from the medicinal plant Salvia miltiorrhiza, has demonstrated significant therapeutic potential across a range of diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer.[1][2][3] Its multifaceted pharmacological effects are attributed to its interaction with various molecular targets.[4][5] Rigorous validation of these targets is a critical step in the drug development pipeline to ensure efficacy and minimize off-target effects. This guide provides a comprehensive comparison of CRISPR/Cas9-based target validation with alternative established methods, offering insights into their respective strengths and limitations in the context of this compound research.
The Rise of CRISPR/Cas9 in Target Validation
The advent of CRISPR/Cas9 technology has revolutionized the field of drug target validation.[6][7][8] Its precision in editing the genome allows for the creation of knockout, knock-in, or mutated cell lines and animal models with unprecedented accuracy. This enables researchers to directly assess the functional consequence of a specific gene on the therapeutic action of a compound like this compound. While direct validation of this compound's targets using CRISPR/Cas9 is still an emerging area, the application of this technology to the broader family of tanshinones provides a powerful proof-of-concept.
Comparative Analysis of Target Validation Methodologies
To effectively validate the molecular targets of this compound, a multi-pronged approach is often necessary. Below is a comparative summary of CRISPR/Cas9 and other widely used techniques.
| Methodology | Principle | Advantages | Limitations | Relevance to this compound |
| CRISPR/Cas9 | Gene editing to create loss-of-function or gain-of-function mutations in a target gene. | High specificity and efficiency; permanent genomic modification; versatile (knockout, knock-in, activation, interference). | Potential for off-target effects; requires expertise in molecular biology and cell culture. | Ideal for definitively linking a putative target gene to the observed pharmacological effects of this compound. |
| RNA interference (RNAi) | Post-transcriptional gene silencing using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to reduce target protein expression. | Relatively simple and high-throughput; transient, allowing for the study of essential genes. | Incomplete knockdown; potential for off-target effects; transient effect may not fully mimic a therapeutic intervention. | Useful for initial screening of potential this compound targets before committing to more resource-intensive methods. |
| Small Molecule Inhibitors/Agonists | Use of selective chemical compounds to inhibit or activate a target protein. | Directly mimics the action of a drug; can be used in vivo. | Availability of specific and potent inhibitors can be limited; potential for off-target effects of the inhibitor itself. | Complements genetic approaches by providing pharmacological validation of a target's role in this compound's mechanism of action. |
| Thermal Shift Assays (TSA) | Measures the change in the thermal stability of a target protein upon ligand binding. | Label-free and relatively high-throughput; provides direct evidence of binding. | Does not provide information on the functional consequence of binding; may not be suitable for all protein targets. | Can be used to identify direct binding partners of this compound from a complex protein mixture. |
| Affinity Chromatography | Immobilization of the drug molecule (e.g., this compound) to a solid support to capture its binding partners from a cell lysate. | Allows for the unbiased identification of potential targets. | Can identify non-specific binders; the modification of the drug for immobilization may alter its binding properties. | A powerful discovery tool to identify novel molecular targets of this compound. |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducible and reliable target validation studies.
CRISPR/Cas9-Mediated Gene Knockout
This protocol provides a general workflow for creating a knockout cell line to validate a putative molecular target of this compound.
1. sgRNA Design and Cloning:
- Design two to four unique single-guide RNAs (sgRNAs) targeting the early exons of the gene of interest using a publicly available design tool.
- Synthesize and anneal complementary oligonucleotides for each sgRNA.
- Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
2. Lentivirus Production and Transduction:
- Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
- Harvest the lentiviral particles after 48-72 hours.
- Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
3. Selection and Validation of Knockout Cells:
- Select transduced cells using an appropriate antibiotic (e.g., puromycin).
- Expand the resistant cell population.
- Validate gene knockout at the genomic level by Sanger sequencing or next-generation sequencing of the target locus.
- Confirm the absence of the target protein by Western blotting or flow cytometry.
4. Phenotypic Assays:
- Treat the knockout and wild-type control cells with this compound.
- Perform relevant phenotypic assays (e.g., cell viability, apoptosis, migration assays) to assess if the knockout confers resistance to the compound's effects.
RNA Interference (RNAi)
1. siRNA Design and Synthesis:
- Design at least two independent siRNAs targeting the mRNA of the gene of interest.
- Synthesize the siRNAs and a non-targeting control siRNA.
2. Transfection:
- Transfect the target cells with the siRNAs using a suitable lipid-based transfection reagent.
3. Validation of Knockdown:
- After 48-72 hours, assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.
4. Phenotypic Assays:
- Following confirmation of knockdown, treat the cells with this compound and perform phenotypic assays as described for the CRISPR/Cas9 protocol.
Visualizing the Workflow and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
References
- 1. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. mdpi.com [mdpi.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. wjbphs.com [wjbphs.com]
- 6. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 7. Rapid target validation in a Cas9-inducible hiPSC derived kidney model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Cross-validation of Tanshinone's Neuroprotective Effects in Different Neuronal Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Tanshinone IIA (Tan IIA), a primary active constituent of Salvia miltiorrhiza, across different neuronal cell types. The data presented here, compiled from multiple studies, highlights the compound's multifaceted mechanisms of action, including anti-apoptotic, anti-oxidative, and anti-inflammatory properties. This cross-validation in various models underscores the potential of Tan IIA as a therapeutic agent for neurodegenerative diseases and ischemic stroke.
Comparative Efficacy of Tanshinone IIA: Primary Cortical Neurons vs. PC12 Cells
The following table summarizes the quantitative effects of Tanshinone IIA on key neuroprotective markers in primary cortical neurons and the PC12 cell line, a widely used model for neuronal studies.
| Cell Type | Model of Injury | Key Parameter | Treatment | Result | Reference |
| Primary Cortical Neurons | Staurosporine-induced apoptosis | Apoptosis | Tanshinone IIB (1-10 µM) | Concentration-dependent inhibition of apoptosis | [1] |
| β-amyloid (Aβ₂₅₋₃₅)-induced toxicity | Cell Viability | Tan IIA (0.1-10 µM) | Significant increase in cell viability | [2] | |
| Aβ₂₅₋₃₅-induced toxicity | Apoptosis (TUNEL) | Tan IIA (1, 10 µM) | Significant reduction in apoptotic cells | [2] | |
| Aβ₂₅₋₃₅-induced toxicity | Oxidative Stress (MDA levels) | Tan IIA (1, 10 µM) | Significant decrease in malondialdehyde (MDA) production | [2] | |
| Aβ₂₅₋₃₅-induced toxicity | Antioxidant Enzyme Activity (SOD, GSH-Px) | Tan IIA (1, 10 µM) | Significant increase in superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities | [2] | |
| Oxygen-Glucose Deprivation (OGD) | Cell Viability | Tan IIA | Remarkable increase in cell viability | [3] | |
| OGD | Apoptosis | Tan IIA | Inhibition of cell apoptosis | [3][4] | |
| PC12 Cells | Hypoxia, Hypoglycemia, Oxidant Injury, Calcium Overload, Nitric Oxide, Glutamic Acid | Cell Viability (MTT assay) | Tanshinone (3.125-200 µl/ml) | Obvious protective effects in all injury models | [5] |
| Hypoxia | Cell Viability | Tan IIA | Increased cell viability | [6] | |
| Hypoxia | Apoptosis | Tan IIA | Decreased cell apoptosis | [6] | |
| IGF-1-induced proliferation | Cell Proliferation | Tan IIA (10 µM) | Attenuated IGF-1-induced cell proliferation | [7] | |
| Aβ₂₅₋₃₅-induced apoptosis | Cell Viability | Tan IIA | Increased cell viability | [8] | |
| Aβ₂₅₋₃₅-induced apoptosis | Apoptosis | Tan IIA | Reduced number of apoptotic cells | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Primary Cortical Neurons: Primary cortical neurons are typically isolated from the cerebral cortices of embryonic or neonatal rats.[1][2][9] The cortices are dissected, dissociated, and the resulting cells are plated on poly-L-lysine-coated culture dishes.[2] Neurons are cultured in neurobasal medium supplemented with B27, L-glutamine, and antibiotics.[2] For experiments, cells are pre-treated with various concentrations of Tanshinone IIA for a specified time before being subjected to an insult like Aβ₂₅₋₃₅ or staurosporine.[1][2]
-
PC12 Cells: The rat pheochromocytoma cell line (PC12) is cultured in DMEM or RPMI-1640 medium supplemented with fetal bovine serum, horse serum, and antibiotics.[5][7] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[7] For experiments, cells are often differentiated into a neuronal phenotype using nerve growth factor (NGF). Treatments with Tanshinone IIA and injurious stimuli are performed in serum-free media.[7]
Assessment of Cell Viability and Apoptosis
-
MTT Assay: Cell viability is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.
-
LDH Release Assay: Lactate dehydrogenase (LDH) release into the culture medium is a marker of cell membrane damage and cytotoxicity.[5] The activity of LDH is measured using a commercially available kit.
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis.[4][10] Apoptotic cells are identified by fluorescent microscopy.
-
Flow Cytometry: Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.[3][4] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
Measurement of Oxidative Stress
-
MDA Assay: The level of malondialdehyde (MDA), a product of lipid peroxidation, is measured to assess oxidative stress.[2]
-
Antioxidant Enzyme Activity: The activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are determined using specific assay kits.[2]
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key signaling molecules.[1][3][10] Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Akt, p-Akt).[1][3] Horseradish peroxidase-conjugated secondary antibodies are then used for detection by chemiluminescence.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Tanshinone IIA are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for assessing neuroprotection.
References
- 1. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective effects of tanshinone IIA on β-amyloid-induced toxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone inhibits neuronal cell apoptosis and inflammatory response in cerebral infarction rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Protective effect of tanshinone on injured cultured PC12 cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. retracted-tanshinone-iia-protects-hypoxia-induced-injury-by-preventing-microrna-28-up-regulation-in-pc-12-cells - Ask this paper | Bohrium [bohrium.com]
- 7. Tanshinone IIA Attenuates Insulin Like Growth Factor 1 -Induced Cell Proliferation in PC12 Cells through the PI3K/Akt and MEK/ERK Pathways [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The protective effects of tanshinone IIA on neurotoxicity induced by β-amyloid protein through calpain and the p35/Cdk5 pathway in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA Alleviates Traumatic Brain Injury by Reducing Ischemia‒Reperfusion via the miR-124-5p/FoxO1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the pharmacokinetic profiles of Tanshinone IIB and its derivatives
A deep dive into the absorption, distribution, metabolism, and excretion profiles of key lipophilic compounds from Salvia miltiorrhiza reveals significant challenges and innovative strategies in drug development.
Researchers in pharmacology and drug development are continually exploring the therapeutic potential of natural compounds. Among these, the tanshinones, a group of lipophilic diterpenes isolated from the dried root of Salvia miltiorrhiza (Danshen), have garnered considerable attention for their wide-ranging biological activities, including cardiovascular and anti-cancer effects. However, the clinical application of these promising compounds is often hampered by their poor pharmacokinetic profiles, particularly their low oral bioavailability. This guide provides a comparative analysis of the pharmacokinetic parameters of several key tanshinones and their derivatives, supported by experimental data, to aid researchers in navigating the challenges of their development.
Unraveling the Bioavailability Challenge
Studies have consistently shown that natural tanshinones, such as Tanshinone IIA, Cryptotanshinone (CT), and Tanshinone I, exhibit poor absorption from the gastrointestinal tract. This is primarily attributed to their low aqueous solubility and poor membrane permeability[1]. For instance, the absolute oral bioavailability of Cryptotanshinone in rats has been estimated to be as low as 2.1%[1]. This necessitates the exploration of alternative formulations and structural modifications to enhance their therapeutic efficacy.
Comparative Pharmacokinetic Parameters
To facilitate a clear comparison, the following table summarizes the key pharmacokinetic parameters of Tanshinone IIA, Cryptotanshinone, Dihydrotanshinone I, and Tanshinone I after oral administration of pure compounds to rats. It is important to note that comprehensive pharmacokinetic data for Tanshinone IIB remains limited in publicly available literature, representing a significant gap in our understanding of this particular derivative.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| Cryptotanshinone | 50 | 25.3 ± 7.4 | 0.58 ± 0.14 | 77.2 ± 20.1 | 3.81 ± 1.01 |
| Tanshinone IIA | 50 | 18.2 ± 5.1 | 0.64 ± 0.07 | 65.9 ± 18.3 | 5.12 ± 0.08 |
| Dihydrotanshinone I | 50 | 12.5 ± 3.6 | 0.52 ± 0.11 | 48.7 ± 12.5 | 4.23 ± 0.97 |
| Tanshinone I | 50 | 9.8 ± 2.7 | 0.61 ± 0.13 | 35.1 ± 9.8 | 4.76 ± 1.12 |
Data presented as mean ± standard deviation. Data sourced from a comparative pharmacokinetic study in rats.
In a study comparing the administration of pure tanshinone compounds versus a liposoluble extract of Salvia miltiorrhiza, it was observed that the Cmax and AUC of the tanshinones were significantly increased when administered as part of the extract. This suggests that other constituents within the extract may enhance the absorption and bioavailability of these compounds.
Enhancing Bioavailability: The Case of Sodium Tanshinone IIA Sulfonate (STS)
To overcome the poor water solubility of Tanshinone IIA, a water-soluble derivative, Sodium Tanshinone IIA Sulfonate (STS), was developed. This modification has led to improved pharmacokinetic properties, allowing for intravenous administration and achieving higher plasma concentrations. Following a single intravenous dose of 40 mg of STS in healthy male volunteers, the elimination half-life (t1/2) was approximately 1 ± 0.8 hours[2].
Experimental Protocols
The data presented in this guide are derived from preclinical pharmacokinetic studies, typically conducted in rat models. A general outline of the experimental methodology is as follows:
Animal Studies
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are typically fasted overnight before drug administration.
-
Drug Administration: For oral administration, the compound is often suspended in a vehicle such as a 0.5% carboxymethyl cellulose sodium (CMC-Na) solution and administered via oral gavage[3]. For intravenous administration, the compound is dissolved in a suitable solvent and injected via the tail vein.
-
Blood Sampling: Blood samples are collected at predetermined time points from the jugular vein or retro-orbital plexus. The collected blood is then centrifuged to obtain plasma, which is stored at -80°C until analysis.
Analytical Methodology
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile or methanol, or through liquid-liquid extraction with a solvent such as ethyl acetate[4][5]. An internal standard is added to the samples to ensure accuracy and precision during analysis.
-
Quantification: The concentration of the tanshinones and their derivatives in the plasma samples is determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5][6]. These techniques allow for the sensitive and specific quantification of the compounds of interest.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Visualizing the Research Process
To provide a clearer understanding of the steps involved in a typical pharmacokinetic study, the following workflow diagram has been generated.
Future Directions
The comparative analysis of the pharmacokinetic profiles of tanshinones underscores the significant hurdles posed by their poor oral bioavailability. While derivatives like Sodium Tanshinone IIA Sulfonate offer a solution for intravenous administration, the development of orally active formulations remains a key objective. Future research should focus on:
-
Investigating the Pharmacokinetics of this compound: A thorough examination of the ADME properties of this compound is crucial to fully understand its therapeutic potential.
-
Exploring Novel Drug Delivery Systems: The use of nanoparticles, liposomes, and other advanced drug delivery technologies could significantly improve the oral bioavailability of tanshinones.
-
Structure-Activity Relationship Studies: Further structural modifications of the tanshinone scaffold may lead to the discovery of new derivatives with enhanced pharmacokinetic profiles and biological activities.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this important class of natural products for the benefit of patients worldwide.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous quantification of cryptotanshinone and its active metabolite tanshinone IIA in plasma by liquid chromatography/tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Determination of Sodium Tanshinone IIA Sulfonate in human plasma by LC-MS/MS and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Tanshinone IIB: An In Vitro and In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
Tanshinone IIB, a bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen), has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of its in vitro and in vivo bioactivities, offering valuable insights for researchers exploring its therapeutic applications. While extensive research has been conducted on its structural analog, Tanshinone IIA, this guide focuses on consolidating the available data for this compound and drawing relevant comparisons to aid in understanding its translational potential. A critical aspect of this analysis is the correlation between in vitro potency and in vivo efficacy, a key consideration in drug development.
In Vitro Bioactivity of this compound
This compound has demonstrated a range of biological effects in various cell-based assays, including neuroprotective and anti-inflammatory activities. The half-maximal inhibitory concentration (IC50) values are crucial metrics for quantifying the in vitro potency of a compound. While specific IC50 values for this compound across a wide range of cancer cell lines are not as extensively documented as for Tanshinone IIA, available data points to its significant biological activity.
Table 1: In Vitro Bioactivity of this compound and Comparators
| Compound | Assay Type | Cell Line/Target | IC50 / Effective Concentration | Bioactivity | Reference |
| This compound | Neuroprotection Assay (Staurosporine-induced apoptosis) | Rat Cortical Neurons | Concentration-dependent inhibition | Neuroprotective | [1][2] |
| Tanshinone IIA | Cytotoxicity (MTT Assay) | HepG2 (Liver Cancer) | 4.17 ± 0.27 µM | Anticancer | [1] |
| Tanshinone IIA | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 8.1 µM | Anticancer | [3] |
| Tanshinone IIA | Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | >100 µM | Anticancer | [3] |
| Cryptotanshinone | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 1.5 µM | Anticancer | [3] |
| Tanshinone I | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 1.1 µM | Anticancer | [3] |
In Vivo Bioactivity of this compound
Translating in vitro findings to in vivo efficacy is a critical step in drug development. In vivo studies in animal models provide essential information on a compound's therapeutic effects, optimal dosage, and potential toxicity. Studies on this compound and its analogs have demonstrated promising results in models of neurodegenerative diseases and inflammation. A significant challenge in the in vivo application of tanshinones is their low oral bioavailability, which necessitates consideration of alternative administration routes or formulation strategies.[4][5]
Table 2: In Vivo Bioactivity of this compound and Analogs
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| This compound | Not explicitly stated in readily available high-impact studies | General therapeutic potential noted | - | Widely used in traditional medicine for stroke and coronary heart disease.[2] | [2] |
| Tanshinone IIA | Rat | Myocardial Ischemia/Reperfusion | 25 mg/kg (intraperitoneal) | Significantly diminished infarct volume and improved neurological deficits.[6] | [6] |
| Tanshinone IIA | Rat | Parkinson's Disease Model | 50 and 100 mg/kg | Restored antioxidant enzyme activity and reduced inflammatory cytokines.[7] | [7] |
| Tanshinone IIA | Mouse | Spinal Cord Injury | 30 mg/kg/day | Significantly improved motor function and inhibited inflammation.[8] | [8] |
| Tanshinone IIA | Mouse | Atherosclerosis (ApoE-/-) | 10, 30, 90 mg/kg/day | Stabilized aortic plaque and reduced inflammatory markers.[9] | [9] |
In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
A direct correlation between the in vitro activity and in vivo efficacy of this compound is not yet well-established in the literature. The poor oral bioavailability of tanshinones presents a significant hurdle in achieving plasma concentrations that correspond to the effective concentrations observed in vitro.[4] For instance, while micromolar concentrations of Tanshinone IIA are often required to observe significant anti-cancer effects in cell cultures, achieving and maintaining such levels in plasma through oral administration is challenging.[1] This disparity underscores the importance of pharmacokinetic studies and the development of novel delivery systems to enhance the therapeutic potential of this compound.
Signaling Pathways Modulated by Tanshinones
The therapeutic effects of tanshinones are attributed to their ability to modulate various intracellular signaling pathways. While much of the research has focused on Tanshinone IIA, it is plausible that this compound shares similar mechanisms of action due to its structural similarity. Key pathways implicated in the bioactivity of tanshinones include the PI3K/Akt and NF-κB signaling cascades, which are central regulators of cell survival, proliferation, and inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - The IC50 values of compound 10, Tan IIA, CPT and Tan I against MCF-7, MDA-231, A549 cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Tanshinone IIA and Cryptotanshinone Counteract Inflammation by Regulating Gene and miRNA Expression in Human SGBS Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synergistic Antitumor Effect of Tanshinone IIA Plus Adriamycin on Human Hepatocellular Carcinoma Xenograft in BALB/C Nude Mice and Their Influences on Cytochrome P450 CYP3A4 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective capabilities of Tanshinone IIA against cerebral ischemia/reperfusion injury via anti-apoptotic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]
- 8. Tanshinone IIA Regulate Inflammatory Response and Promote Functional Recovery in Rats with Spinal Cord Injury , Clinical Medicine Research, Science Publishing Group [sciencepublishinggroup.com]
- 9. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tanshinone IIB and Other Natural Compounds for Alzheimer's Disease Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Tanshinone IIB and other prominent natural compounds in the context of Alzheimer's disease (AD). The information presented is based on available preclinical and clinical data, with a focus on quantitative experimental results and detailed methodologies.
Introduction to Natural Compounds in Alzheimer's Disease Research
Alzheimer's disease is a complex neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, neuroinflammation, and oxidative stress, leading to progressive cognitive decline. The multifactorial nature of AD has led researchers to investigate natural compounds with pleiotropic effects that can target multiple pathological pathways.
This guide focuses on a comparative analysis of this compound against a selection of other well-researched natural compounds: Curcumin, Resveratrol, Ginkgo biloba, Huperzine A, and Berberine. While data on this compound is less abundant than for its analogue, Tanshinone IIA, this document will utilize available information on both where relevant, with appropriate distinctions made.
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of these natural compounds in preclinical models of Alzheimer's disease. It is important to note that these studies were not conducted head-to-head, and experimental conditions may vary.
Effects on Amyloid-Beta (Aβ) Pathology
| Compound | Assay/Model | Key Findings | Reference |
| Tanshinone IIA | Thioflavin T (ThT) assay | Inhibited Aβ1-42 fibril formation and disaggregated pre-formed fibrils. | [1] |
| SH-SY5Y cells | Protected against Aβ25-35-induced neurotoxicity. | [2] | |
| Curcumin | APPSw transgenic mice | Reduced Aβ plaque burden by up to 50% with a diet of 500 ppm curcumin for 6 months. | [3] |
| In vitro Aβ aggregation assay | Inhibited Aβ fibril formation and promoted disaggregation of existing fibrils at low micromolar concentrations (0.1–1 µM). | [3] | |
| Resveratrol | APP/PS1 mice | Reduced Aβ plaque pathology. | [4] |
| In vitro Aβ aggregation assay | Inhibited Aβ aggregation. | [5] | |
| Ginkgo biloba | TgCRND8 APP-transgenic mice | Long-term treatment (5 months) attenuated the loss of important proteins and inhibited brain inflammation. | [6] |
| In vitro | Protects against Aβ-induced neurotoxicity. | [7] | |
| Huperzine A | APP/PS1 mice | Suppressed Aβ accumulation and amyloid plaque formation with early administration. | [8] |
| In vitro | Disrupts the interaction between acetylcholinesterase and Aβ. | [9] | |
| Berberine | APP/PS1 mice | Reduced Aβ42 production and deposition. | [10] |
| Human neuroglioma H4 cells | Reduced Aβ levels by modulating APP processing. |
Effects on Tau Pathology
| Compound | Assay/Model | Key Findings | Reference |
| Tanshinone IIA | SH-SY5Y cells | Downregulated the level of phosphorylation of tau protein. | [11] |
| Primary cortical neurons | Decreased expression of phosphorylated tau induced by Aβ25-35. | [12] | |
| Curcumin | In vitro and in vivo models | Attenuates the hyperphosphorylation of tau and enhances its clearance. | [13] |
| Resveratrol | Animal models | Attenuates Tau phosphorylation. | [4] |
| Ginkgo biloba | Rat primary cortical neurons | Attenuates zinc-induced tau phosphorylation at Ser262 by regulating GSK3β activity. | [14] |
| Huperzine A | Animal models | Reduces hyperphosphorylated tau formation. | [8] |
| Berberine | Animal models | Inhibits tau hyperphosphorylation. | [15] |
Anti-Neuroinflammatory and Antioxidant Effects
| Compound | Assay/Model | Key Findings | Reference |
| Tanshinone IIA | APP/PS1 mice | Suppressed the production of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). | [16] |
| Rat cortical neurons | Suppressed Aβ25-35-induced cellular events, including decreased SOD and GSH-Px activities and increased MDA production. | [2] | |
| Curcumin | LTA-activated BV2 microglia | Dose-dependently reduced the release of NO, PGE2, and TNF-α. | [17] |
| In vivo models | Exhibits antioxidant activity several times higher than that of vitamin E. | [3] | |
| Resveratrol | LPS-stimulated microglial BV-2 cells | Inhibited the production of TNF-α and IL-6 by interfering with the NF-κB pathway. | [10] |
| Ginkgo biloba | Human endothelial cells | Showed antioxidant effects by inhibiting ROS formation. | [18] |
| Huperzine A | In vitro | Protects neurons from oxidative stress by acting as an antioxidant. | [19] |
| Berberine | Animal models of AD | Showed anti-inflammatory and anti-oxidative stress effects. | [20][21] |
Effects on Cognitive Function in Animal Models
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| Tanshinone IIA | APP/PS1 mice | Morris Water Maze | Reduced escape latency and increased time spent in the target quadrant. | [9] |
| Curcumin | p25Tg mice | - | Ameliorated cognitive impairments. | [22] |
| Resveratrol | AD animal models | - | Improved cognitive performance. | [5] |
| Ginkgo biloba | AD mice | Morris Water Maze | Long-term treatment (5 months) significantly decreased travelling time and distance to find the platform. | [6] |
| Huperzine A | Rodent models of AD | Morris Water Maze | Improved memory, indicated by reduced escape latencies and increased time in the target quadrant. | [23] |
| Berberine | APP/PS1 mice | Morris Water Maze | Improved spatial memory, indicated by reduced time to find the platform and increased time in the correct quadrant. | [10] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these natural compounds are mediated through the modulation of various signaling pathways implicated in Alzheimer's disease pathogenesis.
This compound/IIA
Tanshinone IIA has been shown to exert its neuroprotective effects through multiple pathways. It can inhibit neuroinflammation by suppressing the RAGE/NF-κB signaling pathway[16]. Additionally, it has been demonstrated to activate the PI3K/Akt pathway, which is crucial for neuronal survival and protection against apoptosis[8][24].
Curcumin
Curcumin's multifaceted mechanism of action includes the modulation of the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, curcumin leads to the stabilization and nuclear translocation of β-catenin, promoting the transcription of genes involved in neurogenesis and cell survival[3][6].
Resveratrol
Resveratrol is known to exert potent anti-inflammatory effects in the brain by inhibiting the TLR4/NF-κB/STAT signaling cascade in microglia. By preventing the activation of NF-κB, resveratrol reduces the production of pro-inflammatory cytokines[10].
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of these natural compounds.
Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)
This assay is used to monitor the formation of amyloid fibrils in vitro.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
-
Protocol Outline:
-
Aβ peptide (typically Aβ1-42) is prepared in a suitable buffer (e.g., PBS, pH 7.4).
-
The Aβ solution is incubated with and without the test compound (e.g., Tanshinone IIA) at a physiological temperature (e.g., 37°C) with gentle agitation.
-
At various time points, aliquots are taken, and ThT is added to a final concentration of approximately 10-25 µM.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths around 450 nm and 485 nm, respectively.
-
An increase in fluorescence intensity over time indicates fibril formation, and a reduction in fluorescence in the presence of the test compound suggests inhibition of aggregation[25].
-
References
- 1. Frontiers | Preclinical evidence and potential mechanisms of tanshinone ⅡA on cognitive function in animal models of Alzheimer’s disease: a systematic review and meta-analysis [frontiersin.org]
- 2. The neuroprotective effects of tanshinone IIA on β-amyloid-induced toxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin activates Wnt/β-catenin signaling pathway through inhibiting the activity of GSK-3β in APPswe transfected SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin Improves Neurogenesis in Alzheimer's Disease Mice via the Upregulation of Wnt/β-Catenin and BDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tanshinone IIA inhibits ischemia-reperfusion-induced inflammation, ferroptosis and apoptosis through activation of the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resveratrol mitigates lipopolysaccharide- and Aβ-mediated microglial inflammation by inhibiting the TLR4/NF-κB/STAT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Alzheimer’s disease in primary neurons reveals DNA damage response coupled with MAPK-DLK signaling in wild-type tau-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Berberine alleviates Alzheimer's disease by activating autophagy and inhibiting ferroptosis through the JNK-p38MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ginkgo biloba extract (Egb761) attenuates zinc-induced tau phosphorylation at Ser262 by regulating GSK3β activity in rat primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Network pharmacology reveals that Berberine may function against Alzheimer’s disease via the AKT signaling pathway [frontiersin.org]
- 16. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Decoy Receptors Regulation by Resveratrol in Lipopolysaccharide-Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Huperzine A? [synapse.patsnap.com]
- 20. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. (-)-Huperzine A: Clinical Applications and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats [frontiersin.org]
- 25. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Independent Validation of the Anti-apoptotic Effects of Tanshinone IIB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-apoptotic effects of Tanshinone IIB and other major tanshinones derived from Salvia miltiorrhiza. The information presented is based on available experimental data to assist researchers in evaluating their potential therapeutic applications.
Comparative Analysis of Anti-Apoptotic Efficacy
While research on the anti-apoptotic properties of this compound is emerging, more extensive data is available for other tanshinones, including Tanshinone IIA, Cryptotanshinone, and Tanshinone I. This section summarizes the quantitative data from various studies to facilitate a comparative understanding.
| Compound | Cell Line | Apoptosis Induction Method | Key Anti-Apoptotic Effects | IC50 | Reference |
| This compound | Rat Cortical Neurons | Staurosporine | Inhibited cytotoxicity and apoptosis in a concentration-dependent manner. Suppressed the elevation of Bax protein and decreased Bcl-2 and caspase-3 proteins. | Not Reported | [1] |
| Tanshinone IIA | Chronic Myeloid Leukemia K562 Cells | Intrinsic | Increased apoptotic cell population to 23.96% at 20 µM. Inhibited JAK2/STAT5 signaling. | ~20 µM | [2] |
| Cryptotanshinone | Chronic Myeloid Leukemia K562 Cells | Intrinsic | Increased apoptotic cell population to 18.01% at 20 µM. Targeted JAK2/STAT3 signaling. | ~20 µM | [2] |
| Tanshinone I | Human Chronic Myeloid Leukemia K562 Cells | Intrinsic | Increased apoptotic cells to 38.1% at 5 µM and 59.9% at 10 µM. | Not Reported | [3] |
| Tanshinone I | Prostate Cancer Cells (DU145 & PC-3) | Intrinsic | Most potent among Tanshinone I, IIA, and Cryptotanshinone. | 3-6.5 µM | [4] |
| Tanshinone IIA | Prostate Cancer Cells (DU145 & PC-3) | Intrinsic | - | 8-15 µM | [4] |
| Cryptotanshinone | Prostate Cancer Cells (DU145 & PC-3) | Intrinsic | - | 10-25 µM | [4] |
Signaling Pathways Modulated by Tanshinones
Tanshinones exert their anti-apoptotic effects by modulating various signaling pathways. The diagram below illustrates the key pathways identified in the literature for Tanshinone IIA, which is the most studied compound in this family.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-apoptotic effects of tanshinones.
Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
a. Experimental Workflow
References
- 1. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of tanshinone compounds in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tanshinone IIB: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Tanshinone IIB, a bioactive compound isolated from the roots of Salvia miltiorrhiza. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈O₄ | [1] |
| Molecular Weight | 310.34 g/mol | [1] |
| CAS Number | 17397-93-2 | [1] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | Store at -80°C for 6 months or -20°C for 1 month (protect from light).[2] | [2] |
Disposal Protocol: A Step-by-Step Approach
The following procedures are based on established guidelines for the disposal of chemical waste and information from Safety Data Sheets (SDS) for this compound and related compounds.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves (chemical-resistant), and a lab coat, when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound powder, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Completely empty containers that held this compound should be handled as hazardous waste and disposed of in the same manner as the substance itself.[3]
3. Spill Management:
-
In case of a spill, avoid dust formation.[4]
-
Carefully sweep or scoop up the solid material. For liquid spills, use an absorbent material.
-
Place all contaminated materials into a sealed, labeled container for disposal.
-
Ventilate the area of the spill.
4. Disposal Method:
-
Do not dispose of this compound down the drain or in the regular trash. [3] This practice can lead to environmental contamination.
-
The primary recommended method for the disposal of chemical waste like this compound is through a licensed hazardous waste disposal service. These services typically use high-temperature incineration or other approved methods to safely destroy the chemical.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your this compound waste. They will provide the necessary containers and guidance on proper labeling and storage pending disposal.
5. Regulatory Compliance:
-
Ensure that all disposal practices comply with local, state, and federal regulations for hazardous chemical waste.[3] These regulations are in place to protect human health and the environment.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these detailed procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Tanshinone IIB
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tanshinone IIB, a bioactive compound of significant interest. Adherence to these procedural steps will minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
While available safety data on analogous compounds like Tanshinone IIA suggest a low hazard level, it is prudent to treat this compound as a potentially hazardous substance, particularly in its powdered form, to mitigate risks from inhalation and skin contact.
Recommended PPE for Handling this compound
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 / EN 166 | Protects eyes from airborne powder and splashes. |
| Hand Protection | Nitrile gloves | ASTM D6319 / EN 374 | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. | |
| Respiratory Protection | N95 or FFP2 respirator (if handling large quantities or if dust cannot be controlled) | NIOSH approved / EN 149 | Minimizes inhalation of fine particles. |
Operational Plan: From Receipt to Experiment
A systematic workflow is crucial for the safe and efficient handling of this compound. The following step-by-step process outlines the key stages of the operational plan.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the work area, typically a chemical fume hood or a designated weighing station with local exhaust ventilation, is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and solvent dispensers.
-
Donning PPE : Put on all required personal protective equipment as detailed in the table above.
-
Weighing : Carefully weigh the desired amount of this compound powder. To minimize dust generation, avoid pouring the powder from a height. Use a spatula to gently transfer the powder to the weigh boat.
-
Dissolution : In a well-ventilated area, add the solvent to the vessel containing the weighed this compound. Gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.
-
Experimental Use : Once dissolved, the this compound solution can be used in your experimental protocol. Continue to wear appropriate PPE throughout the experiment.
-
Decontamination : After use, decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Doffing PPE : Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly after removing all PPE.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Procedures
-
Contaminated PPE : Dispose of used gloves and other contaminated disposable items in a designated hazardous waste container.
-
Unused this compound : Unused or waste this compound, both in solid and solution form, should be collected in a clearly labeled hazardous waste container.
-
Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of as non-hazardous waste.
Always follow your institution's specific guidelines for hazardous waste disposal.
By implementing these safety and handling protocols, you can confidently work with this compound while maintaining a secure and efficient research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
